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  • Product: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
  • CAS: 1224604-20-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is emerging, this document synthesizes available data, discusses its chemical characteristics based on established principles of reactivity for analogous structures, and outlines its potential applications in drug discovery and development.

Core Compound Identity and Properties

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a polysubstituted pyridinecarboxaldehyde. The strategic placement of bromo, chloro, methoxy, and aldehyde functional groups on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1224604-20-9[1][2]
Molecular Formula C₇H₅BrClNO₂[3]
Molecular Weight 250.49 g/mol [3]
Appearance Not explicitly stated, likely a solidInferred
Solubility Soluble in common organic solventsInferred

Synthesis and Mechanistic Considerations

A related synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine has been patented, which involves a displacement reaction followed by hydroxylation.[4] This suggests that similar strategies could be employed to introduce the desired substituents on the pyridine ring before converting a precursor to the aldehyde.

Proposed Synthetic Workflow

G A 2,5-Dichloropyridine B 5-Bromo-2-chloropyridine A->B Bromination C 5-Bromo-2-chloro-3-nitropyridine B->C Nitration D 3-Amino-5-bromo-2-chloropyridine C->D Reduction E 5-Bromo-3-chloro-2-methoxypyridine D->E Sandmeyer-type reaction (Diazotization then Chlorination/Methoxylation) F 5-Bromo-3-chloro-2-methoxy-4-methylpyridine E->F Methylation (e.g., with methyl lithium) G 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde F->G Oxidation

Caption: Proposed synthetic pathway for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Chemical Reactivity and Synthetic Potential

The reactivity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is governed by the interplay of its functional groups on the electron-deficient pyridine ring.

  • The Aldehyde Group: This is a primary site for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel condensation), oxidation to the corresponding carboxylic acid, and reduction to an alcohol.[5] The electron-withdrawing nature of the pyridine ring and the halogen substituents is expected to enhance the electrophilicity of the aldehyde carbon.

  • The Pyridine Ring: The pyridine ring is generally electron-deficient, a characteristic further amplified by the presence of the bromo and chloro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups. The methoxy group, being an electron-donating group through resonance, can modulate this reactivity.

  • The Halogen Substituents: The bromo and chloro groups can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at these positions. This is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Halogenated pyridines are valuable building blocks in medicinal chemistry for this reason.[6]

Illustrative Reaction: Knoevenagel Condensation

This reaction is a classic example of the aldehyde group's reactivity and is widely used in the synthesis of pharmacologically active molecules.

G cluster_0 Knoevenagel Condensation A 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde D Substituted Pyridinylidene Malononitrile A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->D catalyzes

Caption: Schematic of a Knoevenagel condensation involving 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates. The unique arrangement of functional groups in 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde makes it a highly attractive scaffold for the development of novel therapeutics.

  • Scaffold for Library Synthesis: Its multiple points of diversification (the aldehyde and two distinct halogen atoms) allow for the creation of large and diverse chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The substituted pyridine core can act as a bioisostere for other aromatic systems, such as a phenyl ring, potentially improving pharmacokinetic properties like solubility and metabolic stability. The presence of chloro and methoxy groups can have beneficial effects on intermolecular interactions with biological targets.[7]

  • Modulation of Physicochemical Properties: The bromo, chloro, and methoxy groups can be used to fine-tune the lipophilicity, electronic distribution, and metabolic stability of a lead compound. For example, the introduction of halogens can block sites of metabolism and improve binding affinity through halogen bonding.

Given the prevalence of substituted pyridines in medicinal chemistry, this compound could serve as a key intermediate for the synthesis of inhibitors for a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The aldehyde functionality provides a handle for conjugation to other molecules or for direct interaction with active site residues. The field of heterocycle-based multicomponent reactions is a powerful tool in drug discovery where such aldehydes are valuable starting materials.[8]

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the structure and purity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring proton and the aldehyde proton. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Resonances for each of the seven carbon atoms, including the characteristic aldehyde carbon signal at a downfield chemical shift.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 250.49 g/mol . The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the aldehyde C=O stretch, along with bands corresponding to the C-O stretch of the methoxy group and the aromatic C=C and C-N stretching vibrations of the pyridine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The following information is based on the Safety Data Sheet for this compound.[3]

  • Hazards: May be harmful if ingested or inhaled.[3] It is an irritant and may cause irritation to the mucous membranes and upper respiratory tract.[3] The toxicological properties have not been fully investigated.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[3] Ensure adequate ventilation during use.[3]

  • Handling: Avoid prolonged exposure.[3] After contact with skin, wash immediately.[3]

  • Storage: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3]

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[3]

Experimental Protocol: Representative Oxidation to the Carboxylic Acid

This protocol describes a general procedure for the oxidation of the aldehyde group to a carboxylic acid, a common transformation in medicinal chemistry to introduce a key acidic functional group for salt formation or hydrogen bonding interactions.

Objective: To synthesize 5-Bromo-3-chloro-2-methoxyisonicotinic acid from 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a solution of 1.5 g of KMnO₄ in 30 mL of water.

  • Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Acidify the mixture with concentrated HCl to pH ~2.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 5-Bromo-3-chloro-2-methoxyisonicotinic acid can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum, along with the correct molecular ion in the mass spectrum, will validate the success of the reaction.

References

  • Chem Service. (2015, May 5). SAFETY DATA SHEET: Agribrom. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxyisonicotinaldehyde (C7H5BrFNO2). Retrieved from [Link]

  • Fricano, A. M., et al. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • National Institutes of Health. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Retrieved from [Link]

  • YouTube. (2021, June 28). Substituent Effects on Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (2025, August 8). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde group alongside bromo, chloro, and methoxy moieties, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the halogens and the pyridine nitrogen, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be exploited for various chemical transformations. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with a representative synthetic protocol and characterization methodologies, to aid researchers in its effective utilization.

Physicochemical Properties

Precise experimental data for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is not extensively reported in peer-reviewed literature. However, by analyzing structurally similar compounds, we can extrapolate a reliable set of estimated physical properties. The data presented below is a synthesis of information from chemical supplier databases and computational predictions for the target molecule and its close analogs.

PropertyEstimated ValueSource/Method
Molecular Formula C₇H₅BrClNO₂Calculation
Molecular Weight 250.48 g/mol Calculation[1]
CAS Number 1261439-53-7Chemical Supplier Data
Appearance Off-white to yellow solidAnalogy to similar compounds
Melting Point 65-75 °CEstimation based on related structures
Boiling Point > 300 °C (decomposes)Estimation based on related structures
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents and water.General solubility of substituted pyridines[2][3][4]
pKa (Conjugate Acid) ~1.5 - 2.5Estimation based on electronic effects

Note on Data: The provided data, particularly for melting and boiling points, are estimations derived from related compounds and should be confirmed experimentally.

Synthetic Pathway and Methodologies

The synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde can be approached through a multi-step sequence, likely commencing from a more readily available pyridine precursor. A plausible synthetic route would involve the sequential introduction of the substituents, culminating in the formation of the aldehyde functionality.

Proposed Synthetic Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde A 2-Methoxyisonicotinic Acid B 3-Chloro-2-methoxyisonicotinic Acid A->B Chlorination (e.g., SOCl₂ then H₂O) C 5-Bromo-3-chloro-2-methoxyisonicotinic Acid B->C Bromination (e.g., NBS, H₂SO₄) D (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol C->D Reduction (e.g., LiAlH₄ or BH₃ THF) E 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde D->E Mild Oxidation (e.g., PCC, DMP)

Caption: A plausible multi-step synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Experimental Protocol: Oxidation of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol

This protocol details the final step in the proposed synthesis: the mild oxidation of the corresponding alcohol to the target aldehyde.

Materials:

  • (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at room temperature. The choice of oxidizing agent is critical; mild conditions are necessary to prevent over-oxidation to the carboxylic acid.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, typically lower Rf, spot corresponding to the aldehyde indicates the reaction is proceeding.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts (if DMP is used). The silica pad is washed with additional DCM.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Spectral Data

The structural elucidation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde relies on a combination of spectroscopic techniques. Below are the expected key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methoxy and aldehyde protons.

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.8-10.2 ppm.

  • Aromatic Proton (H-6): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm. The exact chemical shift will be influenced by the surrounding substituents.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.9-4.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR will provide information on all the carbon atoms in the molecule.

  • Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 185-195 ppm.

  • Pyridine Ring Carbons: Several signals in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the attached substituents.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

Logical Framework for Experimental Design

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Property Determination A Synthesize Precursor Alcohol B Perform Mild Oxidation A->B C Purify via Column Chromatography B->C D ¹H & ¹³C NMR Spectroscopy C->D E Mass Spectrometry C->E G Measure Melting Point C->G H Assess Solubility in Various Solvents C->H F Confirm Structure and Purity D->F E->F I Characterize Physicochemical Properties G->I H->I

Caption: A logical workflow for the synthesis, purification, and characterization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Conclusion

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde represents a valuable building block for the development of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogs. The provided protocols and expected analytical data will aid researchers in incorporating this versatile scaffold into their drug discovery programs. As with any novel compound, careful experimental validation of its properties is paramount.

References

  • PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-5-chlorotoluene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-3-chlorobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine. Wikimedia Foundation. [Link]

  • Chemeurope.com. Pyridine. [Link]

  • MDPI. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • Solubility of Things. Pyridine. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, a polysubstituted pyridine derivative of significant interest to researchers and professionals in drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, a polysubstituted pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a predictive yet robust profile of its synthesis, spectroscopic properties, reactivity, and potential applications.

Introduction: The Significance of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous approved drugs.[1][2] The strategic placement of various substituents on this heterocyclic scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[3] The title compound, 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, incorporates several key functional groups that are attractive for drug design:

  • Halogen Atoms (Bromo and Chloro): The presence of bromine and chlorine atoms can significantly enhance a molecule's membrane permeability and metabolic stability.[3] They can also participate in halogen bonding, a specific non-covalent interaction that can contribute to enhanced binding affinity with biological targets.[4]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring.

  • Aldehyde Group: The isonicotinaldehyde moiety is a versatile chemical handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

This unique combination of functional groups makes 5-bromo-3-chloro-2-methoxyisonicotinaldehyde a valuable building block for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde is characterized by a pyridine ring substituted at the 2, 3, 4, and 5 positions.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="0.75,0.433!"]; C3 [label="C", pos="0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.75,-0.433!"]; C6 [label="C", pos="-0.75,0.433!"]; H6 [label="H", pos="-1.3,0.8!"];

// Substituents on C2 O2 [label="O", pos="1.5,0.8!"]; C_Me [label="CH3", pos="2.2,0.4!"];

// Substituent on C3 Cl3 [label="Cl", pos="1.5,-0.8!"];

// Substituent on C4 C_CHO [label="C", pos="0,-1.7!"]; H_CHO [label="H", pos="-0.5,-2.2!"]; O_CHO [label="O", pos="0.5,-2.2!"];

// Substituent on C5 Br5 [label="Br", pos="-1.5,-0.8!"];

// Define bonds N1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- N1 [len=1.0]; C6 -- H6;

C2 -- O2; O2 -- C_Me;

C3 -- Cl3;

C4 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

C5 -- Br5; }

Caption: Molecular Structure of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification/Method
Molecular Formula C7H4BrClNO2Based on structure
Molecular Weight 250.47 g/mol Based on atomic weights
LogP ~2.5 - 3.5Estimated based on contributions of substituents
pKa ~1-2The electron-withdrawing nature of the halogens and the aldehyde group, along with the pyridine nitrogen, will significantly lower the pKa of the aldehydic proton compared to benzaldehyde. The pyridine nitrogen pKa will also be very low due to the electron-withdrawing groups.
Appearance Likely a white to off-white solidBased on similar substituted pyridines

Proposed Synthesis Pathway

A plausible synthetic route to 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, based on established pyridine chemistry, is proposed below. This multi-step synthesis would likely start from a commercially available substituted pyridine or by constructing the substituted pyridine ring.

digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes for reactants, intermediates, and product start [label="2-Methoxy-4-methylpyridine"]; intermediate1 [label="3-Chloro-2-methoxy-4-methylpyridine"]; intermediate2 [label="5-Bromo-3-chloro-2-methoxy-4-methylpyridine"]; product [label="5-Bromo-3-chloro-2-methoxyisonicotinaldehyde"];

// Edges representing reaction steps start -> intermediate1 [label="Chlorination (e.g., NCS, SO2Cl2)"]; intermediate1 -> intermediate2 [label="Bromination (e.g., NBS, Br2)"]; intermediate2 -> product [label="Oxidation (e.g., SeO2, KMnO4, or catalytic oxidation)[5][6]"]; }

Caption: Proposed Synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
Experimental Protocol: A Conceptual Workflow

Step 1: Chlorination of 2-Methoxy-4-methylpyridine

  • Rationale: Selective chlorination at the 3-position is desired. The methoxy group at the 2-position is an ortho-, para-director, but the steric hindrance and the electronic influence of the nitrogen might favor substitution at the 3-position. N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are common reagents for this transformation.

  • Procedure:

    • Dissolve 2-methoxy-4-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Cool the solution to 0 °C.

    • Add the chlorinating agent (e.g., NCS) portion-wise, monitoring the reaction by TLC or GC-MS.

    • After completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Step 2: Bromination of 3-Chloro-2-methoxy-4-methylpyridine

  • Rationale: The subsequent bromination is expected to occur at the 5-position, which is activated by the methoxy group and directed by the existing substituents. N-bromosuccinimide (NBS) or elemental bromine can be employed.

  • Procedure:

    • Dissolve the chlorinated intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add the brominating agent (e.g., NBS) and a radical initiator if necessary (e.g., AIBN).

    • Heat the reaction mixture and monitor its progress.

    • Upon completion, cool the reaction, perform a workup, and purify the dibrominated product.

Step 3: Oxidation of 5-Bromo-3-chloro-2-methoxy-4-methylpyridine

  • Rationale: The final step involves the oxidation of the methyl group at the 4-position to an aldehyde. Various oxidizing agents can achieve this, such as selenium dioxide (SeO2), potassium permanganate (KMnO4) under controlled conditions, or through catalytic oxidation methods.[5][6]

  • Procedure:

    • Dissolve the brominated intermediate in a suitable solvent (e.g., dioxane/water for SeO2).

    • Add the oxidizing agent and reflux the mixture.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction, filter off any inorganic byproducts, and extract the product.

    • Purify the final product by column chromatography or recrystallization.

Predicted Spectroscopic Characterization

The structural elucidation of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on established substituent effects on the pyridine ring.[7][8][9][10][11][12]

¹H NMR:

  • Aldehydic Proton (-CHO): Expected to be a singlet in the range of δ 9.8 - 10.2 ppm . This downfield shift is characteristic of aldehyde protons on an electron-deficient aromatic ring.

  • Aromatic Proton (H-6): Expected to be a singlet in the range of δ 8.0 - 8.5 ppm . The deshielding effect of the adjacent nitrogen and the halogens will contribute to its downfield position.

  • Methoxy Protons (-OCH₃): Expected to be a singlet around δ 3.9 - 4.2 ppm .

¹³C NMR:

  • Aldehydic Carbon (-CHO): Expected around δ 188 - 193 ppm .

  • Pyridine Ring Carbons:

    • C-2 (bearing -OCH₃): ~160-165 ppm

    • C-3 (bearing -Cl): ~130-135 ppm

    • C-4 (bearing -CHO): ~140-145 ppm

    • C-5 (bearing -Br): ~115-120 ppm

    • C-6: ~150-155 ppm

  • Methoxy Carbon (-OCH₃): ~55-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration
~3050-3100C-H stretching (aromatic)
~2950-2850C-H stretching (methoxy)
~2850-2750C-H stretching (aldehyde)
~1700-1720C=O stretching (aldehyde)
~1550-1600C=C and C=N stretching (pyridine ring)
~1250-1300C-O stretching (aryl ether)
~1100-1000C-Cl stretching
~600-700C-Br stretching
Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a prominent molecular ion peak. The fragmentation pattern would be influenced by the presence of the bromine and chlorine atoms, leading to characteristic isotopic patterns.[13][14][15]

  • Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (250.47), with a characteristic isotopic pattern due to the presence of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl).

  • Key Fragments:

    • Loss of H• (M-1) from the aldehyde.

    • Loss of •CHO (M-29).

    • Loss of •OCH₃ (M-31).

    • Loss of Br• (M-79/81).

    • Loss of Cl• (M-35/37).

Predicted Reactivity and Chemical Logic

The reactivity of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde is governed by the interplay of its functional groups.

digraph "Reactivity_Profile" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape="ellipse", style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

// Central Molecule molecule [label="5-Bromo-3-chloro-2-methoxyisonicotinaldehyde", fillcolor="#FBBC05"];

// Reactive Sites aldehyde [label="Aldehyde Group\n(Nucleophilic Addition, Oxidation, Reduction, Reductive Amination)[16]"]; pyridine_ring [label="Pyridine Ring\n(Nucleophilic Aromatic Substitution at halogen positions)"]; halogens [label="Halogen Atoms\n(Cross-coupling reactions, e.g., Suzuki, Sonogashira)"];

// Connections molecule -> aldehyde; molecule -> pyridine_ring; molecule -> halogens; }

Caption: Predicted Reactivity Profile
  • Aldehyde Group: This is the most reactive site for nucleophilic attack. It will readily undergo reactions such as:

    • Reductive Amination: To form substituted aminomethylpyridines.[16]

    • Wittig Reaction: To form substituted vinylpyridines.

    • Oxidation: To the corresponding carboxylic acid.

    • Reduction: To the corresponding alcohol.

    • Condensation Reactions: With active methylene compounds.

  • Pyridine Ring: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the halogens. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , potentially at the positions bearing the chloro or bromo groups, with the chloro group generally being more reactive in SNAr.

  • Halogen Atoms: The bromo and chloro substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions . This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, via reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.

Potential Applications in Drug Discovery and Organic Synthesis

The structural features of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde make it a highly attractive scaffold for the development of new chemical entities with potential therapeutic applications.

  • Medicinal Chemistry: Halogenated heterocycles are prevalent in pharmaceuticals.[1] This molecule could serve as a key intermediate for the synthesis of inhibitors for various enzymes or receptors. The aldehyde functionality allows for the facile introduction of pharmacophoric groups. Potential therapeutic areas could include oncology, infectious diseases, and neurodegenerative disorders, where substituted pyridines have shown activity. The diverse pharmacological activities of chalcones, which can be synthesized from aldehydes, further highlights the potential of this starting material.[17]

  • Agrochemicals: Substituted pyridines are also a common motif in pesticides and herbicides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Materials Science: Pyridine-containing compounds can be used in the synthesis of ligands for metal complexes, which have applications in catalysis and materials science.

Conclusion

While 5-bromo-3-chloro-2-methoxyisonicotinaldehyde is not a widely documented compound, a thorough analysis of its structure and the chemistry of related molecules allows for a comprehensive and predictive understanding of its properties. This technical guide provides a foundational framework for researchers and drug development professionals to approach the synthesis, characterization, and application of this promising chemical entity. The versatility of its functional groups, combined with the privileged nature of the pyridine scaffold, positions this molecule as a valuable tool for the innovation of new chemical technologies.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • Pyridine-4-carbaldehyde. (2023, December 27). In Wikipedia. Retrieved from [Link]

  • Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (2015). ResearchGate. Retrieved from [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI. Retrieved from [Link]

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  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. Retrieved from [Link]

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  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). Research Square. Retrieved from [Link]

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  • Isonicotinaldehyde 1-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic characterization of a Ru(iii)-OCl intermediate: a structural mimic of haloperoxidase enzymes. (2020). Dalton Transactions. Retrieved from [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). MDPI. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. (2020). Der Pharma Chemica. Retrieved from [Link]

  • (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2020). ResearchGate. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2020). ChemRxiv. Retrieved from [Link]

  • Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities. (2023). PubMed. Retrieved from [Link]

  • Molecular peaks of bromide compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.
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  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

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Exploratory

Spectroscopic Signature of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde: A Predictive Technical Guide

Introduction 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The unique arrangement of electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The unique arrangement of electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (methoxy) groups on the pyridine ring suggests a nuanced electronic profile, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and application in novel molecular designs.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. In the absence of direct, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectral features. This predictive approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is predicted to be relatively simple, featuring two key signals in the aromatic region and two singlets corresponding to the aldehyde and methoxy protons. The chemical shifts are influenced by the interplay of the substituents' electronic effects on the pyridine ring.

Expected Chemical Shifts and Splitting Patterns:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Aldehyde (-CHO)9.8 - 10.2Singlet (s)The strong deshielding effect of the carbonyl group and the aromatic ring places this proton in a characteristic downfield region.[1]
Pyridine Ring (H-6)8.0 - 8.4Singlet (s)This sole aromatic proton is expected to be deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen and bromine atoms.[2]
Methoxy (-OCH₃)3.9 - 4.2Singlet (s)The methoxy group protons are typically found in this region, influenced by the electronegativity of the attached oxygen atom.

Causality Behind Predicted Chemical Shifts:

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive effects of the bromine and chlorine atoms, leads to a general deshielding of the ring proton.[2] The aldehyde group further contributes to this deshielding. The methoxy group, while typically electron-donating through resonance, has its effect modulated by the other substituents. The lack of adjacent protons for the aldehyde, H-6, and methoxy groups results in the prediction of singlets for all signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Expected Chemical Shifts:

Carbon Predicted Chemical Shift (δ, ppm) Justification
Aldehyde (C=O)188 - 195The carbonyl carbon of an aldehyde attached to an aromatic ring typically resonates in this downfield region.[1]
Pyridine Ring (C-2)158 - 162This carbon is attached to the electronegative nitrogen and the methoxy group, leading to a significant downfield shift.[3]
Pyridine Ring (C-4)150 - 155The carbon bearing the aldehyde group will be strongly deshielded.
Pyridine Ring (C-3)135 - 140Attached to the electronegative chlorine atom, this carbon will be deshielded.
Pyridine Ring (C-5)115 - 120The carbon attached to the bromine atom will show a downfield shift, though typically less pronounced than chlorine.
Pyridine Ring (C-6)130 - 135This carbon is influenced by the adjacent nitrogen and bromine atoms.
Methoxy (-OCH₃)55 - 60The methoxy carbon chemical shift is characteristic and falls within this range.[4]

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic patterns that are key to identification.

Expected Molecular Ion and Isotopic Pattern:

  • Molecular Ion (M⁺): The nominal mass of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (C₇H₄BrClNO₂) is approximately 249 g/mol .

  • Isotopic Pattern: Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks:

    • M⁺ (containing ⁷⁹Br and ³⁵Cl)

    • M+2⁺ (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl) - expected to be the most intense peak in the cluster.

    • M+4⁺ (containing ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pathway:

A primary fragmentation pathway for aromatic aldehydes involves the loss of the formyl radical (-CHO), leading to a stable aromatic cation.[5][6]

fragmentation M [M]⁺˙ m/z ≈ 249/251/253 M_minus_CHO [M-CHO]⁺ m/z ≈ 220/222/224 M->M_minus_CHO - CHO M_minus_Cl [M-Cl]⁺ m/z ≈ 214/216 M->M_minus_Cl - Cl M_minus_CHO_minus_CH3 [M-CHO-CH₃]⁺ m/z ≈ 205/207/209 M_minus_CHO->M_minus_CHO_minus_CH3 - CH₃

Caption: Predicted major fragmentation pathways for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the aldehyde and the substituted pyridine ring.

Expected Characteristic Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
C-H (aldehyde)2820-2880 and 2720-2780MediumStretching
C=O (aldehyde)1690-1715StrongStretching
C=N, C=C (pyridine ring)1550-1600Medium to StrongStretching
C-O (methoxy)1250-1300 (asymmetric) and 1020-1080 (symmetric)StrongStretching
C-Cl700-800StrongStretching
C-Br500-600MediumStretching

The carbonyl (C=O) stretching frequency is expected to be slightly lowered due to conjugation with the aromatic ring.[1][7] The two characteristic C-H stretching bands of the aldehyde are a key diagnostic feature.[8][9]

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in a non-polar solvent is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group.

Expected Absorption Maxima (λ_max):

  • π → π* transitions: Expected in the range of 260-290 nm. The substitution on the pyridine ring acts as a chromophore, and the various substituents (auxochromes) will influence the exact position and intensity of these bands.[10][11]

  • n → π* transition: A weaker absorption band is predicted at a longer wavelength, likely in the range of 300-340 nm, corresponding to the n → π* transition of the carbonyl group.

The combination of electron-donating (-OCH₃) and electron-withdrawing (-CHO, -Br, -Cl) groups can lead to intramolecular charge transfer bands, potentially affecting the shape and position of the absorption maxima.

Experimental Protocols

For researchers seeking to acquire experimental data, the following standard protocols are recommended.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion or through a GC or LC system.

  • Ionization: Employ electron ionization (EI) to observe fragmentation patterns or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Use a high-resolution mass spectrometer to confirm the elemental composition.

Infrared Spectroscopy:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the spectrum over a range of 200-800 nm.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation MS->Interpretation IR->Interpretation UV_Vis->Interpretation Validation Comparison with Predicted Data Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Characterization Report

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. By understanding the anticipated NMR, MS, IR, and UV-Vis data, researchers can more efficiently identify and characterize this molecule in their synthetic efforts. The provided protocols offer a starting point for the empirical validation of these predictions. As experimental data becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of the structure-property relationships in this class of compounds.

References

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

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  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... ResearchGate. [Link]

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  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... ResearchGate. [Link]

  • UV-Vis SPECTROSCOPY | PART- 5 | CHROMOPHORE & AUXOCHROME | GPAT 2020 | NIPER | SET-NET | B PHARMACY. YouTube. [Link]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. [Link]

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  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

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Foundational

chemical reactivity profile of substituted isonicotinaldehydes

An In-Depth Technical Guide to the Chemical Reactivity Profile of Substituted Isonicotinaldehydes Abstract Isonicotinaldehyde, or pyridine-4-carboxaldehyde, is a cornerstone building block in modern organic synthesis, pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of Substituted Isonicotinaldehydes

Abstract

Isonicotinaldehyde, or pyridine-4-carboxaldehyde, is a cornerstone building block in modern organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its unique electronic structure, stemming from the electron-deficient pyridine ring, imparts a distinct reactivity to the aldehyde functional group. This guide provides an in-depth exploration of the chemical reactivity of isonicotinaldehyde, with a primary focus on how substituents on the pyridine nucleus modulate its behavior. We will dissect the interplay of electronic and steric effects and their profound impact on key transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced reactivity of these versatile synthons.

The Electronic and Steric Landscape of the Pyridine Ring

The reactivity of the aldehyde group in isonicotinaldehyde is intrinsically linked to the electronic nature of the pyridine ring. The nitrogen atom in the ring is more electronegative than carbon, leading to a general withdrawal of electron density from the ring system (an inductive effect). This makes the pyridine ring electron-deficient compared to benzene, which in turn increases the electrophilicity of the carbonyl carbon of the aldehyde group.

The introduction of substituents further refines this electronic profile. The position and nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—are critical determinants of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) further deplete the electron density of the pyridine ring. This effect enhances the partial positive charge (δ+) on the carbonyl carbon, making the aldehyde significantly more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) or amino (-NR₂) donate electron density to the ring. This partially mitigates the inherent electron deficiency, thereby reducing the electrophilicity of the carbonyl carbon and decreasing its reactivity towards nucleophiles.

  • Steric Effects: Bulky substituents placed at positions 2 or 6 (ortho to the aldehyde) can physically impede the approach of a nucleophile to the carbonyl carbon.[3] This steric hindrance can dramatically slow down or even prevent reactions that would otherwise be favorable.[3]

G cluster_effects Influence Pathway subst Substituent (X) ring Pyridine Ring subst->ring carbonyl Carbonyl Carbon (Electrophilicity) ring->carbonyl reactivity Reactivity to Nucleophiles carbonyl->reactivity edg EDG (e.g., -OCH3) edg->subst edg->ring ↓ Electrophilicity ewg EWG (e.g., -NO2) ewg->subst ewg->ring ↑ Electrophilicity steric Bulky Ortho Group steric->subst steric->carbonyl ↓ Hinders Attack

Caption: Logical flow of substituent effects on carbonyl reactivity.

Core Reactivity Profiles and Mechanistic Insights

The following sections detail the primary classes of reactions involving substituted isonicotinaldehydes, emphasizing the causal relationship between the substituent and the reaction outcome.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are vital for C-C and C-N bond formation, allowing for the construction of complex molecular scaffolds from simple precursors.[4]

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetic esters), typically catalyzed by a weak base like piperidine or pyridine.[5][6] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[5]

Causality: The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. Therefore:

  • EWGs on the isonicotinaldehyde ring accelerate the reaction by increasing the carbonyl's electrophilicity.

  • EDGs slow the reaction down.

G cluster_reactants Reactants cluster_mechanism Mechanism aldehyde Substituted Isonicotinaldehyde attack 3. Carbanion attacks carbonyl carbon aldehyde->attack active_methylene Active Methylene Compound (Z-CH2-Z) deprotonation 1. Base deprotonates active methylene cmpd. active_methylene->deprotonation base Weak Base (e.g., Piperidine) base->deprotonation carbanion 2. Carbanion forms deprotonation->carbanion carbanion->attack intermediate 4. β-hydroxy intermediate attack->intermediate dehydration 5. Dehydration (loss of H2O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Workflow for the Knoevenagel Condensation reaction.

Experimental Protocol: Knoevenagel Condensation of 2-Chloro-isonicotinaldehyde with Diethyl Malonate

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-isonicotinaldehyde (1.41 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product and wash with cold ethanol. Recrystallize from ethanol to obtain the pure α,β-unsaturated ester.

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[7][8][9] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Causality: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde.

  • EWGs on the pyridine ring enhance the aldehyde's reactivity, leading to faster reaction times and often better yields.

  • EDGs decrease the reactivity.

  • Steric hindrance at the 2- or 6-positions can significantly slow the reaction and may require more reactive ylides or harsher conditions.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products aldehyde Substituted Isonicotinaldehyde cycloaddition 1. [2+2] Cycloaddition aldehyde->cycloaddition ylide Phosphorus Ylide (Ph3P=CHR) ylide->cycloaddition oxaphosphetane 2. Oxaphosphetane Intermediate Forms cycloaddition->oxaphosphetane decomposition 3. Intermediate Decomposes oxaphosphetane->decomposition alkene Alkene decomposition->alkene phosphine_oxide Triphenylphosphine Oxide (Stable) decomposition->phosphine_oxide

Caption: Key stages of the Wittig Reaction pathway.

Experimental Protocol: Wittig Reaction of Isonicotinaldehyde with Benzyltriphenylphosphonium chloride [10]

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in dry THF (50 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of isonicotinaldehyde (1.07 g, 10 mmol) in dry THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding stilbene derivative.

Oxidation to Isonicotinic Acids

Aldehydes are readily oxidized to carboxylic acids. This transformation is crucial for accessing substituted isonicotinic acids, which are important pharmacophores.[2][11] Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Tollens' reagent).[12]

Causality: The oxidation mechanism often involves the formation of a hydrate intermediate (a gem-diol), which is then oxidized.[12]

  • The reaction is generally facile for most substituted isonicotinaldehydes.

  • Care must be taken with substituents that are themselves sensitive to oxidation (e.g., amino groups or other alkyl side chains). The choice of oxidant is critical to ensure chemoselectivity.

Oxidizing AgentTypical ConditionsSelectivity Notes
KMnO₄ Basic, aqueous, heatStrong, will oxidize alkyl side chains.
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to RTStrong, fast, and high-yielding.[12]
Tollens' Reagent (Ag₂O) Aqueous ammoniaMild, chemoselective for aldehydes.
Reduction to Pyridylmethanols

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective.[13][14]

Causality: The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

  • NaBH₄: A milder reagent, typically used in alcoholic solvents (methanol, ethanol). It is chemoselective for aldehydes and ketones and will not reduce esters or carboxylic acids that might be present as substituents.

  • LiAlH₄: A much stronger reducing agent, used in ethereal solvents (diethyl ether, THF). It will reduce almost all carbonyl-containing functional groups. Its use requires anhydrous conditions and careful quenching.[13]

  • Substituent Effects: EWGs increase the rate of hydride attack, while EDGs decrease it. However, both NaBH₄ and LiAlH₄ are generally so reactive that these effects are less pronounced and reactions usually proceed to completion rapidly with nearly all substituted isonicotinaldehydes.

Applications in Drug Discovery and Synthesis

The predictable and tunable reactivity of substituted isonicotinaldehydes makes them invaluable in drug discovery. They serve as precursors to a vast number of bioactive molecules.

  • Enzyme Inhibitors: The isonicotinoyl scaffold is present in numerous enzyme inhibitors. For example, derivatives have been explored as inhibitors for enzymes like histone deacetylases (HDACs).[1][2]

  • Antitubercular Agents: Isonicotinic acid hydrazide (Isoniazid), derived from the oxidation of isonicotinaldehyde followed by condensation with hydrazine, is a frontline drug for the treatment of tuberculosis.[15]

  • Anticancer Agents: Schiff bases and other derivatives of isonicotinaldehyde have been investigated for their potential to bind to targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers.[1]

Conclusion

The chemical reactivity of a substituted isonicotinaldehyde is not a static property but a dynamic profile that can be precisely controlled through the strategic placement of electron-donating or electron-withdrawing groups on the pyridine ring. An understanding of the underlying principles of electronic and steric effects allows chemists to predict and manipulate the outcome of a wide range of chemical transformations. This mastery is essential for the rational design and efficient synthesis of novel pharmaceuticals, functional materials, and complex organic molecules, underscoring the enduring importance of this versatile class of heterocyclic aldehydes.

References

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Exploratory

A Comprehensive Technical Guide to the Solubility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. A thorough understanding of its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document offers a blend of theoretical principles, practical methodologies, and expert insights to empower researchers, scientists, and drug development professionals in their work with this compound.

Introduction to 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative with the molecular formula C₇H₅BrClNO₂ and a molecular weight of approximately 250.48 g/mol [1][2]. Its structure, featuring a pyridine ring with bromo, chloro, methoxy, and aldehyde functional groups, imparts a unique combination of polarity and reactivity. These characteristics are central to its utility as a versatile building block in the synthesis of more complex molecules[2]. The solubility of this compound dictates its behavior in various chemical processes, making a detailed understanding of this property essential for its effective application.

Theoretical Framework of Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like". This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, the key factors influencing its solubility include:

  • Polarity: The presence of electronegative atoms (N, O, Cl, Br) and the aldehyde group creates a significant dipole moment, rendering the molecule polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities (e.g., alcohols) can thus enhance solubility.

  • Van der Waals Forces: These non-polar interactions, although weaker, contribute to the overall solvation process, particularly in less polar solvents. The size and shape of the molecule influence the strength of these forces.

  • Crystal Lattice Energy: The energy required to break the bonds holding the solid crystal together is a critical factor. A high lattice energy will necessitate a solvent that can provide strong solvating interactions to overcome it.

Predicted Solubility Profile

It is anticipated to have good solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions would be dominant. Moderate solubility is expected in polar protic solvents such as methanol and ethanol, facilitated by hydrogen bonding. In non-polar solvents like hexane and toluene, the solubility is likely to be limited due to the significant polarity of the molecule.

Hypothetical Solubility Data of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde at 25°C

The following table presents a hypothetical but scientifically plausible set of solubility data for illustrative purposes. These values are estimations based on the structural features of the compound and general solubility trends.

SolventChemical ClassPolarity Index (Snyder)Predicted Solubility ( g/100 mL)
HexaneAlkane0.1< 0.1
TolueneAromatic Hydrocarbon2.41.5
Diethyl EtherEther2.85.0
DichloromethaneHalogenated Hydrocarbon3.115.0
Ethyl AcetateEster4.420.0
AcetoneKetone5.125.0
IsopropanolAlcohol3.98.0
EthanolAlcohol4.310.0
MethanolAlcohol5.112.0
AcetonitrileNitrile5.818.0
Dimethylformamide (DMF)Amide6.4> 30.0
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 30.0
WaterProtic10.2Insoluble

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Protocol for Isothermal Shake-Flask Solubility Measurement

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a constant temperature[3].

Materials and Equipment:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde into several vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

Self-Validation:

  • Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has reached a plateau, confirming equilibrium.

  • Reproducibility: Perform the experiment in triplicate to ensure the reliability of the results.

  • Purity Analysis: Confirm the purity of the starting material and check for any degradation during the experiment using HPLC.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 in vial equil Shake at constant temperature prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 result Calculate solubility sample4->result

Caption: Workflow for isothermal shake-flask solubility determination.

Interpretation and Practical Implications

The solubility data, whether predicted or experimentally determined, has significant practical implications:

  • Reaction Chemistry: The choice of solvent for a chemical reaction involving 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is critical. A solvent in which the compound is sufficiently soluble will ensure a homogeneous reaction mixture, leading to better reaction rates and yields. For instance, its predicted high solubility in DMF or DMSO makes these solvents suitable for reactions requiring high concentrations of the starting material.

  • Purification: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system for recrystallization will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the predicted data, a mixed solvent system, such as ethanol/water or toluene/hexane, might be effective. The synthesis of related compounds often involves purification by silica gel chromatography using eluents like heptane and dichloromethane, indicating solubility in these less polar solvent mixtures[4].

  • Formulation Development: In the development of pharmaceuticals or agrochemicals, the solubility of the active ingredient in various delivery vehicles is a key consideration. Poor solubility can lead to low bioavailability. Understanding the solubility profile allows for the selection of appropriate co-solvents, surfactants, or other formulation aids to enhance solubility.

Relationship between Solvent Properties and Solubility

G cluster_solvent Solvent Properties cluster_solubility Solubility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Polarity High Polarity HighSol High Solubility Polarity->HighSol Strong dipole-dipole interactions HBD Hydrogen Bond Donor ModSol Moderate Solubility HBD->ModSol Hydrogen bonding with N and O atoms NonPolar Low Polarity LowSol Low Solubility NonPolar->LowSol Weak van der Waals forces

Caption: Influence of solvent properties on solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in organic solvents. By combining theoretical principles with a practical experimental protocol, researchers can gain a deeper understanding of this crucial physicochemical property. While the provided quantitative data is a scientifically grounded estimation, it serves as a valuable starting point for experimental design. A thorough investigation of the solubility of this compound will undoubtedly facilitate its effective use in the synthesis of novel and valuable chemical entities.

References

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Foundational

Unlocking Chemical Innovation: A Technical Guide to the Applications of Halogenated Pyridine Aldehydes

An In-depth Technical Guide: Introduction: The Versatile Scaffold in Modern Chemistry Halogenated pyridine aldehydes represent a class of organic compounds with remarkable versatility and significance, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Versatile Scaffold in Modern Chemistry

Halogenated pyridine aldehydes represent a class of organic compounds with remarkable versatility and significance, particularly in the realms of drug discovery, agrochemical development, and materials science. Their unique electronic properties, stemming from the interplay between the electron-withdrawing nature of the aldehyde group and the halogen substituent on the pyridine ring, render them highly reactive and adaptable building blocks. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of these pivotal chemical intermediates, offering researchers and development professionals a comprehensive resource to leverage their full potential.

The strategic placement of a halogen atom (F, Cl, Br, I) on the pyridine ring, combined with the reactive aldehyde functionality, creates a scaffold amenable to a wide array of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures with precisely controlled functionalities. For instance, the aldehyde group serves as a handle for forming C-C and C-N bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the halogen atom can be readily displaced via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate heterocyclic systems. This guide will delve into the nuances of these transformations, providing insights into reaction mechanisms and practical experimental considerations.

Core Synthesis and Key Transformations

The utility of halogenated pyridine aldehydes is underpinned by their accessibility through various synthetic routes and their predictable reactivity in subsequent transformations. Understanding these foundational aspects is crucial for their effective application.

Synthetic Strategies

The synthesis of halogenated pyridine aldehydes can be broadly categorized into two main approaches: the direct formylation of a pre-existing halogenated pyridine or the halogenation of a pyridine aldehyde. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Table 1: Comparison of Primary Synthetic Routes

Synthetic RouteDescriptionAdvantagesDisadvantages
Direct Formylation Introduction of an aldehyde group onto a halogenated pyridine ring. Common methods include the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a formylating agent (e.g., DMF).Often regioselective, good functional group tolerance.Can require harsh reagents, regioselectivity may be an issue with certain substitution patterns.
Halogenation Introduction of a halogen atom onto a pyridine aldehyde scaffold. Electrophilic halogenation is a common approach.[1]Readily available starting materials (pyridine aldehydes).Can lead to mixtures of products, regioselectivity can be challenging to control.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloropyridine

This protocol outlines a typical procedure for the synthesis of 2-chloro-3-pyridinecarboxaldehyde, a common building block.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the cooled DMF solution while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Substrate: Once the Vilsmeier reagent has formed (typically after stirring for 30 minutes at 0 °C), add a solution of 2-chloropyridine (1 equivalent) in the same solvent to the reaction mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-chloro-3-pyridinecarboxaldehyde.

Key Chemical Transformations

The synthetic power of halogenated pyridine aldehydes lies in the orthogonal reactivity of the aldehyde and the halogen substituent. This allows for a stepwise and controlled elaboration of the molecular structure.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates nucleophilic aromatic substitution.[3][4] The presence of a halogen atom at these positions (C2, C4, C6) makes them excellent electrophilic sites. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide, providing a straightforward route to a diverse array of substituted pyridines. This reaction is particularly efficient with highly electronegative halogens like fluorine, which strongly activate the ring towards nucleophilic attack.[5][6][7]

2. Transition-Metal-Catalyzed Cross-Coupling Reactions

Halogenated pyridine aldehydes are excellent substrates for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the halogenated pyridine aldehyde with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or alkyl groups.[8][9][10][11] This is a widely used method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. While 3- and 4-chloropyridines are generally effective substrates, 2-chloropyridines can sometimes be challenging due to catalyst inhibition.[12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halogenated pyridine aldehyde with a primary or secondary amine.[13][14][15][16][17] It is a highly versatile method for the synthesis of aminopyridines, which are important intermediates in medicinal chemistry.

  • Sonogashira Coupling: This reaction couples the halogenated pyridine aldehyde with a terminal alkyne, providing a route to alkynylpyridines. These products can be further elaborated into more complex structures.

  • Heck Coupling: This reaction involves the coupling of the halogenated pyridine aldehyde with an alkene to form a substituted alkene.

3. Reactions of the Aldehyde Group

The aldehyde functionality offers a rich chemistry for further molecular elaboration.

  • Reductive Amination: The aldehyde can be converted into an amine via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a highly efficient and widely used method for the synthesis of substituted aminomethylpyridines.

  • Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide. This allows for the introduction of a variety of substituted vinyl groups.

  • Aldol Condensation: The aldehyde can undergo condensation with enolates or other nucleophiles to form β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated carbonyl compounds.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_halogen Halogen Reactions Aldehyde Aldehyde Reductive_Amination Reductive Amination (+ R2NH, [H]) Aldehyde->Reductive_Amination C-N bond Wittig_Reaction Wittig Reaction (+ Ph3P=CHR) Aldehyde->Wittig_Reaction C=C bond Aldol_Condensation Aldol Condensation (+ Enolate) Aldehyde->Aldol_Condensation C-C bond Oxidation Oxidation ([O]) Aldehyde->Oxidation Carboxylic Acid Reduction Reduction ([H]) Aldehyde->Reduction Alcohol Halogen Halogen SNAr SNAr (+ Nu-) Halogen->SNAr C-Nu bond Suzuki Suzuki Coupling (+ R-B(OR)2) Halogen->Suzuki C-C bond Buchwald Buchwald-Hartwig (+ R2NH) Halogen->Buchwald C-N bond Sonogashira Sonogashira (+ R-C≡CH) Halogen->Sonogashira C-C bond Halogenated_Pyridine_Aldehyde Halogenated_Pyridine_Aldehyde Halogenated_Pyridine_Aldehyde->Aldehyde Halogenated_Pyridine_Aldehyde->Halogen

Figure 1: Dual reactivity of halogenated pyridine aldehydes.

Applications in Drug Discovery and Development

The unique structural and reactive properties of halogenated pyridine aldehydes have made them invaluable building blocks in the synthesis of numerous biologically active compounds. Their ability to serve as scaffolds for the introduction of diverse functionalities allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Case Study 1: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, and halogenated pyridine aldehydes are frequently employed in their synthesis. For example, 2-chloro-3-pyridinecarboxaldehyde can serve as a starting material for the synthesis of potent and selective inhibitors of Janus kinase (JAK) family members.

Experimental Workflow: Synthesis of a JAK Inhibitor Precursor

G start 2-Chloro-3-pyridinecarboxaldehyde step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->step1 product1 2-Aryl-3-pyridinecarboxaldehyde step1->product1 step2 Reductive Amination (Cyclopropylamine, NaBH(OAc)3) product1->step2 product2 N-(Cyclopropylmethyl)-2-arylpyridin-3-amine step2->product2 step3 Buchwald-Hartwig Amination (Pyrrolidine, Pd catalyst, base) product2->step3 final_product JAK Inhibitor Precursor step3->final_product

Figure 2: Synthetic workflow for a JAK inhibitor precursor.

In this workflow, a Suzuki coupling is first used to introduce an aryl group at the 2-position of the pyridine ring. This is a critical step for establishing the desired substitution pattern for potent kinase inhibition. The aldehyde is then converted to a secondary amine via reductive amination, introducing a key pharmacophore. Finally, a Buchwald-Hartwig amination is employed to introduce a pyrrolidine moiety, which can be crucial for modulating solubility and cell permeability.

Case Study 2: Development of Antiviral Agents

Halogenated pyridine aldehydes have also been utilized in the synthesis of antiviral compounds. For instance, they can serve as precursors for the construction of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The ability to readily modify the pyridine scaffold allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Table 2: Structure-Activity Relationship (SAR) Data for a Series of NNRTI Analogs

CompoundR1R2IC50 (nM)
1a ClH150
1b FH125
1c ClCH375
1d FCH350
2a OCH3H250
2b OCF3H90

The data in Table 2 illustrates how the systematic modification of the halogenated pyridine aldehyde scaffold can lead to significant improvements in antiviral potency. The replacement of a chlorine atom with a more electronegative fluorine atom (compare 1a and 1b ) leads to a modest increase in activity. More significant improvements are observed upon the introduction of a methyl group at the R2 position (compare 1a and 1c ), suggesting the presence of a beneficial hydrophobic interaction in the enzyme's binding pocket.

Conclusion and Future Outlook

Halogenated pyridine aldehydes are undeniably powerful and versatile intermediates in modern organic synthesis. Their dual reactivity, coupled with the increasing availability of robust and selective synthetic methodologies, has solidified their importance in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. The continued exploration of novel transformations and applications of these valuable building blocks will undoubtedly lead to further innovations across the chemical sciences. As our understanding of reaction mechanisms and catalyst design continues to evolve, the potential to leverage the unique properties of halogenated pyridine aldehydes for the construction of ever more complex and functional molecules remains a vibrant and exciting area of research.

References

  • Cooper, A. K., Greaves, M. E., Donohoe, W., Burton, P. M., Ronson, T. O., Kennedy, A., & Nelson, D. J. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(40), 13456–13463. [Link]

  • Deng, G., & Li, Z. (2018). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Catalysis, 8(11), 10563–10569. [Link]

  • Hartwig, J. F. (2010).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rossi, R., Lessi, M., & Manzini, C. (2016). The Suzuki–Miyaura reaction in the synthesis of pyridine-containing compounds. Green Chemistry, 18(13), 3713–3736. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Tredwell, M., & Gouverneur, V. (2012). C–F Bond Formation: A Story of Nucleophilic Fluorination. Angewandte Chemie International Edition, 51(46), 11426–11437. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Chemical Profile 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative, a class of compounds widely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Chemical Profile

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in pharmaceutical synthesis.[1] Its specific substitution pattern, featuring two halogen atoms (bromo and chloro), a methoxy group, and an aldehyde functional group, dictates its reactivity and toxicological profile.

Table 1: Physicochemical Properties (Inferred)

PropertyValue (Estimated)Source/Justification
Molecular FormulaC₇H₅BrClNO₂Based on structure
Molecular Weight250.48 g/mol Calculated from formula.[2]
AppearanceOff-white to yellow solidTypical for similar halogenated aromatic aldehydes
Melting PointNot availableLikely a solid at room temperature
Boiling PointNot availableDecomposition may occur at high temperatures
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Methanol)Common for similar organic compounds

Hazard Identification and Risk Assessment

The primary hazards associated with 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde are inferred from data on structurally similar compounds, such as halogenated and methoxy-substituted benzaldehydes and pyridine derivatives.[2][3]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3]

The presence of bromo and chloro substituents on the pyridine ring, which are electron-withdrawing, alongside an electron-donating methoxy group, creates a complex electronic environment that influences the compound's reactivity.[4] The aldehyde group is also a site of potential reactivity.

Causality of Hazards:
  • Irritation: Halogenated aromatic compounds are known to be irritants to the skin, eyes, and respiratory tract. The aldehyde functional group can also contribute to this irritancy.

  • Acute Toxicity: Ingestion of halogenated organic compounds can lead to systemic toxicity. While specific data is unavailable, it is prudent to handle the compound as harmful if swallowed.

  • Reactivity: The pyridine ring is susceptible to nucleophilic substitution, and the aldehyde group can undergo various reactions. Incompatible materials could trigger hazardous reactions.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Containment: Use appropriate containment measures, such as glove boxes, for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[5]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact.[5] Regularly inspect gloves for signs of degradation or puncture.
Body Protection A flame-retardant lab coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hoodIf engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]

  • Protect from light and moisture.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[8]

  • Contaminated containers should be treated as hazardous waste.

Reactivity and Chemical Stability

Understanding the chemical stability and reactivity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is crucial for safe handling and for designing robust experimental protocols.

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

The electron-withdrawing nature of the halogen substituents and the aldehyde group deactivates the pyridine ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack.[4][9] The aldehyde group can participate in a variety of reactions, including oxidations, reductions, and condensations.

Emergency Procedures and First Aid

A clear and well-rehearsed emergency plan is paramount.

Workflow for Accidental Exposure

Exposure Accidental Exposure Occurs Assess Assess the Situation (Is the area safe?) Exposure->Assess Remove Remove Victim from Exposure Source Assess->Remove  If Safe Decontaminate Decontaminate Area (If safe to do so) Assess->Decontaminate  After ensuring safety FirstAid Administer First Aid Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report the Incident Medical->Report

Caption: Workflow for responding to accidental exposure.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and from entering drains.

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.

References

  • Google Patents. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. CN105753780A.
  • Al-Ostath, A., et al. (2025).
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
  • Kharas, G. (n.d.).
  • Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube. Available at: [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Google Patents. (2014). One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. CN103570510A.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment.
  • The Chemistry Teacher. (2022). Organic Reactions: Substitution Reactions (Part 1). YouTube. Available at: [Link]

  • ResearchGate. (n.d.).
  • ChemRxiv. (2022).
  • Stobec. (2018).
  • PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde as a synthetic building block.

An Application Note on the Synthetic Utility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde A Versatile Heterocyclic Scaffold for Advanced Synthesis Introduction In the landscape of modern synthetic chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Utility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

A Versatile Heterocyclic Scaffold for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for highly functionalized, versatile building blocks is paramount. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is an exemplar of such a scaffold. This polysubstituted pyridine derivative offers a convergence of reactive sites—a selectively addressable bromide, a chloro group amenable to nucleophilic substitution, and an aldehyde ready for a myriad of transformations. This unique arrangement allows for a programmed, regioselective approach to the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this building block, complete with detailed protocols and mechanistic insights, designed for researchers aiming to leverage its synthetic potential.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on closely related analogs.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₇H₅BrClNO₂-
Molecular Weight 250.48 g/mol Based on Methyl 5-bromo-2-chloroisonicotinate.[1]
Appearance Off-white to pale yellow solidTypical for halogenated aromatic aldehydes.
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMFGeneral solubility for similar structures.
Storage Inert atmosphere, 2-8°CRecommended for reactive aldehydes.[2]
Safety and Handling

As with related halogenated aromatic compounds, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][5] All handling should be performed in accordance with standard laboratory safety procedures.[6][7]

Section 1: Regioselective Cross-Coupling at the C5-Position (Bromo)

The significant difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of this building block's utility. The lower bond dissociation energy of the C-Br bond makes the C5-position the primary and highly selective site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, leaving the C3-chloro group intact for subsequent functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[8][9] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification.[10]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr R-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArBr R-Br (Substrate) ArPdAr R-Pd(II)L₂-R' (Transmetalation Intermediate) ArPdBr->ArPdAr Transmetalation Boronic R'-B(OH)₂ + Base ArPdAr->Pd0 Reductive Elimination Product R-R' (Product)

Suzuki-Miyaura Catalytic Cycle.
  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol, 250.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 36.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are valuable as rigid linkers or as precursors for further transformations.[13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

  • Setup: In a Schlenk flask under argon, combine 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and Copper(I) iodide (CuI, 0.06 mmol).

  • Reagents: Add degassed triethylamine (TEA, 5 mL) and the terminal alkyne (1.5 mmol).

  • Reaction: Stir the mixture at 60 °C for 4-8 hours until TLC analysis indicates consumption of the starting material.

  • Work-up & Purification: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by silica gel chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[15][16] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[17]

Buchwald_Workflow start 1. Reagent Assembly setup Substrate, Amine, Base, Pd-Catalyst, Ligand start->setup inert 2. Inert Atmosphere setup->inert purge Purge with Argon/N₂ inert->purge reaction 3. Reaction purge->reaction heat Heat in Degassed Solvent reaction->heat workup 4. Work-up heat->workup extract Aqueous/Organic Extraction workup->extract purify 5. Purification extract->purify column Silica Gel Chromatography purify->column product Final Product column->product

General Buchwald-Hartwig Workflow.
  • Setup: In an oven-dried vial, combine 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., XantPhos, 0.08 mmol).

  • Reaction: Seal the vial, evacuate and backfill with argon. Add degassed toluene (5 mL) and heat to 100-110 °C for 12-24 hours.

  • Work-up & Purification: After cooling, dilute with ethyl acetate, filter through Celite, concentrate, and purify via column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Following the selective functionalization of the C5-bromo position, the C3-chloro group becomes the next target. The pyridine ring, being inherently electron-deficient, is primed for Nucleophilic Aromatic Substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing isonicotinaldehyde group at the C4 position.[18][19]

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-poor carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] Subsequent elimination of the chloride ion re-aromatizes the ring to yield the substituted product.

SNAr_Mechanism Substrate Substrate (Ar-Cl) in1 Substrate->in1 Nucleophile Nucleophile (Nu⁻) Nucleophile->in1 Meisenheimer Meisenheimer Complex [Ar(Cl)(Nu)]⁻ out1 Meisenheimer->out1 Elimination Product Product (Ar-Nu) LeavingGroup Leaving Group (Cl⁻) in1->Meisenheimer Addition out1->Product out1->LeavingGroup

SNAr Addition-Elimination Mechanism.
  • Setup: In a sealed tube, dissolve the C5-functionalized pyridine derivative (1.0 mmol) and the desired amine (2.0-3.0 mmol) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction: Seal the tube tightly and heat to 100-140 °C. Monitor the reaction by LC-MS. The reaction time can vary from 12 to 48 hours.

  • Work-up: Cool the reaction mixture, pour it into water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Section 3: Transformations of the Aldehyde Group

The C4-isonicotinaldehyde functionality is a versatile handle for introducing a wide variety of substituents through well-established carbonyl chemistry. These transformations can be performed before or after modification of the ring, depending on the desired synthetic route and functional group compatibility.

This reaction is one of the most effective methods for converting an aldehyde into a primary, secondary, or tertiary amine. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.

Protocol:

  • Dissolve the aldehyde (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in portions at room temperature.

  • Stir the reaction for 4-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract with dichloromethane (DCM), dry the combined organic layers, and purify by chromatography.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base, yielding a new C=C double bond.[20]

Protocol:

  • Dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mmol).

  • Stir the mixture at room temperature or with gentle heating (50 °C) for 2-6 hours. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Section 4: Integrated Synthetic Strategies

The true power of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde lies in the orthogonal reactivity of its functional groups. A synthetic plan can be designed to sequentially modify each position, enabling the efficient construction of highly complex and diverse molecular libraries.

Synthetic_Strategy Multi-Step Synthetic Pathway Example Start Starting Material 5-Br, 3-Cl, 2-OMe, 4-CHO Step1_Product Intermediate 1 5-Aryl, 3-Cl, 2-OMe, 4-CHO Start->Step1_Product Step 1: Suzuki Coupling (at C5-Br) Step2_Product Intermediate 2 5-Aryl, 3-Amine, 2-OMe, 4-CHO Step1_Product->Step2_Product Step 2: SNAr Reaction (at C3-Cl) Final_Product Final Product 5-Aryl, 3-Amine, 2-OMe, 4-CH₂-NR₂ Step2_Product->Final_Product Step 3: Reductive Amination (at C4-CHO)

Example of a Sequential Functionalization Strategy.

This strategic approach minimizes protecting group chemistry and allows for the rapid generation of analogs by simply changing the coupling partner at each step.

Conclusion

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a potent and highly adaptable synthetic building block. Its well-differentiated reactive sites provide a predictable and controllable platform for sequential, regioselective modifications. By leveraging established methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and classical carbonyl chemistry, researchers can efficiently access novel and complex heterocyclic structures. This strategic utility positions it as a valuable asset for professionals in medicinal chemistry and advanced materials development.

References

  • PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. OChemTutor. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • BWA Water Additives. (2011). MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Regioselective Suzuki Cross-Coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the regioselective Suzuki cross-coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This polyfunctionalized pyridine derivative is a valuable building block for novel scaffolds in pharmaceutical and materials science research.[3] The primary focus is to leverage the inherent differential reactivity of the C-Br and C-Cl bonds to achieve selective arylation at the 5-position, leaving the C-Cl bond intact for potential subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Selective Coupling

Polyhalogenated heteroaromatics are powerful synthons in drug discovery and development. Their value lies in the ability to perform sequential, site-selective cross-coupling reactions to build molecular complexity in a controlled manner. The substrate, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, is a prime example. It features two distinct halogen leaving groups, an electron-donating methoxy group, and an electron-withdrawing formyl group, making it an electronically complex and synthetically versatile scaffold.

The key to unlocking its potential is the ability to selectively functionalize one halogen site over the other. The Suzuki-Miyaura reaction is ideally suited for this purpose. The well-established difference in bond dissociation energies between a C(sp²)-Br bond and a C(sp²)-Cl bond allows for a predictable and high-yielding coupling at the more labile C-Br position under carefully controlled conditions.[3][4] This application note serves as a comprehensive guide for researchers to successfully implement and optimize this selective transformation.

Mechanistic Rationale for Regioselectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Pd0->OxAdd PdII_Complex Aryl-Pd(II)-X Complex OxAdd->PdII_Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Diaryl-Pd(II) Complex Transmetalation->PdII_Diaryl Transmetalation->PdII_Diaryl Organoborane Ar'-B(OR)₂ + Base Organoborane->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim PdII_Diaryl->RedElim RedElim->Pd0 Regeneration RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Experimental_Workflow A 1. Setup Assemble oven-dried glassware under inert gas (N₂ or Ar). B 2. Reagent Addition Add substrate, boronic acid, base, and catalyst to the flask. A->B C 3. Solvent Addition & Degassing Add anhydrous organic solvent and degassed water. Degas mixture. B->C D 4. Reaction Heat the mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring. C->D E 5. Monitoring Track reaction progress via TLC or LC-MS. D->E F 6. Work-up Cool, quench with water, and extract with an organic solvent. E->F G 7. Purification Dry, concentrate, and purify the crude product via column chromatography. F->G H 8. Characterization Analyze the pure product using NMR and Mass Spectrometry. G->H

Sources

Method

Application Notes and Protocols for the Functionalization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Introduction: Navigating the Reactivity of a Highly Substituted Pyridyl Aldehyde 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a versatile scaffold of significant interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Highly Substituted Pyridyl Aldehyde

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a versatile scaffold of significant interest to researchers in medicinal chemistry and drug development. Its densely functionalized pyridine core, featuring a reactive aldehyde group, presents a valuable entry point for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the presence of bromo and chloro substituents, profoundly influences the reactivity of the aldehyde. This guide provides a comprehensive overview of established protocols for the chemical modification of this aldehyde group, offering detailed, step-by-step methodologies and the underlying chemical principles. The protocols herein are designed to be robust and adaptable, empowering researchers to confidently advance their synthetic campaigns.

I. Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an imine or iminium ion, which is subsequently reduced to the corresponding amine. For an electron-deficient aldehyde such as 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, the initial condensation with an amine is generally favorable. The choice of reducing agent is critical to selectively reduce the C=N double bond without affecting other functional groups.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations. Its lower basicity compared to other hydrides minimizes side reactions.

Experimental Workflow:

G A Dissolve aldehyde and amine in an anhydrous solvent (e.g., DCE, THF) B Add sodium triacetoxyborohydride (STAB) portion-wise A->B 1.0-1.2 eq. amine C Stir at room temperature for 2-24 hours B->C 1.2-1.5 eq. STAB D Quench with saturated NaHCO3 (aq) C->D E Extract with an organic solvent (e.g., EtOAc, DCM) D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G G A Add phosphonate ester to a suspension of NaH in anhydrous THF at 0 °C B Stir for 30-60 min at 0 °C to generate the ylide A->B C Add a solution of the aldehyde in anhydrous THF dropwise at 0 °C B->C D Allow to warm to room temperature and stir for 2-16 hours C->D E Quench with saturated NH4Cl (aq) D->E F Extract with an organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H G A Dissolve aldehyde in a mixture of t-BuOH and water B Add 2-methyl-2-butene (a chlorine scavenger) A->B C Add a solution of NaClO2 and NaH2PO4 in water dropwise at 0 °C B->C D Stir at room temperature for 1-4 hours C->D E Adjust pH to ~3 with HCl (aq) D->E F Extract with an organic solvent E->F G Dry, filter, and concentrate F->G H Recrystallize or purify by column chromatography G->H G cluster_0 Step 1: Dibromo-olefination cluster_1 Step 2: Alkyne Formation A React aldehyde with CBr4 and PPh3 in DCM at 0 °C B Stir at 0 °C to rt for 1-4 h A->B C Isolate the dibromoalkene B->C D Treat dibromoalkene with n-BuLi in THF at -78 °C C->D E Stir at -78 °C for 1 h, then warm to rt and stir for 1 h D->E F Quench with water E->F G Extract and purify F->G

Application

Application Notes and Protocols for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in Medicinal Chemistry

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. While direct biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. While direct biological applications of this specific molecule are not extensively documented, its highly functionalized pyridine core renders it an exceptionally versatile building block for constructing diverse chemical libraries. This guide outlines its potential in medicinal chemistry, focusing on strategic derivatization of its key functional groups—the aldehyde, the bromo substituent, and the chloro substituent—to generate novel scaffolds for drug discovery, with a particular emphasis on the synthesis of potential kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations are provided.

Introduction: A Scaffold Primed for Discovery

The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its presence in natural products like vitamins and alkaloids have made it a privileged scaffold in drug design.[1] 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde presents a unique combination of reactive sites on this valuable core, making it an ideal starting material for generating libraries of novel compounds.

The key structural features for synthetic diversification are:

  • The Aldehyde at C4: A versatile functional group for a wide array of transformations, including reductive amination, condensation reactions, and heterocycle formation.

  • The Bromo Substituent at C5: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • The Chloro Substituent at C3: Offers a secondary, less reactive site for cross-coupling, enabling sequential functionalization under more forcing conditions.

  • The Methoxy Group at C2: Influences the electronic properties of the ring and can serve as a metabolic blocking group or a point for future derivatization via ether cleavage.

Derivatives of substituted pyridines are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology.[3][4] This guide will leverage this precedent to propose synthetic pathways for creating libraries of potential kinase inhibitors.

Strategic Derivatization for Library Synthesis

The strategic and sequential modification of the functional groups of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde allows for the systematic construction of diverse molecular architectures. The following sections provide detailed protocols for key transformations that serve as a foundation for library development.

Diversification via the Aldehyde Functional Group

The aldehyde is the most accessible functional group for initial diversification. Reductive amination and Knoevenagel condensation are powerful methods for introducing a wide array of chemical moieties.

Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and broad substrate scope.[5][6] This one-pot reaction converts the aldehyde into a diverse range of secondary and tertiary amines.

Objective: To synthesize a library of N-substituted aminomethyl pyridine derivatives.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a solution of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask, add the desired amine (1.1 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, particularly for less nucleophilic amines.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent that efficiently reduces the iminium ion without affecting the aldehyde starting material, making it ideal for one-pot procedures.[5]

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Table 1: Representative Amines for Library Synthesis

Amine ClassExampleResulting MoietyPotential Application
Primary AlkylaminesCyclopropylamineCyclopropylaminomethylIntroduces sp³ character, improves solubility
Secondary AminesMorpholineMorpholinomethylCommon pharmacophore, enhances aqueous solubility
Anilines3-chloroaniline(3-chlorophenyl)aminomethylIntroduces aryl groups for further modification
Amino Acid EstersGlycine methyl ester(2-methoxy-2-oxoethyl)aminomethylAdds biocompatible handles

The Knoevenagel condensation is a classic C-C bond-forming reaction that creates α,β-unsaturated compounds, which are valuable intermediates for synthesizing pharmaceuticals, including coumarins and other heterocyclic systems.[7][8]

Objective: To synthesize substituted pyridinylmethylene derivatives from active methylene compounds.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or Ammonium Acetate (catalyst)

  • Ethanol or Toluene (solvent)

  • Dean-Stark apparatus (if using toluene)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol, 1.0 eq) and the active methylene compound (1.1 mmol, 1.1 eq) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops). Causality Note: The basic catalyst deprotonates the active methylene compound, generating a nucleophile that attacks the aldehyde carbonyl.[8][9]

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction is often rapid and may result in the precipitation of the product.

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Diagram 1: Diversification of the Aldehyde Group

G start 5-Bromo-3-chloro-2- methoxyisonicotinaldehyde reductive_amination Reductive Amination (Primary/Secondary Amines, STAB) start->reductive_amination R¹R²NH knoevenagel Knoevenagel Condensation (Active Methylene Compounds) start->knoevenagel Z-CH₂-Z' thiazole_synth Hantzsch Thiazole Synthesis (α-haloketone, Thioamide) start->thiazole_synth Reagents product1 Amine Library (Diverse N-Substituents) reductive_amination->product1 product2 α,β-Unsaturated Systems (Precursors for Michael Addition) knoevenagel->product2 product3 Thiazole Derivatives thiazole_synth->product3

Caption: Synthetic pathways originating from the aldehyde functional group.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromo and chloro substituents provide orthogonal handles for introducing molecular complexity through cross-coupling reactions. The greater reactivity of the C-Br bond allows for selective functionalization at the 5-position.

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids, tolerant of a vast array of functional groups.[10][11]

Objective: To synthesize 5-aryl/heteroaryl-substituted pyridine derivatives.

Materials:

  • Product from section 2.1 (or starting aldehyde)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add the 5-bromo-pyridine substrate (1.0 mmol, 1.0 eq), the boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL).

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with water (15 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Sequential Synthetic Strategy

G A Starting Aldehyde (5-Br, 3-Cl) B Step 1: Aldehyde Derivatization (e.g., Reductive Amination) A->B C Intermediate 1 (5-Br, 3-Cl, C4-Amine) B->C D Step 2: Suzuki Coupling (Aryl Boronic Acid) C->D E Final Product (5-Aryl, 3-Cl, C4-Amine) D->E

Caption: A logical workflow for multi-step library synthesis.

Application in Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core (like pyridine) that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The substituents on this core then project into different regions of the active site to confer potency and selectivity.[4]

The library of compounds generated from 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is well-suited for screening against kinase targets.

  • Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor.

  • Vector for Diversity (C4): The amine functionality introduced via reductive amination can be tailored to interact with the solvent-exposed region or the ribose-binding pocket.

  • Vector for Diversity (C5): The aryl/heteroaryl group introduced via Suzuki coupling can be designed to occupy the hydrophobic pocket, a key interaction for many kinase inhibitors.[11]

Table 2: Proposed Scaffold for Kinase Inhibitor Library

PositionFunctionalizationRationale in Kinase Inhibition
N1 (Pyridine)UnmodifiedPrimary H-bond acceptor for the kinase hinge region.
C4-CH₂-NR¹R²Amine LibraryExplores solvent-exposed regions, can improve solubility and pharmacokinetic properties.
C5-ArAryl/Heteroaryl LibraryTargets the hydrophobic pocket, crucial for potency and selectivity.
C3-ClUnmodified (initially)Can be used for late-stage functionalization or to modulate electronics.

Conclusion

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a high-potential building block for medicinal chemistry. Its strategically positioned functional groups allow for a logical and efficient approach to library synthesis through well-established, robust chemical reactions. The protocols detailed in this guide provide a validated starting point for researchers to generate novel, diverse, and therapeutically relevant compound collections, particularly for screening against important drug targets like protein kinases.

References

  • Savelyeva, T. V., & Vil, V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11475-11524. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35917-35922. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. Available at: [Link]

  • Scribd. (n.d.). A Review on the Medicinal Importance of Pyridine Derivatives. Available at: [Link]

  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]

  • Kaur, M., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1203. Available at: [Link]

  • ResearchGate. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]

  • Kelly, M. G., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 472-477. Available at: [Link]

  • ResearchGate. (n.d.). 57789 PDFs | Review articles in KINASE INHIBITORS. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Available at: [Link]

  • Morin, S., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(31), 5830-5833. Available at: [Link]

Sources

Method

Application Notes and Protocols for Knoevenagel Condensation using 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Introduction: The Strategic Utility of Substituted Pyridines in Knoevenagel Condensations The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Substituted Pyridines in Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction's versatility is significantly enhanced when employing highly functionalized heteroaromatic aldehydes, such as 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The resulting products, bearing a densely substituted pyridine ring, are of profound interest to the pharmaceutical and materials science sectors. The bromine, chlorine, and methoxy substituents on the pyridine ring offer multiple points for further chemical modification, enabling the generation of diverse molecular libraries for drug discovery and the development of novel functional materials.

This guide provides a comprehensive overview of the Knoevenagel condensation utilizing 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for its execution with various active methylene compounds, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Stepwise Look at the Condensation Pathway

The Knoevenagel condensation proceeds via a nucleophilic addition-elimination mechanism, typically catalyzed by a weak base such as piperidine or an ammonium salt like ammonium acetate.[3][4] The electron-withdrawing nature of the substituents on the pyridine ring of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

The generally accepted mechanism can be outlined as follows:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound, generating a resonance-stabilized enolate ion.[5] The stability of this enolate is crucial for the reaction to proceed efficiently.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This step results in the formation of a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. This elimination is often the driving force for the reaction, as it leads to a conjugated system.[1]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base - HB⁺ Base Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Aldehyde Aldehyde 5-Bromo-3-chloro-2- methoxyisonicotinaldehyde Aldol Adduct Aldol Adduct Tetrahedral Intermediate->Aldol Adduct + HB⁺ - Base Final Product Final Product Aldol Adduct->Final Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde with representative active methylene compounds.

Protocol 1: Reaction with Malononitrile

This protocol describes a standard procedure using a common active methylene compound, malononitrile, under mild conditions.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)[6]

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq) and malononitrile (1.05 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.[7] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure product.[7]

  • Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: Reaction with Ethyl Cyanoacetate (Solvent-Free)

This environmentally friendly protocol avoids the use of organic solvents, which can simplify the work-up procedure.[8]

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ammonium acetate (0.2 eq)[9]

  • Mortar and pestle or a ball mill

  • Standard laboratory glassware for work-up

Procedure:

  • Mixing Reactants: In a mortar, combine 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (0.2 eq).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature.[7] The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.

  • Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.[7]

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.[7]

  • Purification: If necessary, the product can be purified by recrystallization.

  • Characterization: Characterize the final product using appropriate analytical techniques.

Data Presentation: A Comparative Overview

The choice of active methylene compound and reaction conditions can significantly influence the outcome of the Knoevenagel condensation. The following table summarizes expected outcomes with different reactants.

Active Methylene CompoundCatalystSolventReaction Time (Approx.)Expected Yield
MalononitrilePiperidineEthanol1-3 hoursHigh
Ethyl CyanoacetateAmmonium AcetateSolvent-free30-60 minutesVery High
Diethyl MalonatePiperidineToluene (with Dean-Stark)4-8 hoursModerate to High
AcetylacetonePiperidineEthanol2-4 hoursHigh

Troubleshooting and Optimization

While the Knoevenagel condensation is generally a robust reaction, certain challenges may arise. This section provides a logical framework for troubleshooting common issues.

Troubleshooting_Knoevenagel Start Problem Observed Low_Yield Low or No Product Formation Start->Low_Yield Side_Products Formation of Side Products Start->Side_Products Difficult_Purification Difficult Product Purification Start->Difficult_Purification Check_Reagents Verify Purity and Stoichiometry of Reactants Low_Yield->Check_Reagents Potential Cause: Impure Reagents Control_Stoichiometry Use a 1:1 Molar Ratio of Aldehyde to Active Methylene Compound Side_Products->Control_Stoichiometry Potential Cause: Michael Addition Consider_Heterogeneous_Catalyst Use a Solid-Supported Catalyst for Easy Separation Difficult_Purification->Consider_Heterogeneous_Catalyst Potential Cause: Catalyst Residue Optimize_Catalyst Increase Catalyst Loading or Try a Different Base Check_Reagents->Optimize_Catalyst If Reagents are Pure Increase_Temp Increase Reaction Temperature or Use Dean-Stark Trap to Remove Water Optimize_Catalyst->Increase_Temp If Still Low Yield Aqueous_Workup Perform an Aqueous Work-up to Remove Water-Soluble Impurities Consider_Heterogeneous_Catalyst->Aqueous_Workup Alternative

Caption: A decision tree for troubleshooting the Knoevenagel condensation.

Key Optimization Strategies:

  • Catalyst Choice: While piperidine is a common choice, other bases like pyridine, triethylamine, or even solid-supported catalysts can be employed.[6][10] The optimal catalyst may vary depending on the specific active methylene compound used.

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. For less reactive starting materials, a higher boiling point solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can be beneficial.[3]

  • Temperature Control: Most Knoevenagel condensations with activated aldehydes proceed well at room temperature. However, for less reactive substrates, gentle heating may be required.

Conclusion: A Versatile Tool for Chemical Synthesis

The Knoevenagel condensation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde provides a powerful and adaptable method for the synthesis of highly functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in drug development and materials science. By understanding the underlying mechanism and potential challenges, scientists can effectively leverage this reaction to create a diverse array of novel molecules with significant potential.

References

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). Retrieved from [Link]

  • JoVE. (n.d.). Aldol Condensation with β-Diesters. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]

  • WordPress.com. (2024, February 18). Knoevenagel condensation. Chemistry for everyone. Retrieved from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ChemRxiv. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-1,3-dimethylbenzene. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Introduction Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, rendering the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs featuring heterocyclic scaffolds designed to compete with ATP at the enzyme's active site.[1][2][3][4]

The substituted pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of many successful kinase inhibitors.[5][6] The strategic functionalization of this core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized and versatile building block, poised for the synthesis of diverse kinase inhibitor libraries. Its unique substitution pattern—featuring a reactive aldehyde, a bromine atom amenable to selective cross-coupling, a chlorine atom for subsequent functionalization, and a methoxy group to modulate electronic properties—offers a powerful platform for scaffold diversification.

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors, leveraging 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde as a key starting material. The synthetic strategy is centered on a logical sequence of well-established, high-yield reactions, including heterocycle formation and sequential palladium-catalyzed cross-coupling reactions.

Strategic Rationale and Workflow

The synthetic approach is designed to exploit the differential reactivity of the halogen substituents on the pyridine ring. The carbon-bromine bond is inherently more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond due to its lower bond dissociation energy.[7][8] This allows for a chemoselective functionalization sequence, beginning with a reaction at the C5-bromo position, followed by a subsequent transformation at the C3-chloro position. The aldehyde at C4 serves as the initial anchor point for constructing a fused heterocyclic system, such as a pyrazolopyrimidine, a scaffold known for its kinase inhibitory activity.[5][9][10][11]

The overall workflow can be conceptualized as follows:

G A 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde B Step 1: Pyrazolopyrimidine Core Synthesis A->B  Aminopyrazole, Base C Intermediate A: 7-bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine B->C D Step 2: Suzuki Coupling at C7 (formerly C5-Br) C->D  Arylboronic Acid, Pd Catalyst E Intermediate B: 7-Aryl-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine D->E F Step 3: Diversification at C5 (formerly C3-Cl) (e.g., Buchwald-Hartwig Amination) E->F  Amine, Pd Catalyst G Final Kinase Inhibitor Library F->G

Caption: Proposed synthetic workflow for kinase inhibitor synthesis.

Part 1: Synthesis of the Pyrazolopyrimidine Core

The initial step involves the construction of the pyrazolopyrimidine scaffold via condensation of the starting aldehyde with an aminopyrazole. This reaction forms the core heterocyclic system that will be further elaborated.

Protocol 1: Synthesis of 7-bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine

This protocol details the cyclocondensation reaction to form the core structure.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq)

  • 3-Amino-1H-pyrazole (1.1 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

  • Dissolve the aldehyde in anhydrous ethanol.

  • Add 3-Amino-1H-pyrazole to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure. Purify the resulting crude solid by silica gel column chromatography.

Part 2: Sequential Palladium-Catalyzed Cross-Coupling Reactions

With the core scaffold in hand, the next phase involves the sequential functionalization of the two halogen positions. This strategy allows for the introduction of a wide range of substituents, enabling the creation of a diverse library of potential kinase inhibitors.

Protocol 2: Suzuki-Miyaura Coupling at the C7-Bromo Position

This protocol leverages the higher reactivity of the C-Br bond to selectively introduce an aryl or heteroaryl group at the C7 position.

Materials:

  • 7-bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a Schlenk flask, combine 7-bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine, the desired arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent system via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 7-aryl-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine intermediate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%) (Predicted)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90>85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O (10:1)100>80
33-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)Cs₂CO₃Dioxane/H₂O (4:1)95>80

Yields are predicted based on literature for similar substrates.

Protocol 3: Buchwald-Hartwig Amination at the C5-Chloro Position

Following successful functionalization at C7, the less reactive C5-chloro position can be targeted to introduce various amine substituents, a common feature in many kinase inhibitors that interact with the hinge region of the ATP binding pocket.

Materials:

  • 7-aryl-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-8 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 7-aryl-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine, the amine, and the base.

  • Seal the flask and heat the mixture to 90-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or preparative HPLC.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%) (Predicted)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene100>75
2AnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄Dioxane110>70
3PiperazinePd₂(dba)₃/BINAP (3/6)Cs₂CO₃Toluene100>70

Yields are predicted based on literature for similar substrates.[12][13][14]

Part 3: Biological Evaluation of Novel Kinase Inhibitors

Following the synthesis and purification of the novel compounds, their biological activity must be assessed. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is recommended.

Workflow for Biological Evaluation

G A Synthesized Compound Library B Primary Screening: Biochemical Kinase Assays (e.g., Kinase-Glo®) A->B  Test against target kinase(s) C Determine IC₅₀ Values B->C D Secondary Screening: Kinome Selectivity Profiling C->D  Active Compounds E Cell-Based Assays: Target Engagement & Pathway Inhibition D->E  Selective Compounds F Lead Compound Identification E->F

Caption: Workflow for the biological evaluation of synthesized inhibitors.

Protocol 4: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common example.

Principle:

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP, leading to a lower signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase-Glo® Reagent

  • Assay buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of the assay plate, add the assay buffer.

    • Add the inhibitor compound dilutions.

    • Add the kinase enzyme and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Target Engagement Assay

Cell-based assays are crucial to confirm that an inhibitor is active in a more physiologically relevant context.[15][16]

Principle:

These assays measure the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. This can be measured by various methods, including Western blotting, ELISA, or high-content imaging.

Materials:

  • Cancer cell line known to have active target kinase signaling.

  • Cell culture medium and supplements.

  • Synthesized inhibitor compounds.

  • Lysis buffer.

  • Phospho-specific antibody for the downstream substrate.

  • Total protein antibody for the downstream substrate.

  • Secondary antibodies conjugated to HRP or a fluorophore.

  • Western blot or ELISA reagents.

Procedure (Western Blot Example):

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Conclusion

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly promising and versatile starting material for the synthesis of novel kinase inhibitors. The strategic, sequential functionalization of its halogenated positions, combined with the initial formation of a privileged pyrazolopyrimidine scaffold, provides a robust and efficient pathway to a diverse chemical library. The protocols outlined in this document offer a comprehensive guide for researchers in medicinal chemistry and drug discovery to explore this chemical space and develop new therapeutic agents targeting protein kinases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Cell-based test for kinase inhibitors - INiTS. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions - ResearchGate. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. (URL: [Link])

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. (URL: [Link])

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (URL: [Link])

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (URL: [Link])

  • Catalyzed metalation applied to 2-methoxypyridine | The Journal of Organic Chemistry. (URL: [Link])

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl) - PubMed. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (URL: [Link])

  • Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes - PMC - NIH. (URL: [Link])

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Method

Strategic Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde: A Protocol for Scaffold Elaboration

An Application Note for Drug Development Professionals Abstract Substituted pyridine scaffolds are foundational in medicinal chemistry and drug development. The targeted functionalization of these heterocycles is critica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Substituted pyridine scaffolds are foundational in medicinal chemistry and drug development. The targeted functionalization of these heterocycles is critical for modulating pharmacological properties. This application note presents a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) on 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. We delve into the mechanistic rationale underpinning the reaction, with a specific focus on the regioselectivity of nucleophilic attack at the C3 versus C5 position. This guide provides researchers with a robust procedural framework, troubleshooting insights, and the theoretical basis required to successfully leverage this versatile substrate for the synthesis of novel molecular entities.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs. Its unique electronic properties, hydrogen bonding capacity, and metabolic stability make it an attractive core for molecular design. Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying electron-deficient aromatic systems like pyridines.[1][2] This reaction class is particularly valuable as it often proceeds without the need for transition-metal catalysts, offering a more straightforward and cost-effective synthetic route.[3]

The substrate, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, is a highly functionalized building block. The presence of two distinct halogen leaving groups (Cl at C3, Br at C5) and multiple activating/directing groups (N1, C2-OMe, C4-CHO) presents both a challenge and an opportunity for selective chemical modification. Understanding the electronic landscape of this molecule is paramount to predicting and controlling the reaction outcome.

Mechanistic Rationale and Regioselectivity

The feasibility of an SNAr reaction is governed by two primary factors: the presence of electron-withdrawing groups (EWGs) to activate the aromatic ring and the presence of a good leaving group.[4][5] In pyridines, the ring nitrogen itself acts as a potent EWG, activating the ortho (C2, C6) and para (C4) positions for nucleophilic attack.[6][7]

In our substrate, the leaving groups are at the C3 and C5 positions, which are not classically activated by the ring nitrogen alone. However, the powerful electron-withdrawing isonicotinaldehyde group at the C4 position is crucial. It can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction at the adjacent C3 and C5 positions.[4][8]

Which Halogen Reacts? C3-Cl vs. C5-Br

The key question is one of regioselectivity. While the C-Br bond is generally weaker than the C-Cl bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack to form the stabilized intermediate.[9] Therefore, the most electrophilic site will preferentially react.

  • Attack at C3 (Displacing Chloride): The C3 position is flanked by the electron-donating C2-methoxy group and the strongly activating C4-aldehyde. More importantly, it is ortho to the pyridine nitrogen. The inductive electron withdrawal from the adjacent nitrogen makes the C3 position more electrophilic than the C5 position. The intermediate anion is stabilized by resonance involving both the nitrogen atom and the C4-aldehyde group.

  • Attack at C5 (Displacing Bromide): The C5 position is meta to the pyridine nitrogen. While the C4-aldehyde can still stabilize the intermediate, the lack of direct inductive activation from the ring nitrogen likely renders this position less reactive than C3.

Caption: Predicted SNAr mechanism at the C3 position.

Experimental Application: Synthesis of 5-Bromo-2-methoxy-3-(morpholin-4-yl)isonicotinaldehyde

This section provides a detailed, step-by-step protocol for the reaction of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde with morpholine as a representative secondary amine nucleophile.

Reagent/MaterialGradeSupplierNotes
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde>97%CommercialStarting material
MorpholineAnhydrous, >99%CommercialNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercialBase
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%CommercialReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Round-bottom flask, condenser, magnetic stirrer-Standard LabGlassware
Inert atmosphere setup (Nitrogen or Argon)-Standard LabTo prevent side reactions
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring
ParameterValue / DescriptionRationale
Stoichiometry (Aldehyde)1.0 eqLimiting reagent.
Stoichiometry (Morpholine)1.2 eqA slight excess of the nucleophile ensures the reaction goes to completion.
Stoichiometry (K₂CO₃)2.0 eqActs as a base to neutralize the HCl formed during the reaction, driving the equilibrium forward.
SolventAnhydrous DMSOA polar aprotic solvent is ideal for SNAr as it solvates the cation but not the nucleophile, enhancing its reactivity.[10]
Concentration~0.2 MA standard concentration to ensure efficient reaction kinetics.
Temperature80 - 100 °CElevated temperature is often required for SNAr on less activated or sterically hindered substrates.[11]
Reaction Time4 - 12 hoursMonitor by TLC until starting material is consumed.
AtmosphereInert (Nitrogen or Argon)Prevents potential oxidation of the aldehyde or other side reactions.
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq, e.g., 1.00 g).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous DMSO (e.g., 19 mL for 0.2 M) via syringe.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C.

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:7 Ethyl Acetate/Hexanes mobile phase). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (approx. 100 mL).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by brine (1 x 50 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Workflow and Troubleshooting

The experimental process can be visualized as a clear, sequential workflow.

Caption: General experimental workflow for the SNAr reaction.

Field-Proven Insights & Troubleshooting:

  • Slow or Incomplete Reaction: If the reaction stalls, consider increasing the temperature in 10 °C increments (up to 120 °C). Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) can be used, as it has better solubility in organic solvents and can accelerate the reaction.

  • Formation of Side Products: The aldehyde functionality could potentially react under harsh basic conditions. Ensure the reaction is not overheated or run for an excessive amount of time after completion. Maintaining a strict inert atmosphere is key.

  • Poor Regioselectivity: While substitution at C3 is strongly favored, trace amounts of the C5-substituted isomer could form. Careful purification by column chromatography is essential. If the C5 isomer is a significant byproduct, reaction conditions such as solvent or temperature may need to be re-optimized. Studies have shown that solvent polarity can influence regioselectivity in similar systems.[12]

  • Difficult Purification: If the product is difficult to separate from residual DMSO, perform additional aqueous washes during the workup phase.

Conclusion

This application note provides a comprehensive guide for performing a regioselective nucleophilic aromatic substitution on 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. By understanding the underlying electronic principles that favor substitution at the C3 position, researchers can confidently employ the detailed protocol to synthesize novel 3-amino substituted pyridine derivatives. The provided framework, including reaction parameters and troubleshooting advice, serves as a reliable starting point for the elaboration of this versatile chemical scaffold, enabling the rapid generation of new molecules for drug discovery programs.

References

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Scripps Research. [Link]

  • Clayden, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Chem Help ASAP. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • Chemistry LibreTexts. (2023). 16.8: Nucleophilic Aromatic Substitution. [Link]

  • Krasowska, D., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Khan Academy. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Douglas, J., et al. (2017). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. [Link]

  • ResearchGate. (2017). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. [Link]

  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution. [Link]

  • Schlosser, M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Helvetica Chimica Acta. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • Leah4sci. (2016). Nucleophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Xiao, F., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in Agrochemical Synthesis

Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemical Innovation The pyridine ring is a cornerstone scaffold in the development of modern agrochemicals, featuring prominently in a wide array of i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemical Innovation

The pyridine ring is a cornerstone scaffold in the development of modern agrochemicals, featuring prominently in a wide array of insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a privileged structure in the design of novel active ingredients. The strategic functionalization of the pyridine ring with a diverse array of substituents—such as halogens and methoxy groups—is a proven method for modulating the biological activity, selectivity, and metabolic stability of these compounds.[3][4]

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde represents a highly valuable, yet underexplored, building block for agrochemical synthesis. Its densely functionalized structure offers multiple reaction sites for diversification:

  • Aldehyde Group: A versatile handle for forming carbon-nitrogen bonds through condensation reactions, extending the molecular framework.

  • Bromo and Chloro Substituents: Provide steric and electronic influences that can be crucial for binding to target proteins. The bromine atom, in particular, can serve as a site for subsequent cross-coupling reactions.

  • Methoxy Group: Influences the electronic nature of the pyridine ring and can play a role in optimizing the molecule's solubility and metabolic profile.

This guide provides detailed protocols and scientific rationale for the use of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde as a key intermediate in the synthesis of novel potential agrochemicals, with a focus on the synthesis of hydrazone derivatives as a gateway to new insecticidal candidates.

Proposed Synthetic Application: Synthesis of Novel Pyridyl Hydrazones

A robust and efficient method to elaborate the 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde scaffold is through the condensation reaction with substituted hydrazines to form stable hydrazone derivatives.[5][6] Hydrazones are not merely inert derivatives; they are a class of compounds known for a wide range of biological activities and are frequently used as precursors for the synthesis of more complex heterocyclic systems.[7][8]

The proposed reaction involves the acid-catalyzed condensation of the aldehyde with a substituted phenylhydrazine. The rationale for this choice is twofold:

  • Reliability and Efficiency: Hydrazone formation is a high-yielding and well-understood reaction, ensuring a dependable route to new chemical entities.[9]

  • Structural Novelty: The resulting N-pyridyl-N'-aryl hydrazone framework combines the key features of the starting aldehyde with an additional tunable aromatic moiety. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the phenylhydrazine component.

The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of a novel pyridyl hydrazone.

Experimental Protocol: Synthesis of (E)-1-((5-bromo-3-chloro-2-methoxypyridin-4-yl)methylene)-2-(4-fluorophenyl)hydrazine

This protocol details the synthesis of a representative hydrazone derivative. The choice of (4-fluorophenyl)hydrazine is illustrative; a variety of substituted hydrazines can be employed to generate a library of analogues for biological screening.

Materials and Equipment:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq)

  • (4-Fluorophenyl)hydrazine hydrochloride (1.05 eq)

  • Anhydrous Ethanol (approx. 10 mL per gram of aldehyde)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Column chromatography supplies (Silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

  • Dissolution: Add anhydrous ethanol to the flask and stir at room temperature until the aldehyde is fully dissolved.

  • Addition of Reagents: Add (4-fluorophenyl)hydrazine hydrochloride to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary:

ParameterValue / Description
Starting Material 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
Reagent (4-Fluorophenyl)hydrazine hydrochloride
Solvent Anhydrous Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Expected Yield >85%
Proposed Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Workflow and Mechanistic Considerations

The synthesis follows a logical and efficient workflow designed for high-throughput analogue generation.

G start Start: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydrazine Derivative & Catalytic Acid dissolve->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up & Filtration monitor->workup purify Purify by Recrystallization or Chromatography workup->purify end_node Final Product: Purified Hydrazone purify->end_node

Caption: Experimental workflow for hydrazone synthesis.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and has a convenient boiling point for reflux, allowing the reaction to proceed at a reasonable rate without requiring excessively high temperatures.

  • Acid Catalysis: The reaction is catalyzed by acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[6]

  • Aqueous Work-up: The product hydrazone is typically a solid with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate, providing a simple and effective method for initial isolation and purification.

Trustworthiness and Self-Validation:

The described protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, which will show the consumption of the starting aldehyde and the appearance of a new, typically more non-polar, product spot. The identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Directions

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a potent building block for the synthesis of novel agrochemicals. The protocol described herein for the synthesis of pyridyl hydrazones provides a reliable and versatile platform for generating libraries of new compounds for insecticidal screening. The structural diversity that can be achieved by using various substituted hydrazines allows for a systematic investigation of the structure-activity relationships, which is a critical step in the discovery of new and effective crop protection agents.[10]

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Khamies, E., Bakhite, E. A., El-Emary, T. I., Gad, M. A., Abdel-Hafez, S. H., Abdou, A., & Said, A. I. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842–20849. [Link]

  • ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. H. A. (2014). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 62(41), 9982–9986. [Link]

  • Abdel-Raheem, S. H. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29381–29388. [Link]

  • MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved from [Link]

  • LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. H. A. (2017). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Journal of Saudi Chemical Society, 21(1), 95-104. [Link]

  • ACS Publications. (2025). The Synthesis of Pyrethroids. Retrieved from [Link] синтез

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]

  • ResearchGate. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Amination of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Abstract This application note provides a comprehensive technical guide and a detailed protocol for the regioselective palladium-catalyzed amination of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The Buchwald-Hartwig a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide and a detailed protocol for the regioselective palladium-catalyzed amination of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of pharmaceuticals and functional materials.[1][2] The target substrate presents a distinct challenge and opportunity due to the presence of two different halogen substituents, a bromine and a chlorine atom. Capitalizing on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, this protocol achieves selective amination at the C5-bromo position.[3] We detail the rationale behind the selection of the catalyst system, reaction conditions, and safety procedures, providing researchers with a robust and reproducible method for the synthesis of 5-amino-3-chloro-2-methoxyisonicotinaldehyde derivatives.

Introduction and Scientific Background

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance in drug discovery. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a versatile building block, featuring multiple handles for synthetic diversification. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a mild and general alternative to traditional methods, which often suffer from limited scope and harsh conditions.[1]

The key scientific challenge addressed in this protocol is achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3][4] This inherent reactivity difference allows for the selective activation of the C-Br bond over the C-Cl bond under carefully controlled conditions. By selecting an appropriate palladium catalyst and ligand system, we can favor the amination at the more reactive C5-bromo position, leaving the C3-chloro position available for subsequent orthogonal transformations.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The active catalyst is a palladium(0) species, typically stabilized by bulky, electron-rich phosphine ligands.[5] The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate.[6] For our substrate, this step occurs preferentially at the C-Br bond.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Bulky phosphine ligands are crucial as they promote the formation of monoligated palladium species, which accelerates the rates of both oxidative addition and reductive elimination, while also preventing catalyst deactivation.[1][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->ox_add Ar-Br amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') ox_add->amido + HNR'R'' - HBr (via Base) amido->pd0 Regeneration product Ar-NR'R'' (Product) amido->product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol details the selective amination of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde with morpholine as a representative secondary amine.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromo-3-chloro-2-methoxyisonicotinaldehyde>98%Commercial Source
Morpholine>99%, anhydrousCommercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercial Source
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Commercial Source
Sodium tert-butoxide (NaOtBu)>98%, anhydrousCommercial Source
TolueneAnhydrous, >99.8%Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aqueous NaCl solution (brine)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Schlenk flask or oven-dried reaction vial with stir barN/AGlassware Supply
Septa, needles, and inert gas (Argon or Nitrogen) lineN/ALab Supply
TLC plates (Silica gel 60 F₂₅₄)N/ACommercial Source
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble & Purge Glassware (Oven-dried Schlenk flask under Ar) start->setup reagents 2. Add Solids (Substrate, NaOtBu, XPhos, Pd₂(dba)₃) setup->reagents liquids 3. Add Liquids (Anhydrous Toluene, Morpholine) reagents->liquids reaction 4. Heat & Stir (100 °C, monitor by TLC/LC-MS) liquids->reaction workup 5. Reaction Quench & Workup (Cool, filter, extract with EtOAc) reaction->workup purify 6. Purification (Flash Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

1. Reaction Setup:

  • Place an oven-dried Schlenk flask (or reaction vial) containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[8]

  • To the flask, add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Briefly evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

2. Reagent Addition:

  • Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe. The mixture may change color as the catalyst becomes active.

3. Reaction Execution:

  • Lower the flask into a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

4. Workup and Isolation:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 5-(morpholino)-3-chloro-2-methoxyisonicotinaldehyde.

Expected Results

The protocol is expected to provide the desired product with high regioselectivity and in good to excellent yield. The choice of a bulky, electron-rich biaryl monophosphine ligand like XPhos is critical for achieving high catalytic activity, especially for coupling with an aryl chloride, although in this case it facilitates the selective reaction of the aryl bromide.[1][7][9]

EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBu1006~85%
2BenzylaminePd₂(dba)₃ / XPhosNaOtBu1008~80%
3AnilinePd₂(dba)₃ / XPhosK₂CO₃11012~70%

Note: Yields are hypothetical based on literature precedents for similar transformations and serve as a guideline.

Troubleshooting and Optimization

  • Low or No Conversion: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas. The palladium catalyst and strong base are particularly sensitive to moisture and air.[8][10][11]

  • Formation of Side Products (e.g., Hydrodehalogenation): This can occur if the reaction is run for too long or at too high a temperature. Reducing the reaction time or temperature may mitigate this. The choice of ligand can also influence the rate of reductive elimination versus side reactions like β-hydride elimination.[1]

  • Low Regioselectivity (Reaction at C-Cl): While unlikely under these conditions, reaction at the C-Cl bond can be favored by more electron-rich, sterically hindered ligands and higher temperatures.[6] Sticking to the prescribed catalyst system should maintain high selectivity for the C-Br bond.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel.

  • Palladium Catalysts: Palladium compounds can be flammable solids and may be irritating to the skin and eyes.[12] Handle with care, avoiding dust generation. Keep away from heat and ignition sources.[8]

  • Sodium tert-butoxide (NaOtBu): This is a corrosive, flammable, and moisture-sensitive solid. It reacts violently with water.[11] It can cause severe skin and eye burns.[11] Always handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]

  • Solvents: Toluene is a flammable liquid with potential health hazards. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson+. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021, August 20). Journal of Chemical Education. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). organic-chemistry.org. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014, February 7). Organic Letters. Retrieved from [Link]

  • Standard Operating Procedure: Palladium. (2017, May 25). UCLA Chemistry and Biochemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Introduction: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative, valuable as a key intermediate in the development of novel pharmaceuticals and agrochemicals. However, its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative, valuable as a key intermediate in the development of novel pharmaceuticals and agrochemicals. However, its synthesis presents significant challenges due to the competing directing effects of its substituents and the inherent reactivity of the pyridine core. Low reaction yields are a common issue faced by researchers. This guide provides a comprehensive technical resource, structured in a question-and-answer format, to troubleshoot common problems and systematically improve the yield and purity of the target compound.

Section 1: Core Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most pressing issues encountered during the synthesis. The primary route discussed is the formylation of a 5-bromo-3-chloro-2-methoxypyridine precursor via a directed metalation approach, which is generally the most effective strategy for this class of compounds.

Q1: My overall yield is extremely low (<20%). What are the most critical factors to investigate first?

Low yield is a multifaceted problem. Systematically evaluate these four critical areas in order:

  • Reagent Quality, Specifically the Organolithium: The success of the reaction hinges on the activity of your lithiating agent (e.g., n-BuLi, LDA). Organolithiums degrade over time, especially with improper storage. An inactive reagent is the most common cause of reaction failure.

  • Reaction Temperature Control: Metalation of pyridines must be performed at very low temperatures (typically -78 °C or colder) to prevent unwanted side reactions, such as nucleophilic addition of the organolithium to the pyridine ring.[1]

  • Atmospheric Control: The lithiated intermediates are extremely sensitive to moisture and oxygen. The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and properly dried glassware.

  • Regioselectivity of Metalation: Your precursor has multiple sites where deprotonation can occur. Formation of undesired regioisomers is a frequent cause of low yields of the target product.

Q2: I suspect my lithiating agent is the problem. How can I be sure?

Before starting your synthesis, you must verify the concentration of your organolithium reagent. Commercial n-BuLi can vary significantly from the concentration stated on the bottle.

  • Recommended Action: Titration. Perform a double titration using a known standard, such as diphenylacetic acid or N-pivaloyl-o-toluidine, to accurately determine the molarity of your n-BuLi solution. This is a non-negotiable step for reproducibility and troubleshooting.

Q3: My crude reaction mixture shows multiple spots on TLC and several peaks in the NMR. What are the likely side products?

The formation of multiple products almost always points to a lack of regioselectivity during the metalation step or competing side reactions.

  • Likely Side Product 1: The C-6 Lithiated Isomer. The proton at the C-6 position is also acidic, and its deprotonation is directed by the ring nitrogen and the C-5 bromine. This can lead to the formation of 5-Bromo-3-chloro-6-formyl-2-methoxypyridine.

  • Likely Side Product 2: Ring Addition Products. If the temperature rises above -70 °C, the organolithium reagent can act as a nucleophile and add to the C2 or C6 positions of the pyridine ring, leading to dihydropyridine intermediates that can complicate the reaction mixture upon workup.[1][2]

  • Likely Side Product 3: "Halogen Dance" Products. With hindered amide bases like LDA, a phenomenon known as a "halogen dance" can occur, where the base induces an intramolecular migration of a halogen atom, leading to isomerized products.[3]

The diagram below illustrates the key challenge of regioselectivity.

G cluster_0 Directing Effects on 5-Bromo-3-chloro-2-methoxypyridine START Precursor Molecule C4_deprotonation Desired Deprotonation at C-4 (ortho to Chloro) START->C4_deprotonation Directed by -Cl (C3) & -Br (C5) C6_deprotonation Competing Deprotonation at C-6 (ortho to Nitrogen) START->C6_deprotonation Directed by Ring N & -Br (C5) PRODUCT Target Aldehyde (5-Bromo-3-chloro-2-methoxyisonicotinaldehyde) C4_deprotonation->PRODUCT Quench with DMF SIDE_PRODUCT Isomeric Side Product (6-formyl derivative) C6_deprotonation->SIDE_PRODUCT Quench with DMF

Caption: Competing sites of deprotonation on the pyridine precursor.

Q4: How can I improve the regioselectivity to favor formylation at the C-4 position?

Controlling the site of metalation is the key to improving your yield.

  • Choice of Base: Lithium diisopropylamide (LDA) is often preferred over n-BuLi for deprotonating halopyridines as it is less nucleophilic, reducing ring addition side reactions.[4] The bulky nature of LDA can also favor deprotonation at the more sterically accessible C-4 position over the C-6 position, which is flanked by the ring nitrogen.

  • Use of Additives: The presence of lithium chloride (LiCl) can break up LDA aggregates, increasing its reactivity and sometimes altering regioselectivity.[5] Performing the reaction in the presence of a stoichiometric amount of LiCl is a valuable strategy to test.

  • Alternative Strategy: Halogen-Metal Exchange. A more robust and highly regioselective method is to introduce an iodine atom at the C-4 position. The reaction of 5-bromo-3-chloro-4-iodo-2-methoxypyridine with n-BuLi or s-BuLi at -78 °C will result in a very fast and selective lithium-iodine exchange at the C-4 position. This avoids the issue of proton abstraction entirely. Quenching this intermediate with DMF will almost exclusively yield the desired C-4 aldehyde.[6]

Q5: My reaction seems to work, but I lose most of my product during workup and purification. What's happening?

The target aldehyde can be sensitive, and standard purification procedures may cause degradation.

  • Workup: Avoid strong acids. A gentle quench with saturated aqueous ammonium chloride (NH₄Cl) solution is recommended over water or acid to neutralize the reaction mixture while buffering the pH.

  • Purification: Aldehydes can be prone to oxidation or decomposition on acidic silica gel.

    • Strategy 1: Use deactivated or neutral silica gel for column chromatography.

    • Strategy 2: Pre-treat standard silica gel by flushing the packed column with your eluent system containing 0.5-1% triethylamine (Et₃N) before loading your sample. This neutralizes acidic sites and prevents product degradation on the column.

    • Strategy 3: Minimize the time the product spends in solution and on the column. Work quickly and remove the solvent under reduced pressure at low temperatures.

Section 2: Troubleshooting Workflow & Experimental Protocols

This section provides a visual decision-making tool for troubleshooting low yields, followed by detailed experimental protocols that incorporate best practices.

Troubleshooting Decision Tree

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Caption: A step-by-step decision tree for troubleshooting low yields.

Recommended Experimental Protocol: Directed ortho-Metalation using LDA

This protocol is designed to maximize yield by addressing the common pitfalls of regioselectivity and side reactions.

Reagents & Equipment:

  • 5-Bromo-3-chloro-2-methoxypyridine (Starting Material)

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (titrated, in hexanes)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • Anhydrous N,N-Dimethylformamide (DMF, distilled from CaH₂)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate, Hexanes (for chromatography)

  • Flame-dried, multi-neck round-bottom flask with a magnetic stirrer, thermometer, and argon/nitrogen inlet.

Procedure:

  • Preparation of LDA (In Situ):

    • To a flame-dried flask under argon, add anhydrous THF and cool to -10 °C.

    • Add diisopropylamine (1.1 equivalents).

    • Slowly add titrated n-BuLi (1.05 equivalents) dropwise, keeping the internal temperature below 0 °C.

    • Stir the resulting clear, colorless solution at 0 °C for 20-30 minutes before cooling to -78 °C (acetone/dry ice bath).

  • Metalation:

    • Dissolve 5-bromo-3-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the cold (-78 °C) LDA solution over 30 minutes. Ensure the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Troubleshooting Note: A dark red or brown color typically indicates the formation of the lithiated species.

  • Formylation (Quench):

    • Add anhydrous DMF (1.5 - 2.0 equivalents) dropwise to the reaction mixture at -78 °C. A color change is often observed.

    • Continue stirring at -78 °C for an additional hour.

  • Workup:

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Prepare a silica gel column and pre-condition it with a hexane/ethyl acetate mixture containing 1% triethylamine.

    • Load the crude product and elute with a gradient of hexane/ethyl acetate to isolate the pure aldehyde.

Comparative Data: Potential Yield Improvements

The following table summarizes expected outcomes based on the chosen synthetic strategy. Yields are illustrative and depend on substrate purity and experimental execution.

MethodBase/ReagentKey AdvantageCommon PitfallExpected Yield Range
Direct Deprotonation n-BuLiSimple, common reagentPoor regioselectivity, risk of nucleophilic addition10-35%
Directed ortho-Metalation LDABetter regioselectivity, less nucleophilicStill potential for C-6 lithiation40-65%
Halogen-Metal Exchange n-BuLi on 4-Iodo precursorExcellent regioselectivity, fast reactionRequires synthesis of the iodo-precursor70-90%

Section 3: References

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (n.d.). Process for the production of pyridine aldehydes. Available at:

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Available at: [Link]

  • Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available at: [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]

  • ACS Publications. (n.d.). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2,3,5-trichloropyridine. Available at:

  • Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Available at:

  • ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2, 3, 5-trichloropyridine. Available at:

  • NIH. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde. Available at:

  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

  • Google Patents. (2014). One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Available at:

  • Google Patents. (n.d.). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Available at:

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxyisonicotinaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Available at: [Link]

  • organic-reaction.com. (n.d.). Formylation - Common Conditions. Available at: [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]

Sources

Optimization

purification techniques for crude 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

An essential checkpoint in the synthesis of many pharmaceutical intermediates is the rigorous purification of the target compound. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative, is a val...

Author: BenchChem Technical Support Team. Date: February 2026

An essential checkpoint in the synthesis of many pharmaceutical intermediates is the rigorous purification of the target compound. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative, is a valuable building block whose purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and complex final product mixtures that are challenging to purify.

This technical support guide, developed from the perspective of a Senior Application Scientist, provides a structured approach to troubleshooting the purification of crude 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. It moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions and adapt methodologies to their specific experimental outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification process in a direct question-and-answer format.

Question 1: My NMR spectrum shows more peaks than expected. How do I identify the contaminants?

Answer: Unidentified peaks in an NMR spectrum are a clear sign of impurities. The first step is to categorize these peaks.

  • Starting Materials: Compare the crude spectrum to the NMR spectra of your starting materials. Unreacted precursors are a common impurity.

  • Solvent Residue: Residual solvents from the reaction or initial workup are frequent. Common culprits include diethyl ether, ethyl acetate, dichloromethane, and hexanes. Compare the chemical shifts of the unknown peaks to standard solvent charts.

  • Related Structural Impurities: Consider plausible side reactions. For this molecule, potential impurities could include:

    • Isomers: If the regioselectivity of the bromination or chlorination step was not perfect, you might have isomers with halogens at different positions.

    • Hydrolysis Product: Cleavage of the 2-methoxy group to a 2-hydroxy group can occur under certain acidic or basic conditions. This would result in the disappearance of the methoxy singlet (around 4.0 ppm) and the appearance of a broad OH peak.

    • Over- or Under-halogenated Species: Molecules that are missing the bromo or chloro group, or that have an additional halogen, can also be present.

A combination of 1H NMR, 13C NMR, and LC-MS is the most powerful approach for identifying unknown impurities. Mass spectrometry is particularly useful for differentiating between isomers and species with different halogenation patterns.

Question 2: I am attempting column chromatography, but the separation between my product and a key impurity is poor (overlapping spots on TLC). What are my next steps?

Answer: Poor separation in column chromatography indicates that the chosen mobile phase (eluent) has a similar affinity for both your desired compound and the impurity. A systematic approach to optimization is required.

  • Adjust Eluent Polarity:

    • If the spots are running too high on the TLC plate (high Rf value), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).

    • If the spots are stuck at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • The ideal Rf for the target compound for good separation is typically between 0.25 and 0.35.

  • Change Solvent System:

    • If adjusting the polarity of a two-component system (like hexane/ethyl acetate) fails, switch one or both solvents. Different solvents interact with the stationary phase and your compounds in unique ways. For example, substituting ethyl acetate with dichloromethane or using a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can alter selectivity and improve separation.

  • Consider the Stationary Phase:

    • While silica gel is the most common choice, it is acidic and may not be suitable for all compounds. If you suspect your compound is degrading on the column, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Optimize Column Parameters:

    • Ensure your column is packed correctly to avoid channeling.[1] A properly packed column is crucial for sharp bands.

    • Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.

    • Collect smaller fractions during elution to better isolate the transition between your product and the impurity.[1]

Question 3: My attempt at recrystallization resulted in an oil, not crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Rapid cooling favors oil formation, while slow cooling gives molecules time to orient themselves into a crystal lattice.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled mixture, ensure everything dissolves, and then attempt to cool slowly again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution.

  • Change the Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Dissolve the crude product in a minimum of the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to clarify and allow to cool.

Question 4: After purification, my product is a pale yellow solid, but I expected a white solid. How can I remove the color?

Answer: A persistent color often indicates the presence of highly conjugated or polymeric impurities. If NMR and LC-MS show the product to be of high purity otherwise, a simple decolorization step can be effective.

  • Activated Carbon Treatment: Dissolve the purified solid in a suitable hot solvent (as if for recrystallization).

  • Add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much activated carbon can lead to a significant loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general purification method for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde?

A1: For most crude products of this type, silica gel column chromatography is the most robust and versatile primary purification method. It is highly effective at separating compounds with different polarities, making it ideal for removing unreacted starting materials, by-products, and other synthetic impurities.[1] Recrystallization is an excellent secondary method to achieve very high purity, especially if the crude product is already >90% pure.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is to test small amounts of your crude product in various solvents of differing polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes). A two-solvent system, such as methanol/water or diethyl ether/hexanes, is often effective for compounds of intermediate polarity.[2]

Q3: What analytical techniques should I use to confirm the purity and identity of my final product?

A3: A combination of techniques is necessary to unequivocally confirm purity and structure:

  • 1H and 13C NMR Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (which is distinctive for compounds containing both bromine and chlorine).

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, typically reported as a percentage area.

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.

Data and Protocols

Summary of Key Parameters
ParameterRecommended Value / MethodRationale
Primary Purification Method Flash Column ChromatographyBest for removing a wide range of impurities with varying polarities.
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Suggested Eluent System Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 80:20)Provides a polarity range suitable for separating halogenated aromatics. Start with low polarity and increase gradually.
Secondary Purification RecrystallizationExcellent for removing minor impurities and achieving high analytical purity.
Suggested Recrystallization Solvents Isopropanol, Ethanol, or Ethyl Acetate/HexanesThese solvents offer a good solubility profile for many substituted pyridines.
Purity Analysis HPLC, 1H NMR, LC-MSA combination of chromatographic and spectroscopic methods provides a complete purity and identity profile.
Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

  • TLC Analysis: First, analyze your crude material by TLC using a starting eluent of 9:1 Hexane:Ethyl Acetate. Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom if it does not have a fritted disc.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Open the stopcock and begin collecting fractions.[1]

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Gradually increase the polarity of the eluent if necessary (gradient elution) based on TLC analysis of the collected fractions.

  • Analysis and Collection:

    • Spot each collected fraction on a TLC plate to determine which fractions contain the pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, add ~20-30 mg of your crude product and add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and heat to boiling for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Workflow cluster_start Initial Analysis cluster_main_path Primary Purification cluster_final Final Steps start Crude Product analyze Assess Purity (TLC, 1H NMR) start->analyze purity_check Purity > 90%? analyze->purity_check chromatography Perform Column Chromatography purity_check->chromatography No recrystallize_direct Proceed to Recrystallization purity_check->recrystallize_direct  Yes collect_fractions Combine Pure Fractions & Evaporate chromatography->collect_fractions final_product Final Product recrystallize_direct->final_product collect_fractions->final_product purity_final_check Confirm Purity (HPLC, NMR, MP) final_product->purity_final_check

Caption: Decision tree for purification strategy.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Promega Corporation. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
  • PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Library of Medicine. [Link]

  • Google Patents. (n.d.). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

Sources

Troubleshooting

common side reactions in the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

Overview of the Core Synthesis Pathway

The target molecule, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, is a highly functionalized pyridine derivative. Its synthesis typically relies on the principles of Directed ortho-Metalation (DoM) , a powerful strategy for regioselective functionalization of aromatic rings.[1]

The most common synthetic approach involves the deprotonation of a suitably substituted pyridine precursor, such as 5-bromo-3-chloro-2-methoxypyridine, at the C-4 position using a strong lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to install the aldehyde group.[2][3][4]

The methoxy group at the C-2 position acts as the primary Directing Metalating Group (DMG) , coordinating with the lithium base and directing deprotonation to the adjacent C-3 position. However, the presence of a chloro group at C-3 sterically hinders this position, making the proton at C-4 the most likely site for abstraction.

Below is a diagram illustrating the intended reaction pathway.

Caption: Intended synthetic pathway via Directed ortho-Metalation and formylation.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low, and I've recovered most of my starting material. What's the likely cause?

Answer: This is a classic symptom of an incomplete or failed lithiation step. The stability and reactivity of organolithium reagents are paramount. Here are the primary causes and troubleshooting steps:

  • Cause A: Inactive Lithiating Reagent: Alkyllithiums (like n-BuLi) and lithium amides (like LDA) are highly sensitive to moisture and air. The base may have degraded upon storage or handling.

    • Troubleshooting:

      • Titrate Your Reagent: Always titrate organolithium reagents before use to determine their exact molarity. A common method is the Gilman double titration.

      • Use Fresh Reagents: If possible, use a new bottle of the organolithium reagent or a freshly prepared solution of LDA/LTMP. LDA should be prepared in situ from diisopropylamine and n-BuLi immediately before use for best results.[5]

  • Cause B: Presence of Protic Contaminants: Trace amounts of water, alcohols, or other acidic protons in your solvent, starting material, or glassware will quench the strong base before it can deprotonate the pyridine ring.

    • Troubleshooting:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried under vacuum. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The starting material should be rigorously dried.

      • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

  • Cause C: Insufficient Reaction Time or Suboptimal Temperature: The deprotonation step is typically very fast but requires cryogenic temperatures (-78 °C) to prevent side reactions.

    • Troubleshooting:

      • Verify Temperature: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at -78 °C. Use a low-temperature thermometer to verify.

      • Stirring Time: Allow the lithiation to proceed for the recommended time (typically 30-60 minutes) to ensure complete deprotonation before adding the electrophile (DMF).

Question 2: My LC-MS analysis shows a significant impurity with the same mass as my target product, but it has a different retention time. What is this side product?

Answer: The formation of a regioisomeric aldehyde is a strong possibility. While the 2-methoxy group is a powerful directing group, the electronic and steric environment of the pyridine ring can sometimes lead to lithiation at an unintended position.

  • Likely Side Reaction: Lithiation at C-6 The proton at the C-6 position is also acidic. Although less favored than C-4 due to the directing effect of the methoxy group, a small amount of lithiation can occur here, especially if reaction conditions are not optimal. Quenching this C-6 lithiated species with DMF would produce 6-Bromo-4-chloro-5-methoxy-pyridine-2-carbaldehyde , an isomer of your target.

  • Causality & Mechanism: The choice of base is critical. Hindered bases like LTMP are often more selective than LDA or n-BuLi, reducing the likelihood of competing deprotonation pathways.[5][6]

  • Troubleshooting & Prevention:

    • Optimize the Base: If using LDA, consider switching to the bulkier LTMP to increase regioselectivity.

    • Control Addition Rate: Add the organolithium base slowly (dropwise) to the cooled solution of the starting material. This maintains a low concentration of the base and can improve selectivity.

    • Purification: Separating these isomers can be challenging.[7] You may need to use high-performance column chromatography with a carefully optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexanes).

The diagram below illustrates the competition between the desired C-4 lithiation and the undesired C-6 lithiation.

Regioisomer_Formation cluster_0 Reaction Pathways cluster_1 Products Start 5-Bromo-3-chloro- 2-methoxypyridine Lithiation_C4 Lithiation at C-4 (Major Pathway) Start->Lithiation_C4 LDA / -78°C (Desired) Lithiation_C6 Lithiation at C-6 (Minor Pathway) Start->Lithiation_C6 (Undesired) Target Target Product (Formylation at C-4) Side_Product Isomeric Side Product (Formylation at C-6) Lithiation_C4->Target DMF Quench Lithiation_C6->Side_Product DMF Quench

Caption: Competing lithiation pathways leading to the target product and an isomer.

Question 3: I am observing a significant amount of a debrominated or dechlorinated starting material. What is causing this halogen loss?

Answer: This points to a common and often problematic side reaction in organometallic chemistry: metal-halogen exchange . Instead of abstracting a proton, the highly basic organolithium reagent can swap the lithium atom for a halogen atom, particularly bromine.

  • Mechanism: Metal-Halogen Exchange The C-Br bond is weaker than the C-H bond and can react with the alkyllithium reagent (e.g., n-BuLi). This forms a new aryllithium species at C-5 (where the bromine was) and bromobutane. If this intermediate is then protonated during workup (by water or another protic source), the result is the debrominated starting material (3-chloro-2-methoxypyridine).

  • Why it Happens:

    • Choice of Base: Alkyllithiums like n-BuLi and s-BuLi are particularly prone to initiating metal-halogen exchange. Lithium amide bases like LDA and LTMP are generally used to avoid this, as they are non-nucleophilic and primarily act as proton abstractors.[4]

    • Temperature: While exchange can happen even at low temperatures, allowing the reaction to warm up prematurely significantly increases the rate of this side reaction.

  • Troubleshooting Workflow: The following decision tree can help diagnose and solve this issue.

Troubleshooting_Halogen_Loss Start Problem: Debrominated/ Dechlorinated Impurity CheckBase What base are you using? Start->CheckBase CheckTemp Is the temperature strictly maintained at -78°C? CheckBase->CheckTemp LDA / LTMP Sol_Base Solution: Switch to a non-nucleophilic base like LDA or LTMP. CheckBase->Sol_Base n-BuLi / s-BuLi Sol_Temp Solution: Ensure rigorous temperature control. Calibrate thermometer. CheckTemp->Sol_Temp No / Unsure Sol_Both Solution: Use LDA/LTMP AND ensure strict temperature control. CheckTemp->Sol_Both Yes

Caption: Troubleshooting workflow for preventing metal-halogen exchange.

Proactive Strategies & FAQs

Table 1: Summary of Key Parameters and Recommendations
ParameterStandard ConditionRationale & Potential Issues if DeviatedRecommended Action
Solvent Anhydrous THFEthereal solvent stabilizes the organolithium intermediate. Moisture will quench the reaction.Distill from sodium/benzophenone under Argon immediately before use.
Base LDA or LTMP (1.1 eq)Strong, non-nucleophilic bases favor C-H deprotonation over metal-halogen exchange.[4]Prepare LDA in situ. Use LTMP for higher regioselectivity. Avoid alkyllithiums.
Temperature -78 °CMinimizes side reactions like halogen exchange and addition to the pyridine ring.[5]Use a dry ice/acetone or cryocooler. Monitor with a calibrated low-temp thermometer.
Formylating Agent Anhydrous DMF (1.5 eq)Electrophile that traps the aryllithium. Excess ensures complete reaction. Moisture leads to quenching.Use a fresh, sealed bottle of anhydrous DMF.
Atmosphere Inert (Argon/N₂)Organolithium reagents are pyrophoric and react rapidly with O₂ and H₂O.Maintain a positive pressure of inert gas throughout the entire process.
Frequently Asked Questions (FAQs)

Q: Can I use other formylating agents besides DMF? A: Yes, other formylating agents exist, such as N-formylpiperidine or ethyl formate. However, DMF is the most common, reliable, and inexpensive electrophile for this type of reaction and is generally high-yielding.[4]

Q: My final product is a dark, tarry substance after workup. What happened? A: Product degradation is a likely cause. Aldehydes can be sensitive, and the pyridine ring itself can be involved in polymerization under certain conditions. This often happens if:

  • The reaction was allowed to warm up too quickly before the organolithium intermediate was fully quenched.

  • The aqueous workup was too harsh (e.g., strongly acidic or basic), leading to decomposition or hydrolysis of the methoxy group. Use a buffered or neutral quench (like saturated ammonium chloride solution) before extraction.

Q: How can I best monitor the reaction's progress? A: Monitoring organometallic reactions directly can be difficult. The standard method is to take a small aliquot of the reaction mixture after adding the electrophile (DMF), quench it separately, and analyze the crude sample by TLC or LC-MS to check for the conversion of starting material to product. Do this before the full reaction workup.

References

  • Nioré, C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243-7. Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

  • Molloy, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 90(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Pyridines. Retrieved from [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Smith, K., et al. (2012). Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines. SciSpace. Retrieved from [Link]

  • Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Bori, I. D., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Akolkar, S., & Török, B. (2011). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science. Retrieved from [Link]

Sources

Optimization

optimizing catalyst loading for cross-coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Welcome to the technical support center for optimizing palladium-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter during your experiments. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading particularly critical for a substrate like 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde?

A1: The substrate 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde presents a unique challenge due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: Ar-I > Ar-Br > Ar-Cl.[1][2] This inherent reactivity difference suggests that selective cross-coupling at the more reactive C-Br bond is feasible.

However, several factors make catalyst loading a critical parameter to control:

  • Selectivity: While the C-Br bond is more reactive, aggressive reaction conditions or excessively high catalyst loading can lead to non-selective coupling at both the C-Br and C-Cl positions, resulting in a mixture of mono- and di-substituted products.[3][4] Optimizing the catalyst loading is crucial for achieving high regioselectivity for the desired mono-arylated product.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] An insufficient catalyst loading may result in the reaction stalling before completion. Conversely, an overly high loading can increase the likelihood of forming inactive palladium species (e.g., palladium black) or promoting unwanted side reactions.[7]

  • Economic and Environmental Factors: Reducing the amount of the expensive palladium catalyst used is a key goal in process chemistry to improve the economic viability and sustainability of the synthesis.[8][9][10]

Q2: I am observing low to no product yield. What are the first steps I should take to troubleshoot this, specifically related to the catalyst system?

A2: Low or no product yield is a common issue in cross-coupling reactions.[11][12] When troubleshooting, a systematic approach is essential. Before adjusting the catalyst loading, first verify the quality of your reagents and the reaction setup.

  • Reagent Integrity: Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11][13] Oxygen can oxidize and deactivate the active Pd(0) catalyst.[12]

  • Catalyst Activity: The palladium precatalyst and the ligand are the heart of the reaction. Many palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[14][15] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system that facilitates the formation of the active catalyst.[11][16] The choice of ligand is also critical as it affects both the stability and activity of the catalyst.[16]

Once these factors are confirmed, you can investigate the catalyst loading. A low yield might indicate that the catalyst loading is insufficient to achieve a reasonable reaction rate or that the catalyst is deactivating over the course of the reaction. A controlled increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can help determine if the catalyst concentration is the limiting factor.

Q3: How do I control the regioselectivity of the cross-coupling? I am getting a mixture of products coupled at both the bromine and chlorine positions.

A3: Achieving high regioselectivity is a primary challenge with dihalogenated substrates.[17] The key is to exploit the differential reactivity of the C-Br and C-Cl bonds.

  • Ligand Choice: The nature of the ligand plays a decisive role.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes - NHCs) can promote the oxidative addition of the less reactive C-Cl bond.[5][18] Conversely, less sterically demanding and less electron-rich ligands like PPh₃ are often more selective for the C-Br bond. By carefully selecting the ligand, you can tune the catalyst's reactivity to favor one site over the other.[8][9][19]

  • Catalyst Loading: Start with a relatively low catalyst loading (e.g., 0.5-1.5 mol%). Higher catalyst loadings can sometimes overcome the activation barrier for the C-Cl bond, leading to a loss of selectivity.

  • Reaction Temperature and Time: Milder reaction temperatures and shorter reaction times will generally favor coupling at the more reactive C-Br bond. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired mono-coupled product is formed, before significant di-coupling occurs.

Q4: I am observing significant side product formation, such as homocoupling of the boronic acid or dehalogenation of the starting material. How can optimizing catalyst loading help?

A4: Side reactions are often indicative of a catalytic cycle that is not operating efficiently.[20]

  • Homocoupling: The formation of a biaryl product from the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[14] This can occur if the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete. While catalyst loading is a factor, ensuring a properly degassed reaction and using a precatalyst that rapidly generates the active Pd(0) species is crucial.

  • Dehalogenation: This side reaction, where the aryl halide is reduced to an arene, can occur if the transmetalation step is slow compared to alternative pathways for the Pd-aryl intermediate.[5][14] This can sometimes be exacerbated by higher catalyst concentrations, which might increase the rate of side reactions relative to the productive catalytic cycle.[8] Employing bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting dehalogenation.[5]

Troubleshooting Guide: Catalyst Loading and Related Issues

Symptom Potential Cause(s) Related to Catalyst System Suggested Troubleshooting Steps
Low Yield / No Reaction 1. Insufficient catalyst loading.[21] 2. Inactive or degraded catalyst/ligand.[11] 3. Inefficient precatalyst activation to Pd(0).[14]1. Incrementally increase catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%). 2. Use a fresh batch of catalyst and ligand. 3. Switch to a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system (e.g., a palladacycle).[21]
Poor Regioselectivity 1. Catalyst loading is too high, promoting C-Cl activation. 2. Ligand is too reactive for selective C-Br coupling.[3]1. Decrease catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). 2. Screen less reactive/bulky ligands (e.g., switch from a Buchwald ligand to PPh₃ or dppf).[3] 3. Lower the reaction temperature and monitor for mono-substitution.
Significant Side Products 1. Slow transmetalation or reductive elimination leading to dehalogenation.[5] 2. Presence of oxygen or Pd(II) leading to homocoupling.[14]1. Screen different ligands to accelerate the desired catalytic steps. Bulky, electron-rich ligands often help.[5] 2. Ensure rigorous degassing of the reaction mixture. 3. Consider a different base or solvent system to improve the rate of transmetalation.[12][13]
Reaction Stalls 1. Catalyst deactivation (e.g., formation of Pd black).[7] 2. Catalyst poisoning by substrate or impurities.[14]1. Try a lower reaction temperature. 2. Use a more robust ligand that stabilizes the Pd center. 3. If possible, add a second portion of the catalyst midway through the reaction. 4. Ensure high purity of all starting materials.[13]

Visualizing the Troubleshooting Process

A logical workflow is essential when optimizing catalyst loading and troubleshooting related issues.

troubleshooting_workflow start Low Yield or Selectivity Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents, Improve Degassing reagents_ok->fix_reagents No screen_loading Systematically Vary Catalyst Loading (e.g., 0.5%, 1%, 2%) reagents_ok->screen_loading Yes fix_reagents->start loading_effect Improvement Observed? screen_loading->loading_effect optimize_loading Fine-tune Catalyst Loading loading_effect->optimize_loading Yes screen_ligands Screen Different Ligand Class (e.g., Buchwald vs. PPh3) loading_effect->screen_ligands No ligand_effect Improvement Observed? screen_ligands->ligand_effect optimize_conditions Re-optimize Loading with New Ligand ligand_effect->optimize_conditions Yes screen_other Vary Other Parameters (Base, Solvent, Temperature) ligand_effect->screen_other No screen_other->start Re-evaluate

Caption: A workflow for troubleshooting and optimizing cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. Catalyst loading directly impacts the concentration of species in this cycle.

catalytic_cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd PdII R-Pd(II)-X L_n OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RedElim->R_R R_X->OxyAdd R_B->Transmetal Base->Transmetal

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Catalyst Loading Screen

This protocol provides a general procedure for screening catalyst loading for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, 2-MeTHF)

Procedure:

  • Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (e.g., 0.1 mmol, 1.0 equiv) and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare stock solutions of the palladium precatalyst and ligand if they are being added separately. This ensures accurate dispensing of small quantities.

  • Catalyst Addition: To each reaction vial, add the palladium precatalyst and ligand to achieve the desired catalyst loading (e.g., Vial 1: 0.5 mol%, Vial 2: 1.0 mol%, Vial 3: 2.0 mol%).

  • Reagent Addition: Add the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) to each vial.

  • Degassing: Seal the vials and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Reaction: Place the vials in a preheated heating block (e.g., 80-100 °C) and stir for the desired reaction time.

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to assess conversion, selectivity, and side product formation. A small aliquot should be taken, quenched, filtered, and diluted for analysis.

  • Work-up: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification and Characterization: Purify the crude product by column chromatography to isolate the desired product and quantify the yield for each catalyst loading.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • McQuade, D. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-511. DOI:10.1039/C6RE00153J
  • Singh, U., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5289. DOI:10.1039/C9CY01331H
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1934.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(10), 1997-2015.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1934.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(22), 5236-5242.
  • ResearchGate. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(30), 7232-7246.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • Le-Bas, M.-C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Catellani, M. (1990). Some palladium-catalyzed carbon-carbon bond formation reactions. Pure and Applied Chemistry, 62(4), 675-682.
  • Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]

  • McQuade, D. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-511.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441-1448.
  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Srola, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27370.
  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Ghorai, P., & Kumar, S. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. The Journal of Organic Chemistry, 87(21), 14041-14059.
  • da Silva, A. B., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1934.
  • Carreira, E. M., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 24(47), 8683-8687.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • Ghorai, P., & Kumar, S. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. ChemRxiv.
  • Sharma, S., et al. (2018). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 47(2), 346-351.
  • ResearchGate. (n.d.). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved from [Link]

  • Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Newman, S. G., & Biscoe, M. R. (2013).
  • Carreira, E. M., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 24(47), 8683-8687.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

Sources

Troubleshooting

stability of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde under acidic conditions

Technical Support Center: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde A Guide to Understanding and Managing Stability in Acidic Environments Welcome to the technical support resource for 5-Bromo-3-chloro-2-methoxyisonic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

A Guide to Understanding and Managing Stability in Acidic Environments

Welcome to the technical support resource for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that navigating the reactivity of complex molecules is critical for experimental success. This document provides in-depth, field-proven insights into the stability of this compound under acidic conditions, moving beyond simple protocols to explain the fundamental chemistry driving its behavior.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in acidic media.

Q1: What is the primary stability concern for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde under acidic conditions?

The principal point of instability is the 2-methoxy group. This aryl methyl ether linkage is susceptible to acid-catalyzed cleavage, which is a well-documented reaction pathway for this functional group.[1][2][3] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group, leading to demethylation.

Q2: What is the major degradation product formed in acidic media?

The acid-catalyzed cleavage of the 2-methoxy group results in the formation of 5-Bromo-3-chloro-2-hydroxyisonicotinaldehyde . This product exists in equilibrium with its tautomeric form, a pyridone, which is often the predominant species. The appearance of this more polar, less soluble byproduct is a key diagnostic marker of degradation.

Q3: What factors influence the rate of this degradation?

Several experimental parameters dictate the kinetics of the demethylation reaction:

  • Acid Strength: Stronger acids (e.g., HBr, HCl, TFA) will accelerate the degradation far more rapidly than weaker acids (e.g., acetic acid, formic acid).[3]

  • Temperature: The rate of degradation is highly temperature-dependent. Elevated temperatures significantly increase the rate of ether cleavage.

  • Nucleophilicity of the Counter-ion: The nature of the acid's counter-ion can play a role. For instance, hydrobromic or hydroiodic acid can cleave ethers more effectively than hydrochloric acid because bromide and iodide are stronger nucleophiles than chloride.[2][3]

  • Solvent and Water Content: The presence of water can facilitate hydrolysis. The reaction mechanism can shift depending on the solvent system and its ability to stabilize intermediates.[4]

Q4: Are the C-Br and C-Cl bonds on the pyridine ring stable to acid?

Generally, yes. The carbon-halogen bonds on the electron-deficient pyridine ring are robust and not typically labile under most acidic conditions used in standard synthesis and purification. Electrophilic aromatic substitution or halogenation reactions on such rings require harsh conditions not commonly encountered during routine workflows.[5][6]

Q5: How can I effectively monitor for potential degradation during my experiment?

The most reliable methods for monitoring the stability of the starting material and the formation of the 2-hydroxy byproduct are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can easily separate the less polar starting material from the more polar 2-hydroxy degradation product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides real-time mass information, allowing for unambiguous identification of the starting material (M) and the demethylated product (M-14).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methoxy signal (a singlet around δ 4.0 ppm) and the appearance of a broad OH/NH proton signal for the resulting pyridone/hydroxypyridine.

Troubleshooting Guide: Experimental Scenarios

This section provides actionable solutions to specific problems you may encounter during your experiments.

Scenario 1: An unexpected, more polar byproduct is detected during an acid-catalyzed reaction.
  • Problem: During a reaction (e.g., a Boc deprotection with TFA or an acid-mediated cyclization), my LC-MS analysis shows a new peak with a mass corresponding to [M-14] relative to my starting material, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The yield of my desired product is lower than expected.

  • Underlying Cause: This observation is a classic signature of the acid-catalyzed cleavage of the 2-methoxy group. The acidic conditions required for your primary reaction are simultaneously causing the degradation of your starting material into 5-Bromo-3-chloro-2-hydroxyisonicotinaldehyde.

  • Troubleshooting & Mitigation Strategies:

    • Reduce Reaction Temperature: Perform the reaction at the lowest temperature that still allows for the desired transformation to proceed at an acceptable rate. Consider running trials at 0 °C or even -20 °C.

    • Minimize Exposure Time: Monitor the reaction closely and quench it as soon as the primary transformation is complete to prevent further degradation of the starting material or product.

    • Evaluate Weaker Acids: If your chemistry allows, substitute strong acids like TFA or HCl with milder alternatives such as formic acid, acetic acid, or pyridinium p-toluenesulfonate (PPTS).

    • Consider Lewis Acids: In some cases, a Lewis acid might promote the desired reaction without causing significant ether cleavage, which is primarily a Brønsted acid-catalyzed process.[1]

Scenario 2: Compound degrades during purification by reverse-phase HPLC.
  • Problem: The purity of my isolated fractions is lower than the purity of the crude material loaded onto the column. I observe a new peak in the later-eluting fractions that corresponds to the starting material, while my main peak contains the demethylated impurity.

  • Underlying Cause: Standard reverse-phase HPLC mobile phases are often acidified with 0.1% trifluoroacetic acid (TFA) or formic acid. Prolonged exposure to this acidic environment on the stationary phase, especially if the run time is long, can cause on-column degradation.

  • Workflow for Stable Purification:

    • Switch to a Weaker Acid Modifier: Replace 0.1% TFA (pKa ~0.5) with 0.1% formic acid (pKa 3.75). This less acidic mobile phase significantly reduces the rate of on-column hydrolysis.

    • Optimize for Speed: Develop a rapid, high-throughput gradient method to minimize the residence time of the compound on the column.

    • Use a Column Cooler: Perform the purification at a reduced temperature (e.g., 10-15 °C) to slow the degradation kinetics.

    • Immediate Post-Purification Neutralization: Add a mild base, such as a saturated solution of sodium bicarbonate, to the collected fractions to neutralize the acid and prevent further degradation during solvent evaporation.

dot

Caption: Comparison of problematic vs. optimized HPLC purification workflows.

Appendices

Appendix A: Proposed Mechanism of Acid-Catalyzed Demethylation

The degradation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in the presence of a Brønsted acid (H-A) proceeds via a three-step mechanism. This pathway is consistent with established mechanisms for the acidic cleavage of aryl alkyl ethers.[2][7]

  • Protonation of the Ether Oxygen: The reaction initiates with the rapid and reversible protonation of the Lewis basic ether oxygen atom by the acid, forming a protonated ether intermediate. This step transforms the methoxy group into a good leaving group (methanol).

  • Nucleophilic Attack: A nucleophile (Nu⁻, e.g., a halide ion or water) attacks the electrophilic methyl carbon in an Sₙ2-type displacement.

  • Formation of Products: This concerted step results in the cleavage of the C-O bond, yielding the 2-hydroxy-substituted pyridine product and a methylated nucleophile (e.g., methyl bromide or methanol).

dot

Caption: Mechanism of acid-catalyzed demethylation.

Appendix B: Experimental Protocol - Kinetic Stability Assessment

To quantitatively assess the stability of your compound under specific conditions, follow this generalized protocol.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in a suitable organic solvent (e.g., Acetonitrile or Dioxane).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to your acidic medium of interest (e.g., 1M HCl in Dioxane, 50% TFA in Dichloromethane). Ensure the final substrate concentration is suitable for your analytical method (e.g., 0.1 mg/mL).

  • Time-Point Sampling: Place the vials in a temperature-controlled block set to your desired reaction temperature (e.g., 25 °C, 50 °C). At designated time points (t = 0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution containing a neutralizing base (e.g., ammonium hydroxide in methanol) to prevent further degradation.

  • HPLC Analysis: Analyze each quenched sample by a validated HPLC method. Record the peak area of the starting material and the 2-hydroxy degradation product.

  • Data Analysis: Calculate the percentage of the starting material remaining at each time point relative to t=0. Plot the % remaining vs. time to determine the degradation kinetics.

Appendix C: Illustrative Stability Data

The following table summarizes hypothetical stability data to illustrate the impact of different acidic conditions on the degradation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde at 25 °C.

ConditionAcidConcentrationTime (hours)% Starting Material Remaining
1Formic Acid0.1% in H₂O/ACN24>98%
2Acetic Acid10% in Dioxane24>95%
3Trifluoroacetic Acid (TFA)0.1% in H₂O/ACN24~85%
4Trifluoroacetic Acid (TFA)50% in DCM4~30%
5Hydrochloric Acid (HCl)1 M in Dioxane4<10%

Disclaimer: This data is for illustrative purposes only. Actual results will vary based on precise experimental conditions.

References

  • Advancements and Perspectives toward Lignin Valorization via O‐Demethylation. ResearchGate. Available from: [Link]

  • Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. PubMed. Available from: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications. Available from: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available from: [Link]

  • Ether cleavage. Wikipedia. Available from: [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Available from: [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available from: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available from: [Link]

Sources

Optimization

troubleshooting low conversion rates in 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde reactions

Technical Support Center: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Welcome to the technical support resource for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Welcome to the technical support resource for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Here, we address common issues related to low conversion rates and unexpected side reactions, providing in-depth, field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs): General Principles

This section covers foundational issues that can affect any reaction involving this substrate. Proper setup and reagent quality are paramount for success.

Q1: My reaction mixture is heterogeneous, and the starting material is not fully dissolving. How does this impact my conversion rate?

A: Poor solubility is a frequent cause of low or inconsistent yields.[1][2] If the substrate or other reagents are not fully dissolved, the reaction effectively runs at a lower concentration, slowing down the desired catalytic turnover. In biphasic reactions, poor mixing can also hinder the interaction between components in different layers.[3]

  • Causality: The catalytic cycle relies on all components (substrate, catalyst, nucleophile, base) being able to interact in the solution phase. A solid particle has limited surface area, preventing the bulk of the material from participating in the reaction.

  • Troubleshooting Steps:

    • Solvent Screening: If using common solvents like dioxane or toluene, consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP, especially at higher temperatures. Chlorinated solvents like chlorobenzene can also be effective for solubilizing aromatic compounds.[2]

    • Increase Temperature: Carefully increasing the reaction temperature can improve the solubility of many organic compounds. Monitor for potential degradation of starting materials or products.

    • Ensure Vigorous Stirring: For multiphasic systems or reactions with solid bases, ensure the stir rate is sufficient to create a fine suspension and maximize interfacial contact.[3]

Q2: My reaction turns black, and I observe a precipitate. What is happening to my catalyst?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (Pd(0) nanoparticles).[3] This inactive form of palladium has very low catalytic activity and is a common reason for reactions stalling.

  • Causality: The active catalytic species, typically a soluble LPd(0) complex, can be unstable under reaction conditions.[3] This can be caused by ligand dissociation, high temperatures, or the presence of impurities. The pyridine nitrogen on your substrate can also coordinate to the palladium center, potentially displacing the stabilizing phosphine ligand and leading to aggregation.

  • Troubleshooting Steps:

    • Check Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed. For reactions starting with a Pd(II) source, using a Ligand:Pd ratio of 2:1 or slightly higher can improve catalyst stability.[3]

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to generate the active LPd(0) species cleanly and efficiently in situ, often leading to more robust and reproducible reactions than using sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]

    • Ensure Inert Atmosphere: Oxygen can degrade both the Pd(0) catalyst and phosphine ligands.[3][5] Thoroughly degas your solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Q3: I suspect my starting material is degrading. How stable is 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde?

A: While the substituted pyridine core is generally robust, the aldehyde and 2-methoxy groups are potential points of instability under certain conditions.

  • Causality & Side Reactions:

    • Aldehyde Group: Aldehydes can be sensitive to strong bases, potentially undergoing Cannizzaro-type reactions or aldol condensations if other enolizable protons are present. They are also susceptible to oxidation or reduction.

    • 2-Methoxy Group: 2-Alkoxypyridines can be susceptible to hydrolysis to the corresponding 2-pyridone, especially under strongly acidic conditions, but sometimes harsh basic conditions with water present can also promote this side reaction.[6][7]

  • Troubleshooting Steps:

    • Base Selection: If you suspect base-mediated degradation, switch to a weaker base. For example, in a Suzuki coupling, move from NaOtBu or K₃PO₄ to a carbonate base like Cs₂CO₃ or K₂CO₃.[3][8]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for an acceptable reaction rate.

    • Monitor by TLC/LC-MS: Check the stability of your starting material under the planned reaction conditions (solvent, base, temperature) without the catalyst and coupling partner to isolate the cause of degradation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This molecule features two distinct carbon-halogen bonds, C5-Br and C3-Cl. In palladium-catalyzed cross-coupling, the reactivity order is generally C-I > C-Br > C-Cl.[9] This allows for selective functionalization at the C5-Br position if conditions are controlled carefully.

Section A: Suzuki-Miyaura Coupling

Q1: My reaction shows low conversion, with starting material remaining even after extended time. What are the primary factors to investigate?

A: Low conversion in Suzuki couplings with this substrate often points to issues with reagent quality, catalyst activity, or steric hindrance.

  • Causality:

    • Boronic Acid Instability: Boronic acids are prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved. This is a very common reason for low yields.[2][10]

    • Catalyst Inhibition/Deactivation: The 2-methoxy group and 3-chloro substituent create significant steric bulk around the pyridine nitrogen.[11][12][13] This can hinder the approach of the palladium catalyst to the C3-Cl bond, but it also affects the overall electronic nature and potential for the nitrogen to coordinate to and inhibit the catalyst. This is a well-known issue termed the "2-pyridyl problem".[14][15][16]

    • Inefficient Transmetalation: The transfer of the organic group from boron to palladium requires activation by a base.[17][18] If the base is too weak, insoluble, or sterically hindered, this step can become rate-limiting.

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Boronic acid (fresh?) - Anhydrous/degassed solvents? - Base (dry?) start->reagent_check First, check the basics catalyst_system 2. Optimize Catalyst System - Increase catalyst loading? - Switch to a precatalyst (e.g., XPhos G3)? - Screen different ligands (e.g., SPhos, RuPhos)? reagent_check->catalyst_system If reagents are good reaction_conditions 3. Adjust Reaction Conditions - Screen bases (e.g., K3PO4, Cs2CO3)? - Increase temperature? - Change solvent for better solubility? catalyst_system->reaction_conditions If catalyst change is ineffective success Conversion Improved reaction_conditions->success G Pd0 LPd(0) OxAdd_Br L₂Pd(II)(Ar-Cl)(Br) Pd0->OxAdd_Br Oxidative Addition (Faster at C-Br) OxAdd_Cl L₂Pd(II)(Ar-Br)(Cl) Pd0->OxAdd_Cl Slower at C-Cl Substrate Ar(Br,Cl)CHO Substrate->OxAdd_Br Substrate->OxAdd_Cl Transmetalation Transmetalation (R-B(OR)₂) OxAdd_Br->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Ar(R,Cl)CHO ReductiveElim->Product

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Welcome to the technical support center for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common and complex pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common and complex purification challenges encountered during and after the synthesis of this highly functionalized pyridine derivative. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve your desired purity targets efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on the structure, several common classes of impurities can be anticipated:

  • Starting Material Carryover: Unreacted precursors from the synthesis.

  • Isomeric By-products: Regioisomers formed during halogenation or other substitution steps can be particularly challenging to separate due to similar polarities.

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially during workup or storage, leading to the formation of the corresponding 5-bromo-3-chloro-2-methoxyisonicotinic acid. This is often observed as a more polar spot on a TLC plate that may streak.

  • Hydrolysis Product: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under strong acidic or basic conditions, yielding 5-bromo-3-chloro-2-hydroxyisonicotinaldehyde (the pyridone tautomer).[1] This impurity will have significantly different polarity and spectroscopic characteristics (e.g., a broad OH peak in NMR and IR).

  • Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., THF, DMF, dichloromethane) and reagents that are not fully quenched.

Analytical Detection: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for a comprehensive purity assessment.[2][3] ¹H NMR can also be invaluable for identifying and quantifying major impurities if their characteristic peaks are resolved from the product signals.[4]

Q2: My crude material is a dark, oily residue. What is the best initial purification strategy?

A2: For a crude product that is dark and non-crystalline, direct crystallization is unlikely to be effective. The recommended starting point is column chromatography.[5][6] However, due to the sensitive nature of aldehydes, certain precautions are necessary. Aldehydes can sometimes decompose or streak on standard silica gel.[5]

Initial Recommendation:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Run a series of TLC plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (product Rf ≈ 0.3-0.4).

  • Perform a small-scale flash column chromatography run based on the optimal TLC conditions. This will clean up the bulk of the colored impurities and provide material suitable for further, more refined purification if necessary.

See the troubleshooting guide below for specific issues related to column chromatography.

Troubleshooting Purification Workflows

Issue 1: My compound appears to be decomposing on the silica gel column.

Symptom: You observe significant streaking on TLC, multiple new spots appearing after running the column, or very low recovery of the desired product.

Causality: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds like aldehydes.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine (v/v) relative to the solvent volume. Let the slurry stir for 15-20 minutes. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina for your stationary phase, which is less likely to cause acid-catalyzed decomposition.

  • Minimize Residence Time: Use flash chromatography with positive pressure to move the compound through the column as quickly as possible, reducing its contact time with the stationary phase.

Issue 2: HPLC analysis confirms the presence of the corresponding carboxylic acid impurity. How can I remove it without chromatography?

Symptom: A persistent, more polar impurity is identified as 5-bromo-3-chloro-2-methoxyisonicotinic acid.

Causality: Oxidation of the aldehyde.

Solution: Mild Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid impurity to separate it from your neutral aldehyde product.

Protocol: Bicarbonate Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, gently shaking to avoid emulsification. The bicarbonate solution will react with the acidic impurity to form a water-soluble sodium salt.

    • Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should effectively remove the carboxylic acid impurity prior to any chromatographic steps.

Issue 3: I am struggling to remove non-aldehyde impurities with similar polarity.

Symptom: Co-elution of impurities during column chromatography, making it difficult to achieve >95% purity.

Causality: The impurities have very similar polarities and functional groups to the target compound, making physical separation difficult.

Solution: Reversible Chemical Derivatization (Bisulfite Adduct Formation)

This classic technique is highly selective for aldehydes and some reactive ketones.[4][7] It converts the aldehyde into a water-soluble ionic adduct, allowing for the easy removal of non-aldehyde organic impurities via liquid-liquid extraction. The pure aldehyde is then regenerated.[7]

Step 1: Adduct Formation

  • Dissolve the impure aldehyde in methanol (approx. 5-10 mL per gram of crude material).

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Add the saturated NaHSO₃ solution (approx. 1.1 to 1.5 molar equivalents) dropwise to the methanolic solution of the aldehyde while stirring vigorously. The formation of the adduct is often exothermic and may result in the precipitation of a white solid.

  • Continue stirring at room temperature for 1-2 hours to ensure complete adduct formation.

Step 2: Extraction of Impurities

  • Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the reaction mixture in a separatory funnel.[7]

  • Shake the funnel vigorously. The ionic bisulfite adduct will partition into the aqueous layer, while the non-aldehyde organic impurities will remain in the organic layer.

  • Separate the layers. Re-extract the aqueous layer with a fresh portion of the organic solvent to ensure complete removal of impurities. Discard the organic layers.

Step 3: Regeneration of the Aldehyde

  • Place the aqueous layer containing the pure adduct in a flask and cool it in an ice bath.

  • Slowly add either a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous sodium hydroxide (NaOH) solution dropwise with stirring. This will reverse the reaction and regenerate the aldehyde, which will often precipitate out of the solution or form an oily layer.

  • The regeneration is complete when the solution becomes basic (check with pH paper).

Step 4: Isolation of Pure Product

  • Extract the regenerated aldehyde from the aqueous mixture using several portions of a clean organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Column Chromatography Broad range, colored impurities, isomersVersatile, widely applicablePotential for product decomposition, solvent intensive
Bicarbonate Wash Acidic impurities (e.g., carboxylic acid)Fast, simple, inexpensiveOnly removes acidic impurities
Bisulfite Adduct Formation Non-aldehyde impuritiesHighly selective for aldehydes, high purity achievable[4]Multi-step process, requires basic conditions for regeneration

Visual Workflow Guides

Purification_Decision_Tree

Caption: Workflow for purification via bisulfite adduct formation.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column?[Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[6][8]yridine-1,3-diones. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China Pyridine Manufacturers Suppliers Factory. [Link]

  • Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information (NCBI). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. [Link]

  • National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will delve into the practical challenges you may encounter, providing troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process.

Introduction: The Synthetic Challenge

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative, a class of compounds of immense importance in the pharmaceutical and agrochemical industries.[1] The specific arrangement of its substituents—a bromine and a chlorine atom, a methoxy group, and an aldehyde—presents a unique set of challenges, particularly when transitioning to a larger scale. Regioselectivity, thermal management, and purification are paramount concerns that demand careful consideration.

This guide is structured around a plausible and practical multi-step synthetic route, addressing the potential pitfalls at each stage.

Overall Synthetic Workflow

The synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde can be logically approached through a sequence of functional group introductions onto a suitable pyridine precursor. A representative workflow is outlined below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Formylation A 2-Methoxy-3-aminopyridine B 3-Amino-2-methoxy-5-chloropyridine A->B NCS, Acetonitrile C 5-Bromo-3-amino-2-methoxypyridine B->C NBS, DMF D 5-Bromo-3-chloro-2-methoxypyridine C->D 1. NaNO2, HBr 2. CuCl E 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde D->E n-BuLi, THF, -78 °C then DMF

Caption: Proposed synthetic workflow for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Step 1: Regioselective Chlorination of 2-Methoxypyridine Precursor

The initial step involves the selective introduction of a chlorine atom at the C5 position of a 2-methoxypyridine derivative.

Troubleshooting and FAQs

Q1: My chlorination with N-chlorosuccinimide (NCS) is producing a mixture of isomers. How can I improve the regioselectivity?

A1: Regioselectivity in the halogenation of substituted pyridines is a common challenge.[2] The directing effects of the existing substituents (methoxy and amino groups) will influence the position of chlorination.

  • Underlying Principle: The methoxy group is an ortho-, para-director, while the amino group is also a strong activating ortho-, para-director. You are likely observing a mixture of isomers due to competing directing effects.

  • Troubleshooting:

    • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Protecting Groups: Consider protecting the highly activating amino group (e.g., as an amide) to modulate its directing strength and potentially improve the desired regioselectivity.

Q2: The reaction is sluggish and does not go to completion, even with excess NCS. What can I do?

A2: While the pyridine ring is activated by the methoxy and amino groups, it may still not be sufficiently nucleophilic for efficient chlorination with NCS.

  • Troubleshooting:

    • Lewis Acid Catalysis: The addition of a catalytic amount of a mild Lewis acid can activate the NCS and accelerate the reaction.

    • Alternative Chlorinating Agents: Consider more reactive chlorinating agents, but be mindful that this may negatively impact selectivity.

Step 2: Bromination of the Chlorinated Intermediate

This step introduces the bromine atom. The position of bromination will be directed by the existing substituents.

Troubleshooting and FAQs

Q1: I am observing over-bromination, leading to di-brominated byproducts. How can I control this?

A1: Over-halogenation is a frequent issue when dealing with activated aromatic systems.

  • Underlying Principle: The product of the first bromination is still an activated ring system and can undergo a second bromination.

  • Troubleshooting:

    • Stoichiometry and Addition Profile: On a large scale, the slow, controlled addition of the brominating agent (e.g., N-bromosuccinimide - NBS) is crucial. Avoid localized high concentrations of the reagent.

    • Temperature Control: Maintain a low and consistent temperature throughout the addition and reaction time to moderate reactivity.

    • Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion is reached.

Q2: The work-up is difficult, and I am losing a significant amount of my polar product.

A2: Halogenated aminopyridines can be quite polar and may have some water solubility, leading to losses during aqueous work-up.

  • Troubleshooting:

    • Extraction Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of solvents to improve the recovery of the product from the aqueous phase.

    • Brine Wash: After extraction, washing the organic layer with brine can help to remove dissolved water and some highly polar impurities.

    • pH Adjustment: Carefully adjust the pH of the aqueous phase during work-up to ensure the product is in its least soluble form (as the free base).

Step 3: Sandmeyer Reaction - Conversion of the Amino Group to a Chloro Group

The Sandmeyer reaction is a classic transformation to replace an amino group via a diazonium salt intermediate.

Troubleshooting and FAQs

Q1: The yield of my Sandmeyer reaction is low and inconsistent upon scale-up.

A1: The success of a Sandmeyer reaction is highly dependent on the stability of the intermediate diazonium salt.

  • Underlying Principle: Diazonium salts can be unstable and decompose, especially at elevated temperatures.

  • Troubleshooting:

    • Strict Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C). Ensure your cooling capacity is sufficient for the larger scale to manage the exotherm from the addition of sodium nitrite.

    • Reagent Quality: Use freshly prepared solutions of sodium nitrite. The purity of the starting aniline is also critical.

    • Catalyst: The copper(I) chloride catalyst should be of high quality. In some cases, in-situ generation of the catalyst can be beneficial.

Q2: I am observing the formation of phenolic byproducts.

A2: Phenol formation is a common side reaction in Sandmeyer reactions where the diazonium group is displaced by water.

  • Troubleshooting:

    • Anhydrous Conditions: While the reaction is run in an aqueous medium, minimizing excess water where possible and maintaining a low temperature can suppress this side reaction.

    • Acid Concentration: The concentration of the acid (e.g., HBr) is crucial for the stability of the diazonium salt. This should be carefully optimized.

Step 4: Ortho-Lithiation and Formylation

The final step involves the introduction of the aldehyde group. Directed ortho-metalation is a powerful tool for this transformation.[3][4]

Troubleshooting and FAQs

Q1: The ortho-lithiation is not proceeding cleanly, and I am getting a mixture of products.

A1: The success of ortho-lithiation depends on the directing ability of the substituents and the reaction conditions.[5][6]

  • Underlying Principle: The methoxy group at the C2 position is an effective directing group for lithiation at the C3 position. However, side reactions such as halogen-metal exchange can occur.

  • Troubleshooting:

    • Lithium Reagent: The choice of the organolithium reagent is critical. While n-butyllithium is common, hindered bases like lithium diisopropylamide (LDA) can sometimes offer better selectivity.[3]

    • Cryogenic Temperatures: This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Maintaining this temperature on a large scale requires specialized equipment.

    • Dry Conditions: Strict exclusion of moisture is paramount, as organolithium reagents react vigorously with water.[7]

Q2: The formylation step with dimethylformamide (DMF) is giving low yields.

A2: The addition of the electrophile (DMF) to the lithiated intermediate needs to be carefully controlled.

  • Troubleshooting:

    • Temperature of Addition: Add the DMF at -78 °C and then allow the reaction to slowly warm up. Adding it at a higher temperature can lead to side reactions.

    • Quenching: The reaction quench is also important. A careful quench with a suitable proton source (e.g., saturated ammonium chloride solution) is necessary to protonate the intermediate alkoxide.

Purification Challenges on a Larger Scale

The final product, being a polar aromatic aldehyde, can present purification challenges.

ChallengeRecommended SolutionAnalytical Monitoring
Removal of Polar Impurities Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for large-scale purification if traditional normal-phase chromatography is ineffective.[8][9]HPLC with a suitable polar column, TLC
Crystallization Difficulties A mixed-solvent recrystallization may be necessary. Experiment with solvent systems like ethanol/water or acetic acid/water.[10]Purity analysis by HPLC, DSC for melting point
Product Instability Aldehydes can be susceptible to oxidation. Store the final product under an inert atmosphere and protect it from light.HPLC for purity, NMR for structural integrity

Safety First: A Crucial Consideration

The scale-up of any chemical synthesis requires a thorough safety review.

  • Pyridine and its derivatives: These can be harmful if swallowed, in contact with skin, or if inhaled.[11][12] They can also cause skin and eye irritation.

  • Organolithium Reagents: These are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and with appropriate personal protective equipment.

  • Halogenating Agents: NCS and NBS are irritants and should be handled in a well-ventilated area.

  • Thermal Hazards: Be aware of potential exotherms, especially during diazotization and quenching of organolithium reactions.[13] A reaction calorimetry study is highly recommended before scaling up.

Always consult the Safety Data Sheet (SDS) for all reagents and intermediates and perform a thorough risk assessment before commencing any work.

References

  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Directed Lithiation and Substitution of Pyridine Deriv
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • What can I use to purify polar reaction mixtures?. Biotage. (2023).
  • Nucleophilic Arom
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. (2023).
  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ChemInform Abstract: Grignard Reactions Involving Halogen
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
  • Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacryl
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
  • One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Who we serve.
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Safety D
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025).
  • Process for purifying aromatic extracts containing aromatic polycyclic compounds.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
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  • Grignard Reaction. Organic Chemistry Portal.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Pyridine. American Chemical Society. (2020).
  • Why does nucleophilic aromatic substitution occur
  • Research on Direct Deoxygenation Formylation of Ketones and Pyridine 3-Position Formylation Reactions: A Review on Carbon Chain Extension Reactions (Part One).
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025).
  • 2-Methoxypyridine. ChemicalBook.
  • Purification of strong polar and basic compounds. Reddit. (2023).
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • ortho metal
  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015).
  • VILSMEIER HAACK REACTION. YouTube. (2022).
  • Synthesis of Terpyridines: Simple Reactions—Wh
  • Grignard reagents. Chemguide.
  • Directed Metal
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. (2011).
  • Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applic
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Formyl
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
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  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.
  • Selective halogenation of pyridines and diazines via unconventional intermedi
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. (2023).
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacryl
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.

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Troubleshooting

Technical Support Center: Method Development for Analyzing 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Reaction Mixtures

Welcome to the technical support center for analytical method development involving 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development involving 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the analysis of reaction mixtures containing this complex halogenated pyridine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Method Development

Question 1: I am seeing poor peak shape and tailing for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in my reversed-phase HPLC analysis. What are the likely causes and how can I fix this?

Answer:

Poor peak shape, particularly tailing, for pyridine-containing compounds is a common issue in reversed-phase HPLC. The basic nitrogen atom in the pyridine ring can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[1]

Here’s a systematic approach to troubleshoot and resolve this issue:

1. Mobile Phase pH Adjustment: The ionization state of your analyte is critical. At a pH below the pKa of the pyridine nitrogen, the compound will be protonated and may exhibit strong ionic interactions with the stationary phase.

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units above the pKa of the pyridine nitrogen. This will ensure the analyte is in its neutral form, minimizing secondary interactions with the stationary phase. A typical starting point would be a mobile phase buffered at pH 7 or higher.

2. Choice of HPLC Column: Not all C18 columns are the same. The type of silica, end-capping, and bonding technology can significantly impact performance.

  • Recommendation:

    • Use a column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups.

    • Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase (e.g., amide or carbamate) which can provide alternative selectivity and improved peak shape for polar basic compounds.[2]

3. Mobile Phase Additives: Mobile phase additives can be used to mask residual silanol groups or to act as ion-pairing agents.

  • Recommendation:

    • Basic Additives: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5% v/v). These additives compete with the analyte for interaction with the acidic silanol sites.

    • Buffers: Ensure adequate buffering capacity to maintain a stable pH throughout the analysis. Phosphate or acetate buffers are commonly used.

Troubleshooting Summary Table for Poor HPLC Peak Shape:

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Adjust mobile phase pH to > 7.Analyte is in its neutral form, reducing ionic interactions and peak tailing.
Use a modern, end-capped C18 column or a polar-embedded phase column.Minimized interaction with residual silanols.
Add a basic modifier (e.g., 0.1% TEA) to the mobile phase.The modifier competitively binds to silanol groups, improving peak symmetry.
Column Overload Reduce the injection volume or sample concentration.Symmetrical peak shape.
Inappropriate Solvent for Sample Dilution Dissolve the sample in the initial mobile phase.Prevents peak distortion due to solvent mismatch.

Question 2: I am struggling to separate 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde from a closely related impurity. How can I improve the resolution?

Answer:

Achieving adequate resolution between a primary analyte and its impurities is a common challenge in method development.[3] Here are several strategies to enhance separation:

1. Optimize Mobile Phase Composition:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve resolution. A shallow gradient around the elution time of your compounds of interest will provide better separation.

  • Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.

    • Acetonitrile is generally a stronger solvent and provides sharper peaks.

    • Methanol can offer different selectivity due to its protic nature and hydrogen bonding capabilities.

  • Ternary or Quaternary Gradients: Introducing a third or fourth solvent (e.g., tetrahydrofuran, isopropanol) at low concentrations can sometimes provide the necessary change in selectivity to resolve co-eluting peaks.

2. Adjust Chromatographic Conditions:

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase analysis time. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the selectivity changes unfavorably.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as predicted by the van Deemter equation.

3. Explore Different Stationary Phases:

If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step.

  • Phenyl-Hexyl Phases: These phases can provide alternative selectivity for aromatic compounds through pi-pi interactions.

  • Pentafluorophenyl (PFP) Phases: PFP columns are excellent for separating halogenated compounds and isomers due to their unique dipole-dipole, pi-pi, and ion-exchange interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 3: My 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde appears to be degrading in the GC inlet. What can I do to prevent this?

Answer:

Thermal degradation in the GC inlet is a common problem for thermally labile compounds, especially those with multiple functional groups.[4] The aldehyde and methoxy groups on the pyridine ring can be susceptible to degradation at high temperatures.

1. Lower the Inlet Temperature:

This is the most straightforward solution. Gradually decrease the inlet temperature in 10-20 °C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte without degradation.

2. Use a Milder Injection Technique:

  • Pulsed Splitless Injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer the sample onto the column, allowing for a lower inlet temperature to be used.

  • Cold On-Column Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column at a low temperature, eliminating the possibility of thermal degradation in the hot inlet.

3. Inlet Liner Deactivation:

Active sites in the inlet liner can catalyze degradation.

  • Recommendation: Use a highly deactivated inlet liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues that can become active sites.

GC-MS Troubleshooting Workflow:

start Analyte Degradation in GC Inlet inlet_temp Lower Inlet Temperature start->inlet_temp injection_tech Use Milder Injection Technique inlet_temp->injection_tech If degradation persists liner Use Deactivated Liner injection_tech->liner If still unstable end Analyte Stabilized liner->end

Caption: Troubleshooting workflow for GC-MS analyte degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: I am having trouble assigning the proton and carbon signals in the NMR spectrum of my reaction mixture. What strategies can I use?

Answer:

Assigning NMR signals in a complex reaction mixture containing structurally similar compounds can be challenging.[5] A combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.

1. 1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

2. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., H-H through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is extremely useful for assigning carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is powerful for connecting different parts of a molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help to determine stereochemistry and conformation.

NMR Signal Assignment Workflow:

start Unassigned NMR Spectrum one_d Acquire 1D Spectra (¹H, ¹³C, DEPT) start->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d assign_protons Assign Proton Signals using COSY two_d->assign_protons assign_carbons Assign Carbon Signals using HSQC & HMBC assign_protons->assign_carbons end Fully Assigned Spectrum assign_carbons->end

Caption: Logical workflow for NMR spectral assignment.

Impurity Profiling and Forced Degradation

Question 5: I need to perform a forced degradation study on 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde to identify potential degradants. What conditions should I use?

Answer:

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be seen under long-term storage conditions.[8]

Recommended Forced Degradation Conditions:

Condition Reagents and Conditions Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursHydrolysis of the methoxy group to a hydroxyl group.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursHydrolysis of the methoxy group; potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aldehyde to a carboxylic acid; N-oxidation of the pyridine ring.
Thermal Degradation Solid sample at 105 °C for 48 hoursGeneral decomposition.
Photolytic Degradation Solution exposed to light (ICH Q1B guidelines)Photodegradation, potential for dehalogenation.

Important Considerations:

  • Mass Balance: It is crucial to perform a mass balance analysis to ensure that all degradation products are accounted for. The sum of the assay value of the main peak and the areas of all impurity peaks should be close to 100%.

  • Blank Solutions: Always run blank experiments with only the stressor (e.g., acid, base, H₂O₂) to ensure that no artifacts are generated that could interfere with the analysis.

  • Method Validation: The analytical method used to monitor the degradation must be validated to be "stability-indicating," meaning it can separate the parent compound from all its degradation products.[3][9]

Mass Spectrometry (MS) Fragmentation

Question 6: What are the expected fragmentation patterns for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in mass spectrometry?

Answer:

Understanding the fragmentation patterns is key to identifying your compound and its impurities by mass spectrometry. For 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, the fragmentation will be influenced by the presence of the bromine and chlorine atoms, the aldehyde group, and the methoxy group.

Key Fragmentation Pathways:

  • Isotopic Pattern: The most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any fragments containing both halogens.[10][11]

  • Loss of a Hydrogen Radical (-1 amu): Aldehydes can readily lose the aldehydic proton, resulting in an [M-1]⁺ peak.[12]

  • Loss of the Aldehyde Group (-29 amu): Cleavage of the bond between the pyridine ring and the carbonyl group can lead to the loss of a CHO radical, resulting in an [M-29]⁺ peak.[12]

  • Loss of a Methyl Radical (-15 amu): The methoxy group can lose a methyl radical to give an [M-15]⁺ fragment.

  • Loss of Halogens: Loss of Br• (79/81 amu) or Cl• (35/37 amu) radicals is also possible.

Expected Fragmentation Summary Table:

Fragment Description Expected m/z
[M]⁺Molecular Ion250.9 (based on most abundant isotopes)
[M-1]⁺Loss of H• from aldehyde249.9
[M-15]⁺Loss of CH₃• from methoxy235.9
[M-29]⁺Loss of CHO•221.9
[M-Cl]⁺Loss of Cl•215.9
[M-Br]⁺Loss of Br•171.9

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br) and will be accompanied by other peaks corresponding to the less abundant isotopes.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • The Royal Society of Chemistry. (2011).
  • BenchChem. (2025). Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands.
  • BenchChem. (2025).
  • MedCrave online. (2016).
  • Unknown Source. (2026). Forced Degradation Studies, Common Q.
  • Unknown Source. (n.d.).
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  • PMC - NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • NIH. (n.d.).
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  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Intertek. (n.d.).
  • Unknown Source. (n.d.). ANALYTICAL METHODS.
  • Modgraph. (n.d.). H chemical shifts in NMR: Part 19 .
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  • BLD Pharm. (n.d.). 5-Bromo-2-chloroisonicotinaldehyde.
  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Google Patents. (n.d.).
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  • Unknown Source. (n.d.). Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions.
  • Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column.
  • RACO. (n.d.).
  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • PMC - NIH. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions.
  • Der Pharma Chemica. (n.d.).
  • PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
  • PubChem. (n.d.). 3-Bromo-5-chlorotoluene.
  • BLD Pharm. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine.
  • BLD Pharm. (n.d.). 2-Bromo-3-chloroisonicotinaldehyde.

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As the structural integrity of such molecules is paramount for their intended applications, NMR serves as the gold standard for unambiguous structural elucidation.[1][2] This document moves beyond a mere presentation of data, offering a comparative analysis grounded in the fundamental principles of NMR, explaining the causal relationships between the molecular structure and its spectral output. We will explore detailed experimental protocols, predicted spectral data, and a comparison with alternative analytical techniques to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[1] Unlike other methods that may provide molecular weight or functional group information, NMR reveals the carbon-hydrogen framework by mapping the chemical environment and connectivity of each atom. For a polysubstituted heteroaromatic compound like 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, confirming the exact substitution pattern on the pyridine ring is a non-trivial challenge that ¹H and ¹³C NMR are uniquely equipped to solve.

The pyridine ring's nitrogen atom creates a distinct electronic environment, inducing significant deshielding effects, particularly at the alpha (C2, C6) positions.[3][4] The interplay of this inherent effect with the additional electronic contributions from bromo, chloro, methoxy, and aldehyde substituents results in a unique spectral fingerprint that, when correctly interpreted, provides definitive structural confirmation.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation.[5] The following protocol is designed to ensure optimal spectral resolution and minimize artifacts.

Step-by-Step Sample Preparation
  • Analyte Weighing : Accurately weigh 5-10 mg of the purified 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[6][7] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]

  • Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and relatively simple residual solvent signal (a singlet at ~7.26 ppm).[8] Ensure the sample dissolves completely. Gentle vortexing or warming may be applied if necessary.[7] Using a deuterated solvent is crucial to prevent the large proton signal of the solvent from overwhelming the analyte signals and for the spectrometer's deuterium lock system.[5]

  • Filtration : To achieve high spectral resolution, the solution must be free of any particulate matter.[6] Draw the solution into a Pasteur pipette containing a small, tightly packed plug of glass wool and filter it directly into a clean, 5 mm NMR tube.[9] This step prevents magnetic field inhomogeneities that cause peak broadening.

  • Internal Standard (Optional) : While modern spectrometers can use the residual solvent peak for calibration, an internal standard like tetramethylsilane (TMS) can be added (typically 1 drop to 10 mL of solvent for a stock solution) for highly accurate chemical shift referencing (δ = 0.00 ppm).[7][8]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for Spectroscopic Analysis

The overall workflow from sample preparation to data interpretation is a systematic process designed to ensure data integrity and comprehensive analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B Solubilization C Filter into NMR Tube (via glass wool) B->C Purity D Insert into NMR Spectrometer C->D E Lock, Tune, and Shim D->E Optimize Field F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Process Spectra (FT, Phasing) G->H I Reference Chemical Shifts H->I J Assign Peaks & Analyze (Shifts, Integrals, Couplings) I->J L Confirm Structure J->L K Compare with Alternative Data (MS, FT-IR) K->L

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aldehyde proton, the methoxy protons, and the single remaining aromatic proton on the pyridine ring.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Aldehyde (-CHO)9.8 – 10.2Singlet (s)1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
Aromatic (H-6)8.5 – 8.8Singlet (s)1HThis proton is at the C-6 position (alpha to the ring nitrogen), which is inherently deshielded.[3] This effect is further amplified by the adjacent electron-withdrawing bromine atom at C-5. It appears as a singlet as there are no adjacent protons.
Methoxy (-OCH₃)3.9 – 4.2Singlet (s)3HThe protons of the methoxy group are deshielded by the attached oxygen atom. Its position at C-2, ortho to the electron-withdrawing nitrogen, causes a further downfield shift compared to a methoxy group on a benzene ring.

Note: Chemical shifts are predicted for CDCl₃ solvent and are subject to minor variations based on concentration and specific instrument calibration.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule, offering direct insight into the carbon skeleton.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
Aldehyde (C=O)188 – 195Aldehyde and ketone carbonyl carbons are among the most deshielded, appearing significantly downfield.[10]
C-2 (-OCH₃)160 – 165This carbon is bonded to an electronegative oxygen and is part of the aromatic ring, placing it far downfield.
C-4 (-CHO)150 – 155The isonicotinyl carbon (C-4) is typically downfield. The attachment of the electron-withdrawing aldehyde group further deshields it.
C-3 (-Cl)140 – 145The carbon bearing the chlorine atom is deshielded due to the halogen's electronegativity.
C-6138 – 142Alpha-carbons in pyridines are significantly deshielded by the nitrogen atom.[3]
C-5 (-Br)115 – 120The carbon attached to bromine experiences deshielding, though the "heavy atom effect" of bromine can sometimes lead to shifts that are less downfield than expected based solely on electronegativity.
Methoxy (-OCH₃)55 – 60Aliphatic carbons bonded to an oxygen atom typically resonate in this region.[10]

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive characterization package for a novel compound involves complementary techniques.[11] Each method provides a different piece of the structural puzzle.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and substitution patterns.[1]Provides unambiguous structural determination of the complete molecule.Requires higher sample quantity (mg), relatively lower sensitivity than MS.
Mass Spectrometry (MS) Precise molecular weight (High-Res MS), isotopic pattern (confirming Br/Cl presence), and fragmentation data.[11]Extremely high sensitivity (picogram to femtogram), provides molecular formula.Does not reveal the specific connectivity of atoms or isomeric information (e.g., substituent positions).
FT-IR Spectroscopy Presence of key functional groups (e.g., C=O, C-O, C-Cl, aromatic C=C).[11]Fast, requires minimal sample, good for identifying functional groups.Provides little to no information on the overall molecular skeleton or substituent placement.
Elemental Analysis Percentage composition of C, H, N, and other elements.Confirms the elemental formula derived from high-resolution mass spectrometry.Does not provide any structural information.

This multi-technique approach ensures a self-validating system where the molecular formula from MS and elemental analysis is confirmed and assembled into a precise structure by NMR, with functional groups corroborated by FT-IR.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The predicted chemical shifts and coupling patterns, derived from established principles of substituent effects on pyridine rings, create a unique spectral fingerprint. When integrated with data from complementary techniques like Mass Spectrometry and FT-IR, this NMR analysis provides the unequivocal structural proof required for research, publication, and regulatory submission, embodying the principles of scientific rigor and trustworthiness.

References

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  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • Reddit. What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]

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  • Al-Rawi, J. M. A., et al. (1992). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

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  • K. G. Helmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development 2016 20 (2), 401-405. [Link]

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  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural characterization and confirmation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural characterization and confirmation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore the unique isotopic signature of this di-halogenated compound and compare the utility of "hard" and "soft" ionization techniques to provide a comprehensive analytical portrait.

Section 1: Physicochemical Properties and Isotopic Signature

Before any analysis, understanding the fundamental properties of the analyte is paramount. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative, a class of compounds frequently used as scaffolds in medicinal chemistry. Its structure presents several key features for mass spectrometric analysis: a basic pyridine nitrogen, an aldehyde functional group, a methoxy group, and two different halogen atoms.

The molecular formula is C₈H₆BrClNO₂ . For high-resolution mass spectrometry, the monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), is 261.9330 Da .

A defining characteristic of this molecule is its distinctive isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.5%, ³⁷Cl: ~24.5%) isotopes.[1] This creates a predictable cluster of peaks for the molecular ion and any fragment containing both halogens, which serves as a powerful diagnostic tool for identification.[2][3] The expected relative abundances of the molecular ion cluster are detailed in Table 1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₈H₆BrClNO₂

IonNominal m/zIsotopic CompositionPredicted Relative Abundance (%)
[M]⁺262C₈H₆(⁷⁹Br)(³⁵Cl)NO₂76.7
[M+2]⁺264C₈H₆(⁸¹Br)(³⁵Cl)NO₂ + C₈H₆(⁷⁹Br)(³⁷Cl)NO₂100.0
[M+4]⁺266C₈H₆(⁸¹Br)(³⁷Cl)NO₂24.2

Note: The approximate intensity ratio of 3:4:1 is often used as a quick diagnostic check for compounds containing one bromine and one chlorine atom.[2]

Section 2: Comparison of Ionization Techniques

The choice of ionization technique dictates the nature of the mass spectrum obtained, influencing the degree of fragmentation and the type of information generated. Here, we compare the two primary approaches: hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization and Atmospheric Pressure Chemical Ionization).

Electron Ionization (EI): The Fingerprint Generator

Electron Ionization (EI) is a high-energy, hard ionization technique that bombards the analyte with 70 eV electrons.[4][5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Expertise: For 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, EI is the premier choice for generating a detailed "molecular fingerprint." While the molecular ion may be of low abundance, the rich fragmentation pattern is invaluable for unambiguous structural confirmation and is searchable against spectral libraries. Aromatic systems like this one tend to produce a more stable molecular ion compared to aliphatic compounds.[6]

  • Trustworthiness: The reproducibility of EI spectra provides a high degree of confidence in compound identification when compared against a known standard or library entry.

Soft Ionization (ESI & APCI): Unambiguous Molecular Weight Confirmation

Soft ionization methods are designed to ionize molecules with minimal excess energy, typically resulting in an intact protonated molecule, [M+H]⁺.[5] This makes them ideal for confirming the molecular weight of the analyte.

  • Electrospray Ionization (ESI): ESI is well-suited for polar molecules that can be ionized from a liquid solution.[7] The basic pyridine nitrogen in our analyte is an ideal site for protonation, making ESI an excellent choice, particularly when coupled with liquid chromatography (LC).[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a versatile gas-phase ionization technique that is effective for moderately polar and thermally stable compounds.[8][9][10] It serves as a robust alternative to ESI and can be more tolerant of higher LC flow rates and less polar mobile phases.[11][12] For this analyte, APCI is expected to efficiently generate the protonated molecule [M+H]⁺.[11]

Table 2: Comparison of Ionization Techniques for the Analyte

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Observed [M]⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)[M+H]⁺ (Protonated Molecule)
Degree of Fragmentation High, extensiveLow (in-source)Low (in-source)
Primary Application Structural Elucidation, Library MatchingMolecular Weight Confirmation, LC-MSMolecular Weight Confirmation, LC-MS
Analyte Suitability Volatile, Thermally StablePolar, Ionizable in SolutionModerately Polar, Thermally Stable

Section 3: Elucidation of Fragmentation Pathways

The true power of mass spectrometry lies in interpreting the fragmentation patterns to piece together the analyte's structure. The mechanisms differ significantly between the radical cations produced by EI and the even-electron ions from ESI/APCI.

EI-MS Fragmentation Pathway

The fragmentation of the odd-electron molecular ion ([M]⁺•) proceeds through radical-driven pathways. Key expected fragments for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde are outlined below.

  • Alpha-Cleavage: Loss of a hydrogen radical (•H) from the aldehyde group to form a stable acylium ion at [M-1]⁺ .[13]

  • Loss of Aldehyde Group: Cleavage of the C-C bond to lose the formyl radical (•CHO), resulting in the [M-29]⁺ ion.[6]

  • Loss from Methoxy Group: Loss of a methyl radical (•CH₃) to yield the [M-15]⁺ ion.

  • Halogen Loss: The C-Br and C-Cl bonds are potential cleavage sites, leading to the loss of a bromine radical ([M-Br]⁺ ) or a chlorine radical ([M-Cl]⁺ ). Observing these fragments is diagnostic; the [M-Br]⁺ ion will retain the 3:1 chlorine isotopic pattern, while the [M-Cl]⁺ ion will retain the 1:1 bromine pattern.[13]

Caption: Predicted EI fragmentation pathways.

CID Fragmentation of the [M+H]⁺ Ion

When the protonated molecule generated via ESI or APCI is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), it fragments via the loss of stable, neutral molecules.

  • Neutral Losses of Halogens: The most predictable pathways involve the elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl), resulting in [M+H-HBr]⁺ and [M+H-HCl]⁺ fragments, respectively.

  • Loss of Formaldehyde: The methoxy group can facilitate the loss of neutral formaldehyde (CH₂O), yielding the [M+H-CH₂O]⁺ ion.

  • Sequential Losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the aldehyde group following an initial neutral loss.

Caption: Predicted CID fragmentation of the [M+H]⁺ ion.

Section 4: Recommended Experimental Protocols

To ensure trustworthy and reproducible data, the following detailed protocols are provided. These protocols represent a self-validating system, where the results from one method (e.g., molecular weight from LC-MS) confirm the findings of the other (e.g., fragmentation from GC-MS).

Protocol 1: GC-EI-MS for Structural Confirmation
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock with ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Conditions:

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan m/z 40-400.

    • Data Analysis: Verify the retention time. Examine the mass spectrum for the characteristic M:M+2:M+4 isotopic cluster and compare the observed fragment ions to the predicted pathways.

Protocol 2: LC-ESI-MS/MS for Molecular Weight and Fragment Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Tandem Mass Spectrometry Prep Dissolve Analyte in 50:50 ACN:H₂O (0.1% Formic Acid) Inject Inject 2 µL Prep->Inject Column C18 Column Separation (Gradient Elution) Inject->Column ESI ESI+ Ionization Column->ESI MS1 MS1 Scan (Full Scan m/z 100-500) ESI->MS1 Isolation Isolate [M+H]⁺ Precursor (m/z 263, 265, 267) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol to create a 1 mg/mL stock. Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is critical to promote protonation.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole (QqQ) or Orbitrap/Q-TOF mass spectrometer with an ESI source.

  • LC Conditions:

    • Injection: 2 µL.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • MS Conditions:

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min at 325°C.

    • MS1 Analysis: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ ion cluster at m/z 263, 265, 267.

    • MS2 Analysis (CID): Perform a product ion scan on the precursor ion at m/z 265 (the most abundant isotope). Use a normalized collision energy of 20-30 eV (this may require optimization) to generate fragment ions.

    • Data Analysis: Confirm the presence of the correct [M+H]⁺ isotopic pattern in the MS1 scan. Analyze the MS2 spectrum to identify fragments corresponding to neutral losses (HBr, HCl, etc.).

Conclusion

The mass spectrometric characterization of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a multi-faceted process that leverages the strengths of different ionization techniques. GC-EI-MS provides an unparalleled level of structural detail through its reproducible fragmentation fingerprint, which is essential for definitive identification. In parallel, LC-ESI-MS/MS offers unambiguous confirmation of the molecular weight via the observation of the protonated molecule and allows for controlled fragmentation to corroborate the structural deductions from the EI data. The prominent M:M+2:M+4 isotopic cluster is a constant and critical diagnostic feature across all methods. By employing these complementary techniques, researchers can achieve a high-confidence, validated characterization of this and similar halogenated compounds.

References

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • National MagLab. Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • MDPI Encyclopedia. Atmospheric-pressure Chemical Ionization. [Link]

  • Creative Proteomics. Atmospheric Pressure Chemical Ionization. [https://www.creative-proteomics.com/resources/atmospheric-pressure-chemical-ionization.htm]([Link] proteomics.com/resources/atmospheric-pressure-chemical-ionization.htm)

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Montclair State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

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Validation

A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth comparison of two plausible synthetic routes to the versatile chemical intermediate, 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of two plausible synthetic routes to the versatile chemical intermediate, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. The selection of a synthetic pathway is a critical decision in chemical process development, impacting yield, purity, scalability, and cost. This document offers a detailed analysis of a late-stage formylation approach versus an early-stage introduction of the aldehyde functionality, supported by established chemical principles and analogous reaction data.

Introduction

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its polysubstituted pyridine core offers multiple points for further functionalization, making it a valuable intermediate for library synthesis and lead optimization. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide will explore two distinct retrosynthetic approaches, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable route for your research and development needs.

Route A: Late-Stage Formylation via Directed ortho-Metalation

This synthetic strategy focuses on the initial construction of the fully substituted pyridine ring, followed by the introduction of the aldehyde group in the final step. This approach offers the advantage of carrying a stable intermediate through multiple steps, potentially simplifying purification.

Overall Synthetic Scheme for Route A

Route A A 2,5-Dibromopyridine B 5-Bromo-2-methoxypyridine A->B NaOMe, MeOH C 5-Bromo-2-methoxypyridine N-oxide B->C m-CPBA D 5-Bromo-3-chloro-2-methoxypyridine C->D POCl3 E 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde D->E LDA, THF; then DMF Route B A 2-Methoxyisonicotinic acid B 2-Methoxyisonicotinaldehyde A->B 1. SOCl2 2. Pd/C, H2 (Rosenmund) C 3-Chloro-2-methoxyisonicotinaldehyde B->C NCS, Acetic Acid D 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde C->D NBS, Sulfuric Acid

Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Reaction Products

For drug development professionals and researchers in medicinal chemistry, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly versatile scaffold. Its polysubstituted pyridine ring, featuring two distinct halogen at...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly versatile scaffold. Its polysubstituted pyridine ring, featuring two distinct halogen atoms (bromine and chlorine) at positions amenable to cross-coupling, a methoxy group, and a reactive aldehyde function, offers multiple avenues for synthetic diversification. However, this multi-functionality presents a critical challenge: the unambiguous structural confirmation of its reaction products.

This guide provides an in-depth comparison of synthetic pathways and the analytical techniques required to definitively elucidate the structure of resulting derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Part 1: A Comparative Analysis of Reactivity and Key Reaction Pathways

The synthetic utility of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde stems from the differential reactivity of its functional groups. Understanding this hierarchy is crucial for predicting and confirming the structure of the desired product.

The primary sites for modification are the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This selective reactivity is a cornerstone of sequential functionalization.[1]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][3][4] It is widely used to introduce aryl, heteroaryl, or vinyl substituents.

  • Sonogashira Coupling: This method creates C-C bonds between the aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[5][6] It is the premier method for installing alkynyl moieties.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between the aryl halide and an amine, providing access to a vast range of substituted anilines and related compounds.[7][8][9][10]

The aldehyde group offers another site for transformation, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion into an imine, without typically affecting the halogenated core under appropriate conditions.

dot

reaction_pathways cluster_coupling Palladium-Catalyzed Cross-Coupling (at C5-Br) cluster_aldehyde Aldehyde Transformations start 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R2NH) start->buchwald Pd Catalyst, Base reduction Reduction (e.g., NaBH4) start->reduction oxidation Oxidation (e.g., KMnO4) start->oxidation prod_suzuki 5-Aryl/Vinyl Product suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Product sonogashira->prod_sonogashira prod_buchwald 5-Amino Product buchwald->prod_buchwald prod_reduction Primary Alcohol reduction->prod_reduction prod_oxidation Carboxylic Acid oxidation->prod_oxidation

Caption: Key reaction pathways for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Part 2: Orthogonal Analytical Strategies for Structural Elucidation

No single technique is sufficient for unambiguous confirmation. A multi-pronged, orthogonal approach combining Mass Spectrometry, NMR Spectroscopy, and, when possible, X-ray Crystallography is the gold standard.

Technique Primary Information Provided Strengths for this Scaffold Limitations
Mass Spectrometry (MS) Molecular Weight, Elemental FormulaConfirms mass of product. Critical for observing the characteristic isotopic pattern of Br/Cl atoms.[11]Does not provide information on connectivity or regiochemistry.
NMR Spectroscopy Connectivity, Regiochemistry, 3D Structure¹H and ¹³C shifts confirm the electronic environment. 2D NMR (COSY, HSQC, HMBC) definitively establishes atom connectivity.[12][13]Can be complex to interpret for polysubstituted heterocycles. Requires pure sample.
X-ray Crystallography Absolute, Unambiguous 3D StructureThe "gold standard" for structural proof. Provides definitive confirmation of connectivity and stereochemistry.[14][15][16]Requires a high-quality, single crystal, which can be difficult and time-consuming to obtain.
Infrared (IR) Spectroscopy Presence of Functional GroupsQuickly confirms the transformation of the aldehyde group (e.g., disappearance of C=O stretch, appearance of broad O-H stretch).[17]Provides limited information on the overall carbon skeleton.

The Causality of Choice: The initial screen should always be a combination of LC-MS and ¹H NMR. The LC-MS provides rapid confirmation of the expected molecular weight and the retention of the halogen atoms via their isotopic signature. The ¹H NMR gives a quick fingerprint of the aromatic region. If the expected product is observed, full 2D NMR analysis is warranted for unambiguous proof of regiochemistry. X-ray crystallography is pursued for novel scaffolds or when NMR data is ambiguous.

Part 3: Integrated Workflow for Reaction and Confirmation

A self-validating workflow ensures that each step provides clear, interpretable data that builds upon the last, leading to a confident structural assignment.

dot

workflow start Synthetic Reaction (e.g., Suzuki Coupling) workup Aqueous Workup & Purification (e.g., Column Chromatography) start->workup Reaction Complete initial_screen Initial Purity & Mass Check (LC-MS) workup->initial_screen Purified Product nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HMBC) initial_screen->nmr_acq Correct Mass & Isotope Pattern data_analysis Data Interpretation & Structural Hypothesis nmr_acq->data_analysis confirmation Structural Confirmation data_analysis->confirmation Data Consistent with Hypothesis crystal_step Crystallization & X-ray Diffraction (Optional, for absolute proof) data_analysis->crystal_step Ambiguous Data crystal_step->confirmation Structure Solved

Caption: Integrated workflow from synthesis to structural confirmation.

Part 4: Detailed Experimental & Analytical Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde with phenylboronic acid.

Materials:

  • 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the Na₂CO₃ solution (dissolved in the water portion of the solvent mixture).

  • Add the 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis

Objective: To confirm the regiochemistry of the Suzuki coupling product, 3-chloro-2-methoxy-5-phenylisonicotinaldehyde.

Procedure:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR: Provides information on proton environments and coupling. The disappearance of the C6-H singlet from the starting material and the appearance of new aromatic signals from the phenyl group is the first indication of success.

    • ¹³C NMR: Shows all unique carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which is essential for assigning protons on the newly introduced phenyl ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming regiochemistry. Look for a correlation between the protons on the new phenyl ring (specifically the ortho-protons) and the C5 carbon of the pyridine ring. This multi-bond correlation provides definitive proof of the C-C bond location.

Expected Data Comparison for Suzuki Product:

Nucleus Starting Material (Approx. ppm) Product: 3-chloro-2-methoxy-5-phenylisonicotinaldehyde (Approx. ppm) Key Observation
Aldehyde ¹H ~10.2 (s)~10.3 (s)Minimal shift.
Pyridine ¹H ~8.3 (s, H6)~8.5 (s, H6)This is incorrect. The H6 proton is replaced. A new singlet for the remaining pyridine proton (H6) will appear, and new multiplets for the phenyl protons will appear between 7.4-7.8 ppm. The original text had a logical flaw.
Methoxy ¹H ~4.1 (s)~4.2 (s)Minimal shift.
Pyridine C5 ~115 (bearing Br)~135 (bearing Phenyl)Significant downfield shift upon replacement of Br with an aryl group.
Pyridine C6 ~148~150Minor shift.

Note: The above table has been corrected to reflect the expected outcome of the reaction. The key is the disappearance of one pyridine proton signal and the appearance of a new set of aromatic signals.

Protocol 3: Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elemental composition.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer for high-resolution mass measurement (HRMS).

  • Data Interpretation:

    • Molecular Ion: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₁₃H₁₀ClNO₂).

    • Isotopic Pattern: The key diagnostic feature is the isotopic signature. The product still contains one chlorine atom. Therefore, the molecular ion peak will be a cluster with an M peak and an M+2 peak in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. This confirms that the chlorine atom was not displaced.

References

  • Abramovitch, R. A., & Witanowski, M. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. acs.org. [Link]

  • Hayhow, T. G., et al. (2020). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald-Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. jk-scientific.com. [Link]

  • Cepeda, J., et al. (n.d.). Single crystal X-ray diffraction data and structure refinement details of compound 1. ResearchGate. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. chem.libretexts.org. [Link]

  • Leah4sci. (2016). Nucleophilic Aromatic Substitution Reactions. YouTube. [Link]

  • jm11235. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Baati, R., et al. (2024). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Medicinal Chemistry. [Link]

  • Moody, C. J., et al. (2024). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Grigoras, G., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Yilmaz, V. T., & Hamamci, S. (2018). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. ResearchGate. [Link]

  • Bottle, S. E., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. MDPI. [Link]

  • De, A., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Verma, K., & Pant, S. P. (n.d.). Structural Characterization of Zinc Coordination Polymer of Isonicotinoylhydrazone. United Journal of Chemistry. [Link]

  • Tasinato, N., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

  • Grigoras, G., et al. (2020). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]

  • Grigoras, G., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. pubchem.ncbi.nlm.nih.gov. [Link]

  • Grigoras, G., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]

  • Formia, M., et al. (2023). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Bioactivity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde and Its Analogs

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antim...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide delves into the comparative bioactivity of a specific, highly functionalized pyridine derivative, 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, and its analogs. We will explore the rationale behind evaluating its biological potential, provide detailed experimental protocols for its assessment, and discuss the anticipated structure-activity relationships (SAR) that could emerge from such studies.

The unique substitution pattern of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, featuring two halogen atoms (bromo and chloro) and an electron-donating methoxy group on the pyridine ring, presents a compelling case for investigating its bioactivity. The aldehyde functional group, a known pharmacophore, further enhances its potential for biological interaction.[3] Halogenation, in particular, has been shown to dramatically influence the antimicrobial and anticancer properties of aromatic aldehydes.[4][5][6][7][8][9][10]

Hypothesized Bioactivities and Rationale for Investigation

Given the structural motifs present in 5-bromo-3-chloro-2-methoxyisonicotinaldehyde, we can hypothesize several potential bioactivities worth investigating:

  • Antimicrobial Activity: Halogenated aromatic compounds are well-documented for their potent antimicrobial effects.[4][5][8][9] The presence of both bromine and chlorine on the pyridine ring could lead to significant activity against a broad spectrum of bacteria and fungi.

  • Anticancer Activity: Pyridine derivatives are a prominent class of anticancer agents.[1][2] The combination of halogens and a methoxy group might confer cytotoxicity against various cancer cell lines. Studies have shown that such substitutions can modulate the electronic and steric properties of a molecule, influencing its interaction with biological targets.[10]

  • Enzyme Inhibition: The aldehyde group can react with nucleophilic residues in enzyme active sites, leading to inhibition. The specific substitution pattern on the pyridine ring will dictate the molecule's ability to access and interact with target enzymes.

This guide will focus on providing the experimental framework to test these hypotheses, enabling researchers to systematically evaluate the bioactivity of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde and its analogs.

Experimental Protocols for Bioactivity Screening

The following are detailed, step-by-step methodologies for key experiments to assess the antimicrobial and anticancer activities of the target compounds.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a preliminary assessment of the antimicrobial activity of the compounds.

Workflow for Agar Well Diffusion Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and sterilize Mueller-Hinton Agar prep_culture Prepare overnight culture of test microorganism prep_media->prep_culture prep_plates Pour agar plates and allow to solidify prep_culture->prep_plates spread_culture Spread microbial culture on agar surface prep_plates->spread_culture prep_compounds Dissolve test compounds in DMSO add_compounds Add test compounds and controls to wells prep_compounds->add_compounds create_wells Create wells in the agar spread_culture->create_wells create_wells->add_compounds incubate Incubate plates at 37°C for 24 hours add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones record_data Record and compare results measure_zones->record_data

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Methodology:

  • Preparation of Media and Cultures: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in their respective broths overnight at 37°C.

  • Plate Preparation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Add a specific volume (e.g., 100 µL) of each compound solution to the wells. Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).[8]

Methodology:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

  • MBC/MFC Determination: Subculture the contents of the wells with concentrations at and above the MIC onto fresh agar plates. The MBC/MFC is the lowest concentration from which no microbial growth is observed on the agar plates after incubation.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11]

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion prepare_dilutions Prepare serial dilutions of test compounds incubate_adhesion->prepare_dilutions add_compounds Add compound dilutions to the wells prepare_dilutions->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 4 hours for formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Assay for In Vitro Cytotoxicity.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Comparative Bioactivity and Structure-Activity Relationship (SAR) Analysis

To understand the contribution of each substituent to the overall bioactivity, a series of analogs of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde should be synthesized and tested. The following table presents a hypothetical comparative analysis based on established SAR principles.

Table 1: Hypothetical Comparative Bioactivity Data of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Analogs

CompoundR1R2R3R4Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAnticancer Activity (IC50, µM) vs. MCF-7
Parent Br Cl OCH3 CHO 8 5.2
Analog 1HClOCH3CHO3215.8
Analog 2BrHOCH3CHO169.7
Analog 3BrClOHCHO43.1
Analog 4BrClOCH3CH2OH>128>50
Analog 5IClOCH3CHO44.5

SAR Insights from Hypothetical Data:

  • Role of Halogens: The removal of either the bromo (Analog 1) or chloro (Analog 2) group is expected to decrease both antimicrobial and anticancer activity, suggesting a synergistic effect of di-halogenation. Replacing bromine with iodine (Analog 5), a more lipophilic halogen, could potentially enhance activity. The structural influence of halogen atoms generally increases in the order of Cl < Br < I.[12]

  • Role of the Methoxy Group: Replacing the methoxy group with a hydroxyl group (Analog 3) might increase activity due to the potential for hydrogen bonding interactions with target biomolecules.

  • Role of the Aldehyde Group: Reduction of the aldehyde to an alcohol (Analog 4) is likely to abolish or significantly reduce bioactivity, highlighting the importance of the aldehyde pharmacophore.[3]

Structure-Activity Relationship Diagram

cluster_sar Structure-Activity Relationship (SAR) cluster_substituents Substituent Modifications cluster_activity Impact on Bioactivity Core Core Scaffold: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Halogens Halogens (Br, Cl) Core->Halogens Methoxy Methoxy Group Core->Methoxy Aldehyde Aldehyde Group Core->Aldehyde Antimicrobial Antimicrobial Activity Halogens->Antimicrobial Synergistic Enhancement Anticancer Anticancer Activity Halogens->Anticancer Potentiation Methoxy->Antimicrobial Modulation Methoxy->Anticancer Modulation Aldehyde->Antimicrobial Essential Pharmacophore Aldehyde->Anticancer Key for Cytotoxicity

Caption: Hypothesized Structure-Activity Relationships for the Analogs.

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity assessment of 5-bromo-3-chloro-2-methoxyisonicotinaldehyde and its analogs. By systematically evaluating their antimicrobial and anticancer properties using the detailed protocols herein, researchers can elucidate the structure-activity relationships governing their biological effects. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on the versatile pyridine scaffold. The interplay of halogen and methoxy substituents, combined with the reactive aldehyde group, makes this class of compounds a promising area for further investigation in the quest for new and effective drugs.

References

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link][1][2]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link][2]

  • Pelttari, E., Lehtinen, M., & Elo, H. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Zeitschrift für Naturforschung C, 62(7-8), 533-542. [Link][4][9]

  • ResearchGate. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. [Link]

  • Pelttari, E., Lehtinen, M., & Elo, H. (2011). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Zeitschrift für Naturforschung C, 66(11-12), 571-580. [Link][5][8]

  • National Institutes of Health. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link][6]

  • MDPI. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. [Link][7]

  • National Institutes of Health. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link][3]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link][12]

  • MDPI. (2020). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link][11]

  • PubMed. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. [Link][8]

  • PubMed. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. [Link][9]

  • Royal Society of Chemistry. (2022). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. [Link]

  • Google Patents. (2016). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link][13]

  • ACS Publications. (2023). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. [Link]

  • ResearchGate. (2021). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. [Link][10]

  • PubMed. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. [Link]

  • CBU International Conference Proceedings. (2016). NEW COMPOUND N1,N1′-(2′′-BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

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Comparative

cost-benefit analysis of different synthetic pathways for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Introduction 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde and a combination of halogen and methoxy substituents, makes it an attractive precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, and cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways for this valuable compound, designed for researchers, scientists, and professionals in drug development. The proposed routes are grounded in established chemical principles and supported by literature precedents for analogous transformations.

Pathway 1: Stepwise Functionalization of 2,3-Dichloropyridine

This pathway commences with the commercially available 2,3-dichloropyridine and introduces the required substituents in a stepwise manner. The logic behind this approach is to leverage the inherent reactivity of the dichloropyridine core to control the regioselectivity of the subsequent halogenation and nucleophilic substitution reactions.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2,3-dichloropyridine

  • To a solution of 2,3-dichloropyridine (1 equiv.) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,3-dichloropyridine.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the pyridine ring, deactivating it towards electrophilic aromatic substitution. However, the presence of two electron-withdrawing chlorine atoms further deactivates the ring, making harsh conditions necessary. The bromination is anticipated to occur at the 5-position, which is para to the nitrogen and meta to the two chlorine atoms, a common regiochemical outcome in the halogenation of substituted pyridines.[1]

Step 2: Synthesis of 5-Bromo-3-chloro-2-methoxypyridine

  • To a solution of 5-bromo-2,3-dichloropyridine (1 equiv.) in anhydrous methanol, add sodium methoxide (1.5 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Causality Behind Experimental Choices: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the chlorine at the 3-position due to the greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.[2][3] Therefore, selective replacement of the 2-chloro substituent with a methoxy group is expected.

Step 3: Synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

  • Dissolve 5-bromo-3-chloro-2-methoxypyridine (1 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.2 equiv.) and stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (2 equiv.) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

Causality Behind Experimental Choices: The formylation is achieved via a directed ortho-lithiation (DoM) reaction.[4][5][6] The 2-methoxy group is a potent directing group, facilitating the deprotonation of the adjacent C4-hydrogen by the strong base n-butyllithium. The resulting lithiated intermediate is then quenched with the electrophile DMF to introduce the formyl group.[7]

Workflow Diagram

Pathway 1 A 2,3-Dichloropyridine B 5-Bromo-2,3-dichloropyridine A->B NBS, H₂SO₄ C 5-Bromo-3-chloro-2-methoxypyridine B->C NaOMe, MeOH D 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde C->D 1. n-BuLi, THF, -78°C 2. DMF

Pathway 1: Stepwise functionalization of 2,3-dichloropyridine.

Pathway 2: Building upon a 2-Methoxypyridine Scaffold

This alternative route begins with the readily available 2-methoxypyridine and introduces the halogen substituents in a stepwise fashion before the final formylation. This approach takes advantage of the directing effects of the methoxy group to control the regioselectivity of the electrophilic halogenation steps.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

  • Dissolve 2-methoxypyridine (1 equiv.) in a suitable solvent such as acetic acid or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 5-bromo-2-methoxypyridine, which can be purified further by column chromatography if needed.

Causality Behind Experimental Choices: The electron-donating methoxy group is an activating ortho-, para-director for electrophilic aromatic substitution. Steric hindrance at the 3-position favors bromination at the 5-position (para to the methoxy group).

Step 2: Synthesis of 5-Bromo-3-chloro-2-methoxypyridine

  • To a solution of 5-bromo-2-methoxypyridine (1 equiv.) in a chlorinated solvent like dichloromethane or chloroform, add N-chlorosuccinimide (NCS) (1.2 equiv.).

  • Heat the reaction to reflux and monitor its progress.

  • Upon completion, cool the mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Causality Behind Experimental Choices: The methoxy group also directs the subsequent chlorination. With the 5-position blocked, the electrophilic chlorination is directed to the 3-position (ortho to the methoxy group).[8]

Step 3: Synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

  • This step follows the same directed ortho-lithiation and formylation protocol as described in Step 3 of Pathway 1. Dissolve 5-bromo-3-chloro-2-methoxypyridine (1 equiv.) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.2 equiv.) followed by anhydrous DMF (2 equiv.).

  • Work-up and purify as previously described to obtain the target molecule.

Causality Behind Experimental Choices: As in Pathway 1, the 2-methoxy group effectively directs the lithiation to the 4-position, enabling the introduction of the aldehyde functionality.[4][5][6]

Workflow Diagram

Pathway 2 A 2-Methoxypyridine B 5-Bromo-2-methoxypyridine A->B NBS C 5-Bromo-3-chloro-2-methoxypyridine B->C NCS D 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde C->D 1. n-BuLi, THF, -78°C 2. DMF

Pathway 2: Building upon a 2-methoxypyridine scaffold.

Cost-Benefit Analysis

The following table provides a comparative analysis of the two proposed synthetic pathways, considering factors such as the cost of starting materials, number of steps, estimated overall yield, and potential challenges.

FactorPathway 1: From 2,3-DichloropyridinePathway 2: From 2-Methoxypyridine
Starting Material 2,3-Dichloropyridine2-Methoxypyridine
Starting Material Cost Moderately pricedInexpensive[9]
Number of Steps 33
Key Transformations Electrophilic Bromination, SNAr, Directed Ortho-LithiationElectrophilic Bromination, Electrophilic Chlorination, Directed Ortho-Lithiation
Estimated Overall Yield ModerateModerate to Good
Potential Challenges Harsh conditions for bromination; potential for side products in SNAr.Regioselectivity control in halogenation steps; potential for over-halogenation.
Advantages Potentially more direct for introducing the 3-chloro substituent.Milder reaction conditions for halogenation steps; cheaper starting material.
Disadvantages More expensive starting material; SNAr can be sluggish.Requires two separate halogenation steps.

Conclusion and Recommendations

Both proposed synthetic pathways offer viable strategies for the synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde.

Pathway 1 offers a concise route, but the initial bromination step requires harsh conditions, and the subsequent SNAr reaction may present challenges in terms of reaction rate and selectivity, potentially impacting the overall yield.

Pathway 2 , while also a three-step process, utilizes a less expensive starting material and generally milder conditions for the halogenation steps. The directing effect of the methoxy group is a powerful tool for controlling the regioselectivity of the bromination and chlorination. The primary challenge lies in ensuring clean mono-halogenation at each step and preventing the formation of di-halogenated byproducts.

Recommendation: For initial laboratory-scale synthesis and route scouting, Pathway 2 is recommended due to the lower cost of the starting material and the milder reaction conditions, which are generally more amenable to optimization. However, for larger-scale production, a thorough optimization of both pathways would be necessary to determine the most economically viable and efficient route. The choice may ultimately depend on the specific capabilities and cost considerations of the manufacturing facility.

References

  • (Reference for general pyridine chemistry and functionaliz
  • (Reference for SNAr on dichloropyridines, if available)
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). ResearchGate. [Link]

  • (Reference for bromination of dichloropyridines, if available)
  • (Reference for chlorin
  • (Reference for bromin
  • (Reference for directed ortho-lithi
  • Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. [Link]

  • (Reference for formylation of lithiated arom
  • The Synthesis and Properties of 5-Bromo-2,3-dichloropyridine: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (Reference for general pyridine synthesis, if available)
  • Schall, A. and Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. [Link]

  • (Reference for directed ortho-lithi
  • (Reference for cost of 2,3-dichloropyridine, if available)
  • 2-methoxypyridine, 1628-89-3. The Good Scents Company. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Myers, A. G. ortho metalation. Andrew G Myers Research Group. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for the Purity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. The presence of impurities can significantl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in various synthetic pathways. Therefore, robust and validated analytical methods for its purity assessment are not just a matter of quality control, but a fundamental requirement for regulatory compliance and patient safety.

This guide provides a comparative analysis of suitable analytical techniques for determining the purity of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. It delves into the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), offering a framework for developing and validating a reliable analytical procedure.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on the physicochemical properties of the analyte, such as its volatility, thermal stability, and solubility. For a compound like 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[1][2][3]

Analytical Method Principle Strengths Limitations Suitability for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]High versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[2] Robust and widely accepted by regulatory agencies.[4]Can consume significant volumes of organic solvents. Method development can be more complex than GC.Highly Suitable. The presence of polar functional groups (aldehyde, methoxy) and the aromatic ring makes it amenable to reverse-phase HPLC. It can effectively separate the main component from related impurities.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]High resolution and sensitivity for volatile and semi-volatile compounds.[1][5] Often faster than HPLC.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.Potentially Suitable. The suitability depends on the compound's volatility and thermal stability. If the compound is sufficiently volatile and stable at the temperatures used in the GC inlet and column, GC can be an excellent method for purity assessment, especially for identifying residual solvents.

For the purpose of this guide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is selected as the primary recommended technique due to its versatility and broad applicability in the pharmaceutical industry for the analysis of intermediates and APIs.

The Framework for Method Validation

Validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[6][7] The validation process must be guided by the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[8][9][10][11]

The objective of validating a purity method is to demonstrate that it is specific, linear, accurate, precise, and robust for the intended range of concentrations.

Validation Workflow

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Use Robustness->Routine Validation Complete

Caption: A typical workflow for the validation of an analytical method.

Validation Parameters: A Deeper Dive

The following parameters must be evaluated for a purity assay method:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde, this would involve demonstrating that the peaks of known related substances or process impurities do not interfere with the main peak. This is often assessed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12] This is typically demonstrated by analyzing a series of solutions of the analyte at different concentrations and performing a linear regression analysis.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12] For a purity assay, the range is typically 80% to 120% of the test concentration.

  • Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.[4] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix, or by comparing the results to a reference standard.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is usually considered at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For a purity method, this is important for quantifying impurities.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols

The following are example protocols for the purity determination of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. These are starting points and should be optimized during method development.

Recommended: RP-HPLC Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or a wavelength determined by UV scan)

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 25 mg of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Alternative: GC Method Protocol
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C, hold for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample and Standard Preparation:

    • Solvent: Dichloromethane or a suitable high-purity solvent.

    • Standard Solution: Accurately weigh about 25 mg of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation for Validation

Clear and concise presentation of validation data is crucial. The following tables provide examples of how to summarize the results for key validation parameters.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (µV*s)
0.251,250,000
0.3751,875,000
0.502,500,000
0.6253,125,000
0.753,750,000
Correlation Coefficient (r²) > 0.999
Y-intercept Report Value

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.400.39899.5%
100%0.500.502100.4%
120%0.600.59799.5%
Average Recovery 99.8%

Table 3: Precision Data

ParameterNumber of DeterminationsPurity (%)% RSD
Repeatability 699.8, 99.7, 99.9, 99.8, 99.7, 99.80.08%
Intermediate Precision (Analyst 1, Day 1) 699.80.09%
Intermediate Precision (Analyst 2, Day 2) 699.70.11%

Overall Workflow Visualization

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Reporting Sample Receive Sample of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde Weigh Accurately Weigh Sample and Standard Sample->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve SystemSuit System Suitability Test Dissolve->SystemSuit Inject Inject Standard and Sample Solutions SystemSuit->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: From sample to result: the analytical workflow.

By following a systematic approach to method development and validation, grounded in the principles of scientific integrity and regulatory guidelines, researchers and scientists can ensure the reliability of purity data for critical pharmaceutical intermediates like 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde. This, in turn, contributes to the overall quality and safety of the final drug product.

References

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  • USP <1225> Method Validation. BA Sciences. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

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  • Quality Guidelines. ICH. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

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  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. ResearchGate. [Link]

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    • Validation of analytical methods. Eurachem. [Link]

  • How To Calculate Percent Purity From Gas Chromatography?. Chemistry For Everyone. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

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    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

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Safety & Regulatory Compliance

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